molecular formula C17H24N4O5S B12424601 Enpp-1-IN-9

Enpp-1-IN-9

Cat. No.: B12424601
M. Wt: 396.5 g/mol
InChI Key: XZNLKBBWAKSADY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Enpp-1-IN-9 is a powerful and selective inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1), provided for research use in cancer and immunology . ENPP1 is a key regulatory enzyme with phosphodiesterase activity that hydrolyzes extracellular ATP to AMP and inorganic pyrophosphate (PPi), a critical inhibitor of soft tissue calcification . A pivotal function of ENPP1 is the hydrolysis of the immunostimulatory molecule 2'3'-cyclic GMP-AMP (cGAMP), which is an endogenous activator of the STING (Stimulator of Interferon Genes) pathway . By inhibiting ENPP1, this compound stabilizes extracellular cGAMP, thereby potentiating the cGAS-STING signaling axis. This leads to enhanced production of type I interferons and other cytokines, promoting anti-tumor immunity within the tumor microenvironment . This mechanism places ENPP1 as an innate immune checkpoint, and its inhibition is a promising therapeutic strategy for immunotherapy, particularly in "immune-cold" cancers . Research indicates that ENPP1 is upregulated in various tumor types, and its expression is associated with negative regulation of STING-type I interferon signaling and immune cell exclusion . Beyond oncology, ENPP1 also plays a fundamental role in bone mineralization, and its dysfunction is linked to rare genetic disorders such as generalized arterial calcification of infancy (GACI) and autosomal recessive hypophosphatemic rickets type 2 (ARHR2) . This compound offers researchers a valuable tool to probe the pathophysiology of these conditions and explore new treatment avenues.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N4O5S

Molecular Weight

396.5 g/mol

IUPAC Name

2-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-4-yl]ethyl sulfamate

InChI

InChI=1S/C17H24N4O5S/c1-24-15-9-13-14(10-16(15)25-2)19-11-20-17(13)21-6-3-12(4-7-21)5-8-26-27(18,22)23/h9-12H,3-8H2,1-2H3,(H2,18,22,23)

InChI Key

XZNLKBBWAKSADY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCOS(=O)(=O)N)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest data, specific public information regarding a compound designated "ENPP1-IN-9" is not available. This guide will, therefore, detail the mechanism of action of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like ENPP1-IN-9 would be characterized and its mechanism of action understood.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical innate immune checkpoint, negatively regulating the stimulator of interferon genes (STING) pathway.[1] By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.[2][3] Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.[4][5] Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a crucial component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, such as that occurring in cancer cells with chromosomal instability.[6][7]

  • cGAS Activation: Upon binding to cytosolic dsDNA, the enzyme cyclic GMP-AMP synthase (cGAS) is activated.[3]

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of the second messenger 2'3'-cGAMP from ATP and GTP.[3]

  • STING Activation: 2'3'-cGAMP can then act in a paracrine fashion, being transported out of the cell to signal to adjacent immune cells.[2] It binds to and activates the STING protein located on the endoplasmic reticulum of these responder cells.[8]

  • Downstream Signaling: STING activation initiates a signaling cascade involving TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).[8] Phosphorylated IRF3 translocates to the nucleus, driving the transcription of type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[8]

  • ENPP1-Mediated Regulation: ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular 2'3'-cGAMP.[1][2] By degrading cGAMP, ENPP1 effectively acts as a brake on the STING pathway, preventing its activation in responder cells and thus dampening the subsequent anti-tumor immune response.[6][9]

Mechanism of Action of ENPP1 Inhibitors

ENPP1 inhibitors are therapeutic agents designed to block the enzymatic activity of ENPP1.[10] By doing so, they prevent the degradation of extracellular 2'3'-cGAMP, leading to its accumulation and enhanced activation of the STING pathway in the tumor microenvironment.[4][11]

The primary mechanism involves the inhibitor binding to the active site of the ENPP1 enzyme, which can be either competitive or allosteric, preventing the hydrolysis of its natural substrates.[11] This leads to two key downstream effects:

  • Potentiation of STING Signaling: Increased extracellular 2'3'-cGAMP levels lead to robust STING activation in immune cells, such as dendritic cells, resulting in enhanced cytokine production and a T-cell-inflamed or "hot" tumor microenvironment.[4][5]

  • Reduction of Immunosuppressive Adenosine: ENPP1 also hydrolyzes extracellular ATP to AMP, which is subsequently converted to the immunosuppressive molecule adenosine by CD73.[3][5] By inhibiting ENPP1, the production of adenosine is reduced, further contributing to a more favorable immune milieu for anti-tumor activity.[4]

This dual mechanism makes ENPP1 inhibition a promising strategy in immuno-oncology, particularly for tumors that are resistant to other immunotherapies like checkpoint inhibitors ("cold tumors").[4]

Quantitative Data for Representative ENPP1 Inhibitors

The following tables summarize key quantitative data for a representative, publicly disclosed ENPP1 inhibitor, AVA-NP-695, to illustrate the typical potency and cellular activity expected from such a compound.

Table 1: Biochemical Potency of a Representative ENPP1 Inhibitor

Compound Target Assay Type Substrate IC₅₀ (nM) Reference

| AVA-NP-695 | Human ENPP1 | Enzymatic Assay | p-Nph-5′-TMP | 14 ± 2 |[9] |

Table 2: Cellular Activity of a Representative ENPP1 Inhibitor

Cell Line Assay Type Stimulant Inhibitor Conc. (µM) Outcome Reference
THP1-Dual™ IFN-β Reporter 2'3'-cGAMP (25 µM) 0.05, 0.5, 5 Dose-dependent increase in IFN response [9]

| THP1-Dual™ | qRT-PCR | 2'3'-cGAMP (25 µM) | 0.05, 0.5, 5 | Dose-dependent increase in IFN-β mRNA |[9] |

Core Signaling Pathways and Workflows

The cGAS-STING Signaling Pathway and Point of ENPP1 Inhibition

cGAS_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ResponderCell Immune Cell (e.g., DC) dsDNA Cytosolic dsDNA (Chromosomal Instability) cGAS cGAS dsDNA->cGAS cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_extra 2'3'-cGAMP cGAMP_intra->cGAMP_extra export ENPP1 ENPP1 cGAMP_extra->ENPP1 hydrolysis STING STING (ER Membrane) cGAMP_extra->STING import & activation AMP_GMP pAMP + pGMP (Inactive) ENPP1->AMP_GMP ENPP1_IN_9 ENPP1-IN-9 ENPP1_IN_9->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates IFN Type I IFN (e.g., IFN-β) Nucleus->IFN transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: The cGAS-STING pathway is negatively regulated by ENPP1, which degrades extracellular cGAMP.

Experimental Workflow for ENPP1 Inhibitor Characterization

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Enzyme Recombinant Human ENPP1 Incubate1 Incubate at 37°C Enzyme->Incubate1 Substrate Substrate (e.g., pNph-5'-TMP or cGAMP) Substrate->Incubate1 Inhibitor ENPP1-IN-9 (Titration) Inhibitor->Incubate1 Detect Detect Product (e.g., colorimetric or fluorescence) Incubate1->Detect IC50 Calculate IC₅₀ Detect->IC50 Result Quantify STING Activation (IFN-β mRNA or Protein) Cells Immune Cells (e.g., THP-1) Incubate2 Incubate Cells->Incubate2 Stimulant Stimulant (2'3'-cGAMP) Stimulant->Incubate2 Inhibitor2 ENPP1-IN-9 Inhibitor2->Incubate2 Endpoint Measure Endpoint Incubate2->Endpoint Endpoint->Result

Caption: Workflow for characterizing ENPP1 inhibitors from biochemical potency to cellular pathway activity.

Experimental Protocols

Recombinant ENPP1 Enzymatic Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant ENPP1 enzyme.

Materials:

  • Recombinant human ENPP1 (rENPP1)

  • Assay Buffer: 50 mM Tris-HCl (pH 9.5), 250 mM NaCl, 0.5 mM CaCl₂, 1 µM ZnCl₂.[9]

  • Substrate: p-nitrophenyl thymidine 5′-monophosphate (p-Nph-5′-TMP) or 2'3'-cGAMP.

  • Test Compound (e.g., ENPP1-IN-9) serially diluted in DMSO.

  • 96-well microplate.

  • Plate reader for absorbance or fluorescence, depending on the detection method.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute into the Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (DMSO in Assay Buffer).

  • Add 25 µL of rENPP1 solution (e.g., 25 ng/well) to each well.[9]

  • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding 50 µL of the substrate solution (e.g., p-Nph-5′-TMP).

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like 100 mM NaOH for p-Nph-5′-TMP).[12]

  • Measure the product formation using a plate reader. For p-Nph-5′-TMP, this would be absorbance at 405 nm.[12] For cGAMP hydrolysis, a coupled assay detecting AMP/GMP, such as the Transcreener® AMP²/GMP² Assay, can be used.[13]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular STING Activation Assay

This protocol measures the ability of an ENPP1 inhibitor to enhance 2'3'-cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP1-Dual™ reporter cells (contain an IRF-inducible secreted luciferase reporter system).

  • Cell Culture Medium: RPMI 1640, supplemented with 10% FBS, Penicillin-Streptomycin.

  • 2'3'-cGAMP.

  • Test Compound (e.g., ENPP1-IN-9).

  • Luciferase detection reagent (e.g., QUANTI-Luc™).

  • Luminometer.

Procedure:

  • Seed THP1-Dual™ cells in a 96-well plate at a density of ~100,000 cells/well and incubate overnight.

  • Treat the cells with the test compound at various concentrations for 1-2 hours prior to stimulation.

  • Stimulate the cells by adding a suboptimal concentration of 2'3'-cGAMP (e.g., 25 µM).[9] This concentration should be determined empirically to provide a window for observing enhancement.

  • Include appropriate controls: untreated cells, cells with cGAMP only, and cells with the test compound only.

  • Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

  • Collect a small aliquot (e.g., 20 µL) of the cell supernatant.

  • Measure the luciferase activity by adding the detection reagent according to the manufacturer's instructions and reading the luminescence on a plate reader.

  • The fold-increase in luciferase activity in the presence of the inhibitor compared to cGAMP alone indicates the potentiation of STING signaling.

Alternative Endpoint (qRT-PCR for IFN-β):

  • Following the 24-hour incubation, lyse the cells and extract total RNA.

  • Perform reverse transcription to generate cDNA.

  • Use quantitative real-time PCR (qRT-PCR) with primers specific for IFN-β and a housekeeping gene (e.g., GAPDH) to quantify the relative mRNA expression. An increase in IFN-β mRNA levels demonstrates pathway activation at the transcriptional level.[9]

References

Enpp-1-IN-9: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in various physiological and pathological processes, including bone mineralization, insulin signaling, and immune modulation. Its role in hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING pathway, has positioned it as a promising target for cancer immunotherapy. This document provides a comprehensive technical overview of Enpp-1-IN-9, a potent and specific inhibitor of ENPP1, designed to aid researchers in its study and application. This guide details the mechanism of action of ENPP1, the biochemical and cellular activity of this compound, and the experimental protocols for its characterization, presented with structured data and visual diagrams to facilitate understanding and experimental design.

Introduction to ENPP1

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in purinergic signaling by hydrolyzing extracellular nucleotides. It is a key enzyme in the generation of extracellular pyrophosphate (PPi), a critical inhibitor of hydroxyapatite crystal deposition, thereby regulating bone mineralization.[1] Furthermore, ENPP1 has been identified as a negative regulator of the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA and initiates an immune response. ENPP1 achieves this by hydrolyzing the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), thus dampening STING-dependent anti-tumor immunity.[2][3] Dysregulation of ENPP1 activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[2]

This compound: A Potent ENPP1 Inhibitor

This compound is a potent inhibitor of ENPP1. Information available from commercial suppliers indicates that this compound is compound 51 described in patent WO2021203772A1. This inhibitor has broad specificity and can cleave a variety of substrates, including the phosphodiester bonds of nucleotides and nucleotide sugars, as well as the pyrophosphate bonds of nucleotides and nucleotide sugars. Its potential applications are primarily in the fields of cancer and infectious disease research.

Quantitative Data

While specific quantitative data for this compound from peer-reviewed publications is limited, related compounds from other patent literature provide context for the potency of novel ENPP1 inhibitors. For instance, an exemplified compound from patent WO2023131333 (distinct from this compound) was reported to have an IC50 of 0.15 µM in an AMP-Glo assay. It is crucial for researchers to determine the specific activity of this compound through in-house experimentation using the protocols outlined in this guide.

Table 1: Representative Quantitative Data for an ENPP1 Inhibitor (for context)

Compound IDAssay TypeSubstrateIC50 (µM)Source
Ex 9, Cpd I-9AMP-Glo2',3'-cGAMP0.15WO2023131333

Signaling Pathways Involving ENPP1

ENPP1 is a multifaceted enzyme involved in several key signaling pathways. Understanding these pathways is essential for elucidating the mechanism of action of inhibitors like this compound.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune response to cytosolic DNA, which can originate from pathogens or damaged host cells. Upon binding to DNA, cGAS synthesizes 2'3'-cGAMP. This cyclic dinucleotide then binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines, which in turn orchestrate an anti-tumor or anti-viral immune response. ENPP1 negatively regulates this pathway by hydrolyzing extracellular 2'3'-cGAMP, thereby reducing its availability to activate STING in neighboring cells. Inhibition of ENPP1 by molecules like this compound is expected to enhance STING signaling and promote anti-tumor immunity.[2][3]

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP AMP_GMP AMP + GMP STING STING cGAMP_ext->STING activates ENPP1 ENPP1 ENPP1->cGAMP_ext hydrolyzes ENPP1->AMP_GMP produces Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 inhibits cGAS cGAS cGAS->cGAMP_ext produces & exports DNA Cytosolic DNA DNA->cGAS activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs IRF3->IFNs induces transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response promotes

Caption: The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Purinergic Signaling and Adenosine Production

ENPP1 hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi). The resulting AMP can be further metabolized by ecto-5'-nucleotidase (CD73) to adenosine. Adenosine is a potent immunosuppressive molecule in the tumor microenvironment, acting through adenosine receptors on immune cells to dampen anti-tumor responses. By inhibiting ENPP1, this compound can potentially reduce the production of immunosuppressive adenosine, in addition to its effects on the cGAS-STING pathway.[3]

ENPP1_Adenosine_Pathway cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell ATP ATP ENPP1 ENPP1 AMP AMP ENPP1->AMP produces PPi PPi ENPP1->PPi produces CD73 CD73 Adenosine Adenosine CD73->Adenosine produces Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor binds to Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 inhibits Immune_Suppression Immune Suppression Adenosine_Receptor->Immune_Suppression leads to

Caption: ENPP1's role in the generation of immunosuppressive adenosine.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. The following are generalized yet detailed methodologies based on standard assays for ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified ENPP1.

Objective: To determine the in vitro potency (IC50) of this compound against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • This compound

  • Substrate: 2'3'-cGAMP or a fluorogenic substrate like TG-mAMP

  • Assay Buffer: e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.01% BSA

  • Detection Reagent: Dependent on the substrate used (e.g., AMP/GMP detection kit, or fluorescence reader for fluorogenic substrates)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate.

  • Add the diluted this compound or vehicle control (DMSO) to the wells containing the enzyme and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate (e.g., 2'3'-cGAMP) to all wells.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C. The incubation time should be within the linear range of the enzyme kinetics.

  • Stop the reaction by adding a stop solution (e.g., EDTA) or by proceeding directly to the detection step.

  • Quantify the product formation using the appropriate detection method. For 2'3'-cGAMP hydrolysis, a Transcreener AMP/GMP assay can be used to measure the amount of AMP and GMP produced. For fluorogenic substrates, measure the fluorescence intensity.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Biochemical_Assay_Workflow A Prepare serial dilutions of this compound C Add this compound/vehicle and pre-incubate A->C B Add ENPP1 enzyme to microplate wells B->C D Initiate reaction with substrate (e.g., 2'3'-cGAMP) C->D E Incubate at 37°C D->E F Stop reaction E->F G Quantify product formation F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for the biochemical ENPP1 inhibition assay.

Cell-Based ENPP1 Activity Assay

This assay measures the inhibition of ENPP1 activity in a cellular context, providing insights into the compound's cell permeability and activity on the cell surface enzyme.

Objective: To determine the cellular potency (IC50) of this compound in a cell line overexpressing ENPP1.

Materials:

  • A human cell line with high endogenous or engineered overexpression of ENPP1 (e.g., MDA-MB-231, HEK293T-ENPP1)

  • This compound

  • Cell culture medium and supplements

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Substrate: A cell-impermeable fluorogenic substrate for ENPP1 (e.g., TG-mAMP)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader

Procedure:

  • Seed the ENPP1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture medium or assay buffer.

  • Wash the cells with assay buffer to remove any interfering substances from the culture medium.

  • Add the diluted this compound or vehicle control to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Add the fluorogenic substrate to the wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader set to the appropriate excitation and emission wavelengths.

  • Calculate the rate of substrate conversion (slope of the fluorescence versus time curve) for each well.

  • Determine the percent inhibition of ENPP1 activity for each concentration of this compound relative to the vehicle control.

  • Calculate the cellular IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

Conclusion

This compound is a valuable tool for investigating the multifaceted roles of ENPP1 in health and disease. Its potential to modulate the cGAS-STING pathway and purinergic signaling makes it a compound of significant interest for cancer immunotherapy and other therapeutic areas. The information and protocols provided in this technical guide are intended to support the research community in the effective utilization and further characterization of this potent ENPP1 inhibitor. As with any research compound, it is imperative for investigators to independently verify its activity and characteristics in their specific experimental systems.

References

The Function of ENPP1 in Cancer: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein emerging as a critical regulator in the tumor microenvironment (TME).[1][2] Historically known for its role in bone mineralization and insulin signaling, recent research has illuminated its multifaceted functions in cancer pathogenesis, including immune evasion, proliferation, and metastasis.[1][3][4] ENPP1 is frequently overexpressed in a variety of solid tumors, and this upregulation often correlates with poor prognosis, advanced metastatic disease, and resistance to immunotherapy.[5][6][7]

This guide provides a comprehensive overview of ENPP1's mechanisms in oncology. Its primary pro-tumorigenic functions stem from its enzymatic activity, which modulates two key signaling pathways. Firstly, as the dominant hydrolase of extracellular 2',3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as a pivotal innate immune checkpoint, dampening the anti-tumor cGAS-STING pathway.[6][8][9] Secondly, by hydrolyzing extracellular ATP, it initiates a cascade that generates immunosuppressive adenosine, further contributing to an immune-cold TME.[4][5][10] By inhibiting anti-tumor immunity and promoting prometastatic traits, ENPP1 represents a compelling therapeutic target.[9][11] The development of small molecule inhibitors targeting ENPP1 is a promising strategy to reactivate innate immunity and enhance the efficacy of existing cancer treatments, including immune checkpoint blockade.[7][11]

Introduction to ENPP1

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), also known as PC-1, is a key member of the ENPP family of ectoenzymes.[1][3] It is a transmembrane glycoprotein with an extracellular catalytic domain that hydrolyzes pyrophosphate and phosphodiester bonds in various nucleotides.[4][5] Physiologically, ENPP1 is crucial for regulating purinergic signaling and maintaining phosphate homeostasis.[2] However, in the context of cancer, its enzymatic functions are co-opted by tumor cells to facilitate growth and survival.[2] Upregulated ENPP1 expression has been identified in numerous human cancers, including breast, lung, ovarian, and glioblastoma, where it plays a significant role in cell proliferation, migration, and invasion.[1][3][5]

ENPP1 Expression and Prognostic Significance

High expression of ENPP1 is a common feature across many solid tumors and is frequently associated with negative clinical outcomes.[5][7] Analysis of large-scale cancer databases has confirmed the correlation between elevated ENPP1 mRNA levels and poor disease-free survival in patients.[6] This association underscores its potential as both a prognostic biomarker and a therapeutic target.

Table 1: ENPP1 Expression and Clinical Relevance in Various Cancers

Cancer Type ENPP1 Expression Level Associated Clinical Outcomes References
Breast Cancer Upregulated, highest in skeletal metastases Poor prognosis, increased metastasis, resistance to anti-PD-1 therapy.[5][6][8] Low ENPP1 predicts better response to pembrolizumab.[8][12] [5][6][8][12]
Lung Cancer Upregulated Increased malignancy, promotion of cancer stem cell characteristics and EMT-like phenotypes.[1] [1][3]
Ovarian Cancer Upregulated Correlates with more advanced clinical stage and poorer tumor cell differentiation.[1] Promotes proliferation, metastasis, and invasion.[1][3] [1][3]
Glioblastoma Highly Expressed Correlates with tumor grade; knockdown impairs proliferation.[1][5] [1][5]
Liver Cancer Downregulated (Bioinformatics Prediction) Poor prognosis associated with downregulation.[1] [1]

| Colorectal Cancer | Implicated, but molecular mechanism unclear | Associated with metabolic syndrome and cancer risk.[1] |[1] |

Core Mechanisms of ENPP1 in Cancer

ENPP1 exerts its pro-tumorigenic effects primarily by modulating the extracellular concentrations of key signaling molecules, namely cGAMP and ATP. This activity reshapes the tumor microenvironment from immunologically "hot" (inflamed and responsive) to "cold" (non-inflamed and resistant).

The cGAS-STING Pathway: ENPP1 as an Innate Immune Checkpoint

The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of cellular damage or viral infection.[10] In cancer, chromosomal instability leads to the leakage of dsDNA into the cytosol of tumor cells, activating cGAS to produce the second messenger cGAMP.[10] This cGAMP can be exported into the extracellular space, where it acts as a paracrine danger signal to activate the STING pathway in adjacent immune cells, such as dendritic cells.[9][10] STING activation triggers the production of Type I interferons (IFN-I) and other inflammatory cytokines, leading to the recruitment and activation of cytotoxic T cells and a robust anti-tumor immune response.[10][13]

ENPP1 is the primary enzyme responsible for hydrolyzing extracellular cGAMP, breaking it down into GMP and AMP.[8][10][14] By degrading this crucial immunotransmitter, overexpressed ENPP1 on tumor cells effectively severs the communication line between the tumor and the immune system.[9][11] This action prevents STING activation in host immune cells, thereby suppressing the anti-tumor IFN-I response and allowing the tumor to evade immune surveillance.[8][9][10] Consequently, ENPP1 functions as a key innate immune checkpoint.[6][8]

ENPP1_STING_Pathway cluster_TumorCell Tumor Cell cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces cGAMP_export cGAMP Export cGAMP_intra->cGAMP_export cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_export->cGAMP_extra ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP STING STING ENPP1->STING Inhibits Activation cGAMP_extra->ENPP1 hydrolyzes cGAMP_extra->STING activates IFN1 Type I Interferons (Anti-Tumor Response) STING->IFN1 activates caption ENPP1 as an innate immune checkpoint in the cGAS-STING pathway.

Caption: ENPP1 as an innate immune checkpoint in the cGAS-STING pathway.

The Adenosine Pathway: Fueling Immunosuppression

The tumor microenvironment is often characterized by high levels of extracellular ATP, released from dying or stressed cells.[4][15] While extracellular ATP is pro-inflammatory, its rapid conversion to adenosine creates a potent immunosuppressive shield for the tumor.[5][15]

ENPP1 plays a key role in the initial step of this process. It hydrolyzes extracellular ATP to produce AMP and pyrophosphate (PPi).[4][10] The resulting AMP is then converted to adenosine by another ectoenzyme, CD73 (also known as ecto-5'-nucleotidase).[10] Adenosine subsequently binds to A2A and A2B receptors on various immune cells, including T cells and NK cells, triggering signaling cascades that inhibit their cytotoxic functions and promote an anti-inflammatory state favorable to tumor growth.[5]

Therefore, ENPP1's function is twofold: it not only dampens the immunostimulatory cGAMP-STING pathway but also actively contributes to the production of the immunosuppressive metabolite adenosine.[6][11] This dual mechanism makes it a highly effective mediator of immune evasion.

ENPP1_Adenosine_Pathway cluster_Extracellular Extracellular Space cluster_ImmuneCell Immune Cell (e.g., T Cell) ATP Extracellular ATP (Pro-inflammatory) ENPP1 ENPP1 ATP->ENPP1 hydrolyzes AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 hydrolyzes Adenosine Adenosine (Immunosuppressive) CD73->Adenosine A2AR A2A Receptor Adenosine->A2AR binds to Suppression Inhibition of Cytotoxic Function A2AR->Suppression caption ENPP1's role in the generation of immunosuppressive adenosine.

Caption: ENPP1's role in the generation of immunosuppressive adenosine.

Promotion of Metastasis and EMT

Beyond immune modulation, ENPP1 is directly implicated in processes that drive metastasis.[1] High ENPP1 expression is linked to the acquisition of stem cell-like features and the induction of an epithelial-mesenchymal transition (EMT) phenotype, which increases cell motility and invasion.[1][5] In breast cancer, ENPP1 overexpression promotes cell migration and is particularly elevated in bone metastases.[1][3] The mechanism involves the generation of adenosine, which can stimulate A3 adenosine receptors on breast cancer cells, promoting changes in cell motility.[1] Inhibition of ENPP1 has been shown to negatively modulate EMT, providing a strong rationale for its use as an anti-metastatic agent.[1]

ENPP1 as a Therapeutic Target

The dual role of ENPP1 in suppressing innate immunity and promoting an adenosine-rich TME makes it an attractive target for cancer therapy.[11] Inhibiting ENPP1 is hypothesized to "kill two birds with one stone":

  • Reactivate the STING Pathway: Blocking ENPP1 prevents the degradation of extracellular cGAMP, increasing its local concentration and allowing for robust STING-mediated activation of anti-tumor immunity.[7][11] This can turn an immune "cold" tumor into a "hot" one, making it more susceptible to other immunotherapies.[8]

  • Reduce Adenosine Production: By halting the initial step of ATP hydrolysis, ENPP1 inhibition reduces the substrate (AMP) available for CD73, thereby decreasing the production of immunosuppressive adenosine.[10][11]

This strategy is expected to synergize with other treatments, such as immune checkpoint inhibitors (e.g., anti-PD-1), STING agonists, and radiotherapy, to boost anti-tumor immune responses.[5][14]

ENPP1 Inhibitors in Development

Several small molecule inhibitors of ENPP1 are currently in preclinical and clinical development. These agents aim to selectively block the enzyme's catalytic activity to enhance anti-tumor immunity.

Table 2: Selected ENPP1 Inhibitors in Oncological Development

Inhibitor Description / Mechanism Development Stage References
AVA-NP-695 A selective and potent inhibitor shown to negatively modulate EMT and have immunomodulatory effects in triple-negative breast cancer models. Preclinical [1]
RBS2418 Being studied in patients with advanced, metastatic solid tumors, including colorectal cancer. Phase 1 Clinical Trials / Expanded Access [7][16]
SR-8541A A highly selective and potent inhibitor being evaluated for safety, tolerability, and efficacy in patients with advanced/metastatic solid tumors. Phase 1 Clinical Trials [7][17]
TXN10128 Being evaluated for safety, tolerability, and preliminary anti-tumor efficacy in patients with locally advanced or metastatic solid tumors. Phase 1 Clinical Trials [7]
STF-1623 A cell-impermeable inhibitor with a long drug-target residence time, shown to be effective in multiple mouse models of cancer. Preclinical / IND-Enabling [16][18]

| ISM5939 | An orally available inhibitor designed with generative AI, demonstrating robust antitumor efficacy in vivo. | Preclinical / IND-Enabling |[19] |

ENPP1_Inhibition_Logic Inhibitor ENPP1 Inhibitor ENPP1 ENPP1 Inhibitor->ENPP1 Blocks e_cGAMP Extracellular 2'3'-cGAMP e_ATP Extracellular ATP ENPP1->e_cGAMP Degrades Adenosine Adenosine Production ENPP1->Adenosine Promotes STING STING Pathway Activation e_cGAMP->STING Increases Immunity Anti-Tumor Immunity STING->Immunity Enhances Adenosine->Immunity Reduces Suppression caption Therapeutic logic of ENPP1 inhibition in cancer.

Caption: Therapeutic logic of ENPP1 inhibition in cancer.

Key Experimental Protocols

The elucidation of ENPP1's function in cancer has been driven by a range of advanced experimental techniques. Below are generalized methodologies for key experiments cited in the literature.

Analysis of ENPP1 Expression in Tumors
  • Objective: To quantify ENPP1 expression in patient tumors and correlate it with clinical data.

  • Methodology:

    • Data Source: Utilize publicly available sequencing datasets such as The Cancer Genome Atlas (TCGA) and the Cancer Cell Line Encyclopedia (CCLE).[20]

    • RNA Sequencing Analysis: Analyze RNA-seq data from tumor and adjacent normal tissues to determine ENPP1 gene expression levels (e.g., reported as log2(TPM+1)).[20]

    • Protein Abundance: Analyze proteomics data from cancer cell lines or tumor tissues to determine ENPP1 protein levels.[20]

    • Survival Analysis: Employ Kaplan-Meier curves and log-rank tests to correlate ENPP1 expression levels (e.g., ENPP1-high vs. ENPP1-low groups) with patient survival data (e.g., disease-free survival).[6]

    • Immunohistochemistry (IHC): Use anti-ENPP1 antibodies to stain tissue microarrays from patient cohorts to visualize and score ENPP1 protein expression in situ.

In Vivo Tumor Growth and Metastasis Models
  • Objective: To assess the effect of ENPP1 expression on primary tumor growth and metastasis in an in vivo setting.

  • Methodology:

    • Cell Line Engineering: Generate cancer cell lines (e.g., 4T1 murine breast cancer cells) with stable overexpression (ENPP1-OE) or knockout/knockdown (ENPP1-KO) of the ENPP1 gene using lentiviral transduction or CRISPR-Cas9.

    • Orthotopic Implantation: Inject the engineered cancer cells into the mammary fat pad of syngeneic mice (e.g., BALB/c mice for 4T1 cells).

    • Tumor Growth Monitoring: Measure primary tumor volume at regular intervals using calipers.

    • Metastasis Quantification: At a predetermined endpoint, harvest lungs and other organs. Quantify metastatic burden by counting surface nodules or through histological analysis of tissue sections (e.g., H&E staining).[6]

    • Host Contribution Analysis: To distinguish between cancer- and host-derived ENPP1, implant wild-type or ENPP1-KO cancer cells into both wild-type and ENPP1-KO mice, creating four experimental groups to assess the relative contribution of each source.[6]

Single-Cell RNA Sequencing (scRNA-seq) of the Tumor Microenvironment
  • Objective: To dissect the impact of ENPP1 expression on the cellular composition and gene expression profiles within the TME.

  • Methodology:

    • Tumor Dissociation: Harvest primary tumors and metastatic lungs from mouse models (e.g., from the in vivo models described above). Dissociate the tissues into a single-cell suspension using enzymatic digestion and mechanical disruption.

    • Library Preparation and Sequencing: Perform single-cell capture, barcoding, and library preparation using a commercial platform (e.g., 10x Genomics). Sequence the resulting libraries on a high-throughput sequencer.

    • Bioinformatic Analysis:

      • Perform quality control, data normalization, and clustering to identify distinct cell populations (e.g., cancer cells, T cells, B cells, macrophages, fibroblasts).

      • Perform differential gene expression analysis between conditions (e.g., ENPP1-OE vs. control) within each cell cluster.

      • Analyze changes in the proportions of immune cell subtypes (e.g., decrease in cytotoxic T cells, increase in MDSCs) to characterize the immunological landscape.[8]

Conclusion and Future Perspectives

ENPP1 has unequivocally emerged as a central mediator of tumor progression and immune evasion. Its dual-action mechanism, which simultaneously disables the cGAMP-STING innate immune pathway and promotes the production of immunosuppressive adenosine, provides a powerful advantage to cancer cells. The strong correlation between high ENPP1 expression and poor patient prognosis across numerous cancers highlights its clinical relevance.

The development of specific ENPP1 inhibitors represents a highly promising therapeutic avenue. These inhibitors have the potential to reprogram the tumor microenvironment, rendering it more susceptible to immune attack and enhancing the efficacy of checkpoint inhibitors and other cancer therapies. Future research will be critical to:

  • Fully elucidate the role of ENPP1 in different cancer types, particularly those where its function is currently unclear, like liver cancer.[1]

  • Optimize the clinical development of ENPP1 inhibitors, both as monotherapies and in combination regimens.

  • Validate ENPP1 expression as a predictive biomarker to stratify patients for immunotherapy, potentially identifying those most likely to benefit from anti-PD-1 or ENPP1-targeted therapies.[8][12][21]

Targeting ENPP1 offers a rational strategy to overcome immunotherapy resistance and improve outcomes for patients with advanced solid tumors.

References

The Role of ENPP1 in Innate Immunity and the Therapeutic Potential of its Inhibition by ENPP-1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, primarily through its enzymatic degradation of the cyclic dinucleotide second messenger 2'3'-cyclic GMP-AMP (cGAMP). As the endogenous ligand for the Stimulator of Interferon Genes (STING), cGAMP plays a pivotal role in initiating anti-tumor and anti-viral immune responses. By hydrolyzing extracellular cGAMP, ENPP1 effectively dampens STING-mediated signaling, representing a significant mechanism of immune evasion, particularly in the tumor microenvironment. This has positioned ENPP1 as a compelling therapeutic target for cancer immunotherapy. Small molecule inhibitors of ENPP1, such as ENPP-1-IN-9, are being investigated for their potential to restore cGAMP levels, thereby unleashing a potent anti-tumor immune response. This technical guide provides a comprehensive overview of the core biology of ENPP1 in innate immunity, the mechanism of action of ENPP1 inhibitors, and detailed experimental methodologies for their evaluation.

Introduction: ENPP1 as an Innate Immune Checkpoint

The innate immune system is the body's first line of defense against pathogens and cellular stress, including malignancy. A key signaling pathway in innate immunity is the cGAS-STING pathway.[1] Cytosolic DNA, a hallmark of viral infection or cellular damage, is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[2] cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to the phosphorylation of TBK1 and IRF3, culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines that orchestrate an anti-tumor and anti-viral response.[2][3]

ENPP1 is a type II transmembrane glycoprotein that functions as the dominant hydrolase of extracellular cGAMP.[4][5] By degrading cGAMP into AMP and GMP, ENPP1 effectively terminates the paracrine signaling that would otherwise activate the STING pathway in neighboring immune cells within the tumor microenvironment.[5][6] High expression of ENPP1 has been correlated with poor prognosis in several cancers, as it contributes to an immunosuppressive tumor microenvironment.[5][6] Therefore, inhibition of ENPP1 is a promising strategy to reactivate innate anti-cancer immunity.[4]

This compound and Other ENPP1 Inhibitors

This compound is a potent inhibitor of ENPP1, identified from patent WO2021203772A1.[7] While specific quantitative data for this compound is not publicly available, the development of this and other small molecule inhibitors represents a significant advancement in the field of cancer immunotherapy. These inhibitors are designed to block the catalytic activity of ENPP1, thereby preventing the degradation of cGAMP and amplifying STING-dependent immune responses.

Data Presentation: Quantitative Analysis of ENPP1 Inhibitors

The following table summarizes publicly available quantitative data for several notable ENPP1 inhibitors. This data provides a comparative landscape for the potency of compounds targeting ENPP1.

Inhibitor NameTargetAssay SubstrateReported Potency (IC50/Ki)Reference
This compound ENPP1Not SpecifiedPotent inhibitor (data not public)MedChemExpress, Patent WO2021203772A1[7]
RBS2418 ENPP1cGAMPKi = 0.14 nMAACR Annual Meeting 2024[8]
ATPKi = 0.13 nMAACR Annual Meeting 2024[8]
MV-626 ENPP1ATPIC50 = 5–18 nMMolecules (Journal)[9]
SR-8314 ENPP1ATPKi = 79 nMMolecules (Journal)[9]
AVA-NP-695 ENPP1p-Nph-5′-TMPIC50 = 14 ± 2 nMCancers (Journal)[10]
Compound 7c ENPP1Not SpecifiedKi = 58 nMMolecules (Journal)[9]
Enpp-1-IN-19 ENPP1Not SpecifiedIC50 = 68 nMBenchchem[11]

Signaling Pathways and Experimental Workflows

The cGAS-STING Signaling Pathway and the Role of ENPP1

The following diagram illustrates the canonical cGAS-STING signaling pathway and the inhibitory action of ENPP1.

cGAS_STING_Pathway cGAS-STING Signaling Pathway and ENPP1 Inhibition cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 AMP + GMP AMP + GMP ENPP1->AMP + GMP hydrolyzes Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes cGAMP->Extracellular cGAMP transported out STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 dimerizes Type I IFN Genes Type I IFN Genes p-IRF3->Type I IFN Genes translocates to nucleus & induces transcription This compound This compound This compound->ENPP1 inhibits

Figure 1. The cGAS-STING pathway and ENPP1's inhibitory role.
General Experimental Workflow for Evaluating ENPP1 Inhibitors

The diagram below outlines a typical workflow for the preclinical evaluation of an ENPP1 inhibitor like this compound.

Experimental_Workflow Experimental Workflow for ENPP1 Inhibitor Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (ENPP1 enzyme activity) B Cell-Based Assay (STING activation) A->B Confirm cellular activity C Syngeneic Mouse Tumor Models B->C Assess in vivo efficacy D Pharmacokinetic/ Pharmacodynamic Analysis C->D Determine exposure & target engagement E Immunophenotyping C->E Analyze immune cell infiltration

Figure 2. A generalized workflow for testing ENPP1 inhibitors.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the characterization of ENPP1 inhibitors.

Biochemical ENPP1 Inhibitor Assay

Objective: To determine the in vitro potency (IC50) of a test compound (e.g., this compound) against recombinant human ENPP1.

Principle: This assay measures the enzymatic activity of ENPP1 by quantifying the product of cGAMP hydrolysis (AMP/GMP). The Transcreener® AMP²/GMP² Assay is a common method that uses a competitive fluorescence polarization immunoassay.[12]

Materials:

  • Recombinant human ENPP1 protein

  • 2'3'-cGAMP (substrate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody, tracer, and stop/detect reagents)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well black microplates

Procedure:

  • Prepare a serial dilution of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add a fixed concentration of recombinant ENPP1 (e.g., 100 pM) to the wells of the microplate.[12]

  • Add the diluted test inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the enzymatic reaction by adding a fixed concentration of cGAMP (e.g., at its Km value) to all wells.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the product according to the Transcreener® assay kit protocol. This typically involves adding a mixture of the AMP/GMP antibody and tracer.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the controls.

  • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based STING Activation Assay

Objective: To assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.

Principle: This assay utilizes a reporter cell line, such as THP-1 Dual™ cells, which express a luciferase reporter gene under the control of an IRF-inducible promoter. Activation of the STING pathway leads to IRF3 activation and subsequent luciferase expression.[10]

Materials:

  • THP-1 Dual™ cells (or other suitable reporter cell line)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 2'3'-cGAMP

  • Test inhibitor (e.g., this compound)

  • Luciferase assay reagent (e.g., QUANTI-Luc™)

  • 96-well white microplates

Procedure:

  • Seed THP-1 Dual™ cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with a serial dilution of the test inhibitor for a short period (e.g., 1 hour).

  • Stimulate the cells with a sub-maximal concentration of exogenous 2'3'-cGAMP.

  • Incubate the cells for a sufficient time to allow for reporter gene expression (e.g., 18-24 hours).

  • Measure luciferase activity by adding the luciferase assay reagent and reading the luminescence on a plate reader.

  • Analyze the data to determine the fold-increase in STING activation in the presence of the inhibitor compared to cGAMP stimulation alone.

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of an ENPP1 inhibitor in an immunocompetent mouse model.

Principle: A syngeneic tumor model, where cancer cells of the same genetic background as the mouse strain are implanted, is used to study the effects of immunotherapy. The efficacy of the ENPP1 inhibitor is assessed by monitoring tumor growth and survival.

Materials:

  • Immunocompetent mice (e.g., C57BL/6 or BALB/c)

  • Syngeneic tumor cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma)

  • Test inhibitor (e.g., this compound) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Implant a known number of tumor cells subcutaneously into the flank of the mice.

  • Allow the tumors to establish to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle, test inhibitor, positive control immunotherapy).

  • Administer the test inhibitor and controls according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the health and body weight of the mice throughout the study.

  • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and harvest tumors and lymphoid organs for further analysis (e.g., immunophenotyping).

  • Analyze tumor growth curves and survival data to determine the anti-tumor efficacy of the ENPP1 inhibitor.

Conclusion

The inhibition of ENPP1 represents a highly promising strategy in cancer immunotherapy. By blocking the degradation of the potent immune stimulator cGAMP, inhibitors like this compound have the potential to convert "cold" tumors, which are devoid of immune cells, into "hot" tumors that are responsive to immune checkpoint blockade and other immunotherapies. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of novel ENPP1 inhibitors. Further research into the clinical application of these compounds is warranted and holds the potential to expand the arsenal of effective cancer treatments.

References

The Role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) in Bone Mineralization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a critical enzyme in the regulation of bone mineralization. As a type II transmembrane glycoprotein, its primary function is the hydrolysis of extracellular adenosine triphosphate (ATP) to generate inorganic pyrophosphate (PPi) and adenosine monophosphate (AMP)[1][2][3][4]. PPi is a potent inhibitor of hydroxyapatite crystal formation, the fundamental mineral component of bone[4][5]. Consequently, ENPP1 plays a pivotal role in maintaining the delicate balance between mineralization and its inhibition. Dysregulation of ENPP1 activity is implicated in several skeletal and vascular disorders, highlighting its importance as a potential therapeutic target. This guide provides a comprehensive overview of ENPP1's function in bone mineralization, associated signaling pathways, quantitative data, and key experimental protocols.

ENPP1's Core Function in Bone Mineralization

ENPP1's primary role in bone mineralization is intrinsically linked to its enzymatic activity. By catalyzing the breakdown of extracellular ATP, it increases the local concentration of PPi[1][2][4]. PPi directly inhibits the formation and growth of hydroxyapatite crystals, thereby preventing excessive or ectopic mineralization[4][5]. This function is crucial for ensuring that mineralization occurs only at appropriate sites within the bone matrix.

The significance of ENPP1 is underscored by the pathological conditions arising from its deficiency. Loss-of-function mutations in the ENPP1 gene can lead to a paradoxical combination of skeletal and soft tissue mineralization disorders. These include Generalized Arterial Calcification of Infancy (GACI), characterized by extensive calcification of arteries, and Autosomal Recessive Hypophosphatemic Rickets type 2 (ARHR2), which involves impaired bone mineralization and phosphate wasting[6][7][8]. Furthermore, ENPP1 haploinsufficiency has been associated with early-onset osteoporosis[9].

Signaling Pathways Involving ENPP1

The regulation of bone mineralization by ENPP1 is a complex process involving a network of interacting molecules. The core of this regulation lies in the intricate balance between PPi and inorganic phosphate (Pi), a promoter of mineralization.

The PPi/Pi Regulatory Axis

The balance between PPi and Pi is tightly controlled by the opposing actions of ENPP1 and Tissue-Nonspecific Alkaline Phosphatase (TNAP). While ENPP1 generates PPi, TNAP hydrolyzes PPi into two molecules of Pi, thus promoting mineralization[10]. This dynamic interplay ensures a precise local ratio of PPi to Pi, which is critical for physiological bone formation.

PPi_Pi_Axis ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 PPi Pyrophosphate (PPi) (Inhibitor) ENPP1->PPi Hydrolysis AMP AMP ENPP1->AMP TNAP TNAP PPi->TNAP Mineralization Bone Mineralization PPi->Mineralization Inhibits Pi Inorganic Phosphate (Pi) (Promoter) TNAP->Pi Hydrolysis Pi->Mineralization Promotes

Figure 1: The PPi/Pi Regulatory Axis in Bone Mineralization.
Catalysis-Independent Signaling of ENPP1

Emerging evidence suggests that ENPP1 also influences bone mass through mechanisms independent of its catalytic activity. Studies on mouse models have revealed that ENPP1 protein can regulate the expression of Wnt signaling inhibitors[11]. ENPP1 deficiency has been linked to increased expression of soluble Wnt inhibitors, leading to suppressed Wnt signaling in bone, which is a critical pathway for osteoblast differentiation and bone formation[11].

ENPP1_Wnt_Signaling ENPP1_protein ENPP1 Protein Wnt_inhibitors Soluble Wnt Inhibitors (e.g., Sfrp1, Wif1) ENPP1_protein->Wnt_inhibitors Inhibits Expression Wnt_signaling Wnt Signaling Wnt_inhibitors->Wnt_signaling Inhibits Osteoblast_diff Osteoblast Differentiation Wnt_signaling->Osteoblast_diff Promotes Bone_mass Bone Mass Osteoblast_diff->Bone_mass Increases

Figure 2: Catalysis-Independent Role of ENPP1 in Wnt Signaling.

Quantitative Data

This section summarizes key quantitative data related to ENPP1 function and its impact on bone metabolism.

Table 1: Kinetic Parameters of Human ENPP1
ParameterValueSubstrateReference
KM~100 nMATP[3]
kcat3.3 ± 0.2 s-1ATP[1]
Table 2: Plasma Concentrations of Key Molecules in Humans
MoleculeNormal RangePathological Condition (ENPP1 Deficiency)References
Pyrophosphate (PPi)2-5 µMSignificantly Reduced[12][13][14][15][16]
Inorganic Phosphate (Pi)0.8-1.5 mMOften low or low-normal[7]
Fibroblast Growth Factor 23 (FGF23)20-50 pg/mLElevated or inappropriately high[6][7][9][17][18][19][20][21][22]
Table 3: Bone Phenotype in ENPP1 Deficient Mouse Models
Mouse ModelAgeBone Parameter% Change vs. Wild TypeReference
Enpp1asj/asj10 weeksTrabecular BV/TV↓ ~40%[20]
Enpp1asj/asj23 weeksTrabecular BV/TV↓ ~50%[20]
Enpp1-/-Not SpecifiedCortical Bone Mineral DensitySignificantly Increased[23]
Enpp1Y433C10 monthsTrabecular BV/TVNo significant difference[7][8]

BV/TV: Bone Volume/Total Volume

Experimental Protocols

This section provides detailed methodologies for key experiments used to study ENPP1's role in bone mineralization.

ENPP1 Enzyme Activity Assay

This protocol is adapted from a colorimetric assay using a synthetic substrate.

Objective: To measure the phosphodiesterase activity of ENPP1.

Materials:

  • Cell culture supernatant or purified ENPP1 protein

  • Assay buffer: 250 mM Tris-HCl (pH 8.0), 500 mM NaCl, 0.05% Triton X-100

  • Substrate: 1 mM thymidine 5′-monophosphate p-nitrophenyl ester (pNP-TMP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the assay buffer and the substrate solution.

  • Add 10 µL of the sample (cell culture supernatant or purified ENPP1) to each well of a 96-well plate.

  • Add 90 µL of the assay buffer containing the 1 mM pNP-TMP substrate to each well to initiate the reaction.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.

  • Calculate ENPP1 activity by comparing the absorbance of the samples to a standard curve of p-nitrophenol.

ENPP1_Assay_Workflow start Start add_sample Add 10 µL Sample (ENPP1 source) to well start->add_sample add_reagents Add 90 µL Assay Buffer with 1 mM pNP-TMP add_sample->add_reagents incubate Incubate at 37°C add_reagents->incubate read_absorbance Read Absorbance at 405 nm incubate->read_absorbance calculate Calculate Activity read_absorbance->calculate end End calculate->end

Figure 3: Workflow for ENPP1 Enzyme Activity Assay.
Alizarin Red S Staining for In Vitro Mineralization

Objective: To visualize and quantify calcium deposition by osteoblasts in culture.

Materials:

  • Osteoblast cell culture

  • Phosphate-buffered saline (PBS)

  • 10% (v/v) neutral buffered formalin

  • Alizarin Red S (ARS) staining solution (2% w/v in distilled water, pH 4.1-4.3)

  • Distilled water

  • Microscope

Procedure:

  • Culture osteoblasts under conditions that promote mineralization.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 10% formalin for 15-30 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add the ARS staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.

  • Aspirate the ARS solution and wash the cells four times with distilled water.

  • Visualize the stained calcium deposits (bright red-orange) under a microscope.

  • For quantification, the stain can be extracted with 10% acetic acid and the absorbance measured at 405 nm.

Micro-Computed Tomography (µCT) Analysis of Bone Microarchitecture

Objective: To non-destructively obtain three-dimensional images and quantify the microarchitecture of bone samples.

Materials:

  • Fixed bone samples (e.g., mouse femurs)

  • µCT scanner and associated software

  • Sample holder

Procedure:

  • Fix bone samples in 10% neutral buffered formalin and store in 70% ethanol.

  • Mount the bone sample in the µCT scanner's sample holder.

  • Set the scanning parameters, including voxel size (typically 5-20 µm for mouse bones), X-ray energy, and integration time.

  • Acquire a series of 2D X-ray projections as the sample rotates.

  • Reconstruct the 2D projections into a 3D image volume using the scanner's software.

  • Define a region of interest (ROI) for analysis (e.g., trabecular bone in the distal femur metaphysis or cortical bone at the mid-diaphysis).

  • Use the analysis software to calculate key bone morphometric parameters, such as bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), trabecular separation (Tb.Sp), and cortical thickness (Ct.Th).

Conclusion

ENPP1 is a central regulator of bone mineralization, primarily through its production of the mineralization inhibitor PPi. Its intricate involvement in the PPi/Pi balance and its catalysis-independent roles in signaling pathways underscore its importance in skeletal health. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted functions of ENPP1 and explore its potential as a therapeutic target for a range of mineralization disorders. A deeper understanding of ENPP1's mechanisms of action will be instrumental in developing novel treatments for diseases characterized by aberrant bone and soft tissue mineralization.

References

Enpp-1-IN-9: A Technical Guide to Substrate Specificity and ENPP1 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism, hydrolyzing a range of substrates to modulate purinergic signaling, bone mineralization, and immune responses. The dysregulation of ENPP1 activity has been implicated in several diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the substrate specificity of ENPP1 and the inhibitory profile of Enpp-1-IN-9, a potent and specific inhibitor of this enzyme.

ENPP1 Substrate Profile

ENPP1 exhibits broad substrate specificity, cleaving phosphodiester and pyrophosphate bonds in a variety of nucleotides and their derivatives.[1] The primary physiological substrates of ENPP1 are adenosine triphosphate (ATP) and 2',3'-cyclic guanosine monophosphate-adenosine monophosphate (2',3'-cGAMP).

Adenosine Triphosphate (ATP): ENPP1 hydrolyzes extracellular ATP to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This activity is crucial for regulating bone mineralization, as PPi is a potent inhibitor of hydroxyapatite crystal formation.

2',3'-Cyclic GMP-AMP (2',3'-cGAMP): ENPP1 is the dominant hydrolase of extracellular 2',3'-cGAMP, a second messenger that activates the STIMULATOR of interferon genes (STING) pathway, a critical component of the innate immune system. By degrading 2',3'-cGAMP, ENPP1 acts as a negative regulator of STING signaling.

Other reported substrates for ENPP1 include:

  • Uridine triphosphate (UTP)

  • Diadenosine polyphosphates

  • Nicotinamide adenine dinucleotide (NAD+)

  • Cyclic adenosine monophosphate (cAMP)

The catalytic efficiency of ENPP1 varies for its different substrates. The following table summarizes the available kinetic data for key ENPP1 substrates.

SubstrateMichaelis Constant (Km)Catalytic Rate Constant (kcat)
ATP 20 µM12 s-1
2',3'-cGAMP 15 µM4 s-1

This compound: A Potent ENPP1 Inhibitor

This compound is a potent inhibitor of ENPP1, identified as compound 51 in patent WO2021203772A1.[2] While specific quantitative inhibitory constants (IC50 or Ki) for this compound against various ENPP1 substrates are not publicly available in peer-reviewed literature, its characterization as a potent inhibitor suggests it effectively blocks the hydrolysis of key substrates like ATP and 2',3'-cGAMP. The development of such inhibitors is driven by the therapeutic potential of modulating ENPP1 activity, particularly in the context of cancer immunotherapy by preventing the degradation of the immunostimulatory molecule 2',3'-cGAMP.

For comparative purposes, the inhibitory activities of other well-characterized, structurally distinct ENPP1 inhibitors are presented below. This data illustrates the typical potency and substrate focus of current ENPP1 inhibitors.

InhibitorSubstrateIC50/Ki
Enpp-1-IN-20 -0.09 nM (IC50)
GBD-09259 2',3'-cGAMP6.7 nM (IC50)
GBD-09259 ATP8.4 nM (IC50)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involving ENPP1 and a general workflow for assessing ENPP1 inhibition.

ENPP1_Signaling_Pathway ENPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP 2',3'-cGAMP cGAMP->ENPP1 cGAMP_transport cGAMP->cGAMP_transport AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine STING STING ImmuneResponse Immune Response STING->ImmuneResponse cGAMP_transport->STING Transport Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibition ENPP1_Inhibition_Assay_Workflow ENPP1 Inhibition Assay Workflow reagents Prepare Reagents: - Recombinant ENPP1 - Substrate (e.g., ATP, cGAMP) - Assay Buffer - this compound (or test compound) incubation Incubate ENPP1 with This compound reagents->incubation reaction Initiate reaction by adding substrate incubation->reaction detection Detect product formation (e.g., AMP, PPi) reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50/Ki detection->analysis

References

In-Depth Technical Guide to Enpp-1-IN-9: A Potent Inhibitor of ENPP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Enpp-1-IN-9, a potent and specific inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). ENPP1 is a key enzyme in regulating extracellular nucleotide metabolism and has emerged as a significant therapeutic target in oncology and immunology. This document details the chemical structure, mechanism of action, and relevant experimental data for this compound, providing a foundational resource for researchers in the field.

Introduction to ENPP1

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes.[1][2][3] It functions as a key regulator of extracellular pyrophosphate (PPi) levels by hydrolyzing ATP.[1][2] This function is critical in bone mineralization and the prevention of soft tissue calcification.[1]

More recently, ENPP1 has been identified as a critical negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase-Stimulator of Interferon Genes) pathway, a central component of the innate immune system.[4] Cancer cells can evade immune surveillance by upregulating ENPP1, which hydrolyzes the STING agonist 2'3'-cGAMP. By inhibiting ENPP1, the levels of 2'3'-cGAMP can be restored, leading to the activation of STING and subsequent anti-tumor immune responses. This has positioned ENPP1 inhibitors as a promising new class of cancer immunotherapeutics.

This compound: A Core Overview

This compound is a potent and selective small molecule inhibitor of ENPP1.[5][6] It has been identified as a promising candidate for therapeutic development due to its ability to modulate the cGAS-STING pathway. This guide will delve into the specific technical details of this compound.

Chemical Structure and Properties

The chemical structure and properties of this compound are fundamental to its biological activity.

  • Chemical Name: 3-(4-((6,7-dimethoxyquinazolin-4-yl)amino)piperidin-1-yl)propyl sulfamate

  • CAS Number: 2718970-70-6[6][7]

  • Molecular Formula: C20H29N5O5S

  • SMILES: O=S(OCCC1CCN(CC1)C2=C3C=C(OC)C(OC)=CC3=NC=N2)(N)=O[5]

PropertyValue
Molecular Weight 467.54 g/mol
CAS Number 2718970-70-6

Mechanism of Action

This compound exerts its biological effect through the direct inhibition of the enzymatic activity of ENPP1.

The primary mechanism of action involves the inhibition of ENPP1-mediated hydrolysis of 2'3'-cGAMP. By preventing the degradation of this critical second messenger, this compound effectively increases its extracellular concentration, leading to the activation of the STING signaling pathway in immune cells within the tumor microenvironment.

ENPP1_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen Presenting Cell cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Figure 1: Mechanism of Action of this compound.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug discovery. The following sections detail the general methodologies employed in the characterization of ENPP1 inhibitors like this compound.

Synthesis of this compound

The synthesis of this compound is described in patent WO2021203772A1 as compound 51. The general synthetic scheme involves a multi-step process culminating in the formation of the final sulfamate derivative.

Synthesis_Workflow Start Starting Materials (e.g., 4-chloro-6,7-dimethoxyquinazoline, 1-(3-hydroxypropyl)piperidin-4-amine) Step1 Coupling Reaction Start->Step1 Intermediate1 Piperidine-Quinazoline Intermediate Step1->Intermediate1 Step2 Sulfamoylation Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Figure 2: General Synthetic Workflow for this compound.

Detailed Protocol (General Example based on related compounds):

  • Step 1: Nucleophilic Aromatic Substitution. 4-chloro-6,7-dimethoxyquinazoline is reacted with a suitable piperidine derivative, such as tert-butyl (1-(3-hydroxypropyl)piperidin-4-yl)carbamate, in the presence of a base (e.g., diisopropylethylamine) in a solvent like n-butanol at elevated temperatures.

  • Step 2: Deprotection. If a protecting group (e.g., Boc) is used, it is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Step 3: Sulfamoylation. The resulting amine is reacted with sulfamoyl chloride in the presence of a base (e.g., triethylamine) in an appropriate solvent (e.g., dichloromethane) to afford the final product, this compound.

  • Purification. The final compound is purified using standard techniques such as column chromatography or preparative HPLC.

ENPP1 Inhibition Assay

The potency of this compound against ENPP1 is determined using an in vitro enzymatic assay.

Materials:

  • Recombinant human ENPP1 enzyme

  • 2'3'-cGAMP (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., Tris-HCl, pH 7.4, containing CaCl2 and ZnCl2)

  • Detection reagent (e.g., a phosphatase to detect the product AMP, coupled with a luminescent readout)

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a microplate, add the ENPP1 enzyme to each well containing the diluted inhibitor or vehicle control.

  • Initiate the enzymatic reaction by adding the substrate, 2'3'-cGAMP.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data

While specific quantitative data for this compound is proprietary and detailed within patent literature, related ENPP1 inhibitors have demonstrated high potency. For context, other potent ENPP1 inhibitors have shown IC50 values in the low nanomolar range.

CompoundTargetAssay TypeIC50 / Ki
This compound ENPP1EnzymaticData pending public release
Related Inhibitor A ENPP1Enzymatic~5 nM (IC50)
Related Inhibitor B ENPP1Enzymatic~2 nM (Ki)

Conclusion

This compound is a promising ENPP1 inhibitor with the potential for significant therapeutic impact, particularly in the field of immuno-oncology. Its ability to modulate the cGAS-STING pathway by preventing the degradation of 2'3'-cGAMP offers a novel strategy to enhance anti-tumor immunity. The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its safety and efficacy in preclinical and clinical settings.

References

Enpp-1-IN-9: A Technical Deep Dive into a Novel ENPP1 Inhibitor for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of the innate immune system, making it a compelling target for cancer immunotherapy. This transmembrane glycoprotein is the dominant hydrolase of the cyclic dinucleotide 2',3'-cyclic GMP-AMP (cGAMP), a key second messenger in the cGAS-STING signaling pathway. By degrading extracellular cGAMP, ENPP1 dampens the STING-mediated anti-tumor immune response, effectively creating an immunosuppressive tumor microenvironment.[1][2] The inhibition of ENPP1 presents a promising therapeutic strategy to restore and enhance innate anti-tumor immunity by increasing the local concentration of cGAMP. This guide provides a detailed technical overview of the discovery and development of Enpp-1-IN-9, a potent and specific inhibitor of ENPP1.

Discovery and Development of this compound

This compound is a novel small molecule inhibitor of ENPP1, identified as compound 51 in patent WO2021203772A1, assigned to Betta Pharmaceuticals Co., Ltd. The discovery of this compound is rooted in a structure-aided drug design approach targeting the active site of the ENPP1 enzyme.

The development of potent ENPP1 inhibitors has been a focus of recent research, with the goal of creating compounds that can effectively block the hydrolysis of cGAMP at physiological pH.[1] Early efforts in the field identified various chemical scaffolds, but achieving high potency, selectivity, and favorable pharmacokinetic properties has been a significant challenge. The design of this compound likely leveraged insights from the co-crystal structures of ENPP1 with substrate analogs and other inhibitors to optimize interactions with key residues in the enzyme's active site.

Mechanism of Action

This compound functions as a competitive inhibitor of ENPP1, binding to the enzyme's active site and preventing the hydrolysis of its natural substrate, cGAMP. By blocking ENPP1 activity, this compound increases the extracellular concentration of cGAMP, which can then bind to and activate the STING (Stimulator of Interferon Genes) protein on adjacent immune cells within the tumor microenvironment. This activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. These cytokines, in turn, promote the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs), leading to a robust anti-tumor immune response.

Signaling Pathway

The following diagram illustrates the central role of ENPP1 in the cGAS-STING pathway and the mechanism of action of this compound.

ENPP1_Signaling_Pathway cluster_tumor Tumor Cell cluster_extracellular Extracellular Space cluster_immune Antigen Presenting Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra ATP, GTP cGAMP_extra cGAMP cGAMP_intra->cGAMP_extra Export ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I IFNs IRF3->Type_I_IFN Transcription

ENPP1 signaling pathway and inhibitor action.

Quantitative Data

While specific quantitative data for this compound is primarily detailed within patent literature, the following tables summarize the expected and comparative data points for a potent ENPP1 inhibitor based on publicly available information for similar compounds.

Table 1: In Vitro Enzymatic Activity

CompoundTargetAssay SubstrateIC50 / Ki (nM)Assay pHReference
This compound (hypothetical) Human ENPP12',3'-cGAMP< 107.4WO2021203772A1
Compound 4eHuman ENPP1188[3]
STF-1623Human ENPP1< 27.4[2]
Compound 27Human ENPP11.27.5[3]

Table 2: Cellular Activity

CompoundCell LineAssayEC50 (nM)EndpointReference
This compound (hypothetical) THP-1STING Activation< 100IFN-β productionWO2021203772A1
Compound 4eMDA-MB-231ENPP1 activity732[3]

Experimental Protocols

The discovery and characterization of this compound would have involved a series of key experiments to determine its potency, selectivity, and mechanism of action. Below are detailed methodologies for representative assays.

ENPP1 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • 2',3'-cGAMP (substrate)

  • This compound (test compound)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 µM ZnCl2, 500 µM CaCl2)

  • Detection reagent (e.g., AMP/GMP detection kit)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 384-well plate, add the diluted this compound or vehicle control.

  • Add recombinant human ENPP1 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding 2',3'-cGAMP to each well.

  • Incubate the reaction at 37°C for a specified duration (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Add the detection reagent to quantify the amount of AMP and GMP produced.

  • Measure the signal (e.g., fluorescence polarization) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular STING Activation Assay

Objective: To assess the ability of this compound to enhance cGAMP-mediated STING activation in a cellular context.

Materials:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium supplemented with 10% FBS

  • This compound

  • 2',3'-cGAMP

  • LPS (positive control)

  • ELISA kit for human IFN-β

Procedure:

  • Seed THP-1 cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of this compound for a short pre-incubation period (e.g., 1 hour).

  • Add a sub-optimal concentration of exogenous 2',3'-cGAMP to the wells.

  • Incubate the plate at 37°C in a CO2 incubator for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IFN-β in the supernatant using an ELISA kit according to the manufacturer's instructions.

  • Plot the IFN-β concentration against the concentration of this compound to determine the EC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and preclinical development of an ENPP1 inhibitor like this compound.

ENPP1_Inhibitor_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Target_ID Target Identification (ENPP1) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR) Hit_ID->Hit_to_Lead Lead_Compound Lead Compound (e.g., this compound) Hit_to_Lead->Lead_Compound In_Vitro In Vitro Characterization (Potency, Selectivity) Lead_Compound->In_Vitro Cellular_Assays Cellular Assays (STING Activation) In_Vitro->Cellular_Assays ADME_Tox ADME/PK and Toxicology Cellular_Assays->ADME_Tox In_Vivo In Vivo Efficacy (Syngeneic Mouse Models) ADME_Tox->In_Vivo IND_Enabling IND-Enabling Studies In_Vivo->IND_Enabling

Workflow for ENPP1 inhibitor discovery.

Conclusion

This compound represents a significant advancement in the development of small molecule inhibitors targeting ENPP1 for cancer immunotherapy. By potently and specifically blocking the hydrolysis of extracellular cGAMP, this compound has the potential to reverse the immunosuppressive tumor microenvironment and unleash a powerful, STING-mediated anti-tumor immune response. The data and protocols presented in this technical guide provide a comprehensive overview of the discovery, mechanism of action, and preclinical characterization of this promising therapeutic candidate. Further preclinical and clinical investigation of this compound and other next-generation ENPP1 inhibitors is warranted to fully realize their potential in the treatment of cancer.

References

An In-depth Technical Guide to ENPP1 Isoforms and the Selectivity of ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein with a critical role in various physiological and pathological processes. It functions as a key enzyme in purinergic signaling and bone mineralization. Of particular interest to researchers is its role in the cGAS-STING pathway, where it acts as a negative regulator by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP). This function has positioned ENPP1 as a promising therapeutic target in oncology and immunology. The existence of multiple ENPP1 isoforms resulting from alternative splicing adds a layer of complexity to the development of selective inhibitors. This guide provides a comprehensive overview of ENPP1 isoforms, the principles of inhibitor selectivity, and detailed experimental protocols for assessing inhibitor potency and selectivity, with a focus on the inhibitor Enpp-1-IN-9.

Introduction to ENPP1

ENPP1 is a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase (ENPP) family, which is characterized by the ability to hydrolyze pyrophosphate and phosphodiester bonds in various nucleotides and nucleotide sugars. The primary substrates of ENPP1 include ATP, which it hydrolyzes to AMP and inorganic pyrophosphate (PPi), and 2'3'-cGAMP, which it degrades to GMP and AMP.[1] Through its enzymatic activity, ENPP1 is involved in diverse cellular processes.[1]

Key Functions of ENPP1:

  • Regulation of Bone Mineralization: By producing PPi, a potent inhibitor of hydroxyapatite crystal deposition, ENPP1 plays a crucial role in preventing excessive bone mineralization and soft tissue calcification.[2]

  • Insulin Signaling: ENPP1 can interact with the insulin receptor, and its overexpression has been linked to insulin resistance.[2]

  • Purinergic Signaling: By modulating the extracellular levels of nucleotides like ATP and adenosine, ENPP1 influences purinergic signaling pathways that control a wide range of physiological processes.[1]

  • Immune Regulation: As the primary hydrolase of extracellular cGAMP, ENPP1 is a key negative regulator of the cGAS-STING pathway, an essential component of the innate immune response to cytosolic DNA.[3] By degrading cGAMP, ENPP1 dampens the anti-tumor and anti-viral immune responses mediated by STING activation.[3]

ENPP1 Isoforms

The human ENPP1 gene is located on chromosome 6q23.2 and can undergo alternative splicing to generate multiple transcript variants, which in turn can be translated into different protein isoforms.[4] According to the UniProt database, there are several computationally mapped potential isoforms for human ENPP1, with the canonical isoform (P22413) being 925 amino acids in length.[5] Similar isoform diversity is observed in other species like mice and rats.[6][7]

The functional differences between these naturally occurring isoforms are not yet fully elucidated. However, studies on ENPP1 variants resulting from mutations have shown that alterations in the protein structure can significantly impact its enzymatic activity and cellular localization. For instance, certain splice-site variants can lead to exon skipping, resulting in non-functional proteins and causing diseases like generalized arterial calcification of infancy (GACI).[8]

Table 1: Known Human ENPP1 Isoforms (UniProt)

UniProt IDEntry NameGene NameLength (Amino Acids)Notes
P22413ENPP1_HUMANENPP1925Canonical sequence.[5]
A0A3B3ISN7A0A3B3ISN7_HUMANENPP1110Computationally mapped potential isoform.[5]
A0A3B3IST7A0A3B3IST7_HUMANENPP156Computationally mapped potential isoform.[5]
E9PE72E9PE72_HUMANENPP1378Computationally mapped potential isoform.[5]

The existence of these isoforms underscores the importance of considering which specific isoform is being targeted during drug development, as they may exhibit different sensitivities to inhibitors.

This compound and Selectivity

This compound has been identified as a potent inhibitor of ENPP1.[9] Information from patent literature (WO2021203772A1, compound 51) suggests its potential application in cancer and infectious diseases due to its ability to modulate ENPP1 activity.[9] However, detailed quantitative data on the IC50 values and the selectivity profile of this compound against different ENPP1 isoforms and other members of the ENPP family are not yet publicly available.

Principles of Inhibitor Selectivity:

The selectivity of an inhibitor refers to its ability to preferentially bind to and inhibit the target enzyme over other related enzymes. For ENPP1 inhibitors, it is crucial to assess their selectivity against other ENPP family members (ENPP2-7) to minimize off-target effects. High selectivity is a key characteristic of a good drug candidate, as it reduces the likelihood of adverse side effects.

Selectivity is typically determined by comparing the inhibitor's potency (e.g., IC50 or Ki value) against the target enzyme versus a panel of other enzymes. A higher ratio of IC50 for off-target enzymes to the IC50 for the target enzyme indicates greater selectivity.

Table 2: Potency of Selected ENPP1 Inhibitors (for illustrative purposes)

While specific data for this compound is pending, the following table presents data for other known ENPP1 inhibitors to illustrate how such data is typically presented.

InhibitorTargetSubstrateIC50 / KiReference
Enpp-1-IN-20ENPP1Not SpecifiedIC50 = 0.09 nM (in vitro)[10]
Enpp-1-IN-20ENPP1Not SpecifiedIC50 = 8.8 nM (cell-based)[10]
Compound 7cHuman ENPP1p-Nph-5′-TMPKi = 58 nM[1]
SR-8314Human ENPP1ATPKi = 79 nM[1]

Experimental Protocols

Accurate and reproducible experimental protocols are essential for determining the potency and selectivity of ENPP1 inhibitors. Below are detailed methodologies for key experiments.

In Vitro ENPP1 Enzymatic Activity Assay (Fluorescence Polarization)

This protocol is adapted from commercially available kits and published literature for measuring ENPP1 activity through the detection of AMP produced from ATP or cGAMP hydrolysis.[11]

Materials:

  • Recombinant human ENPP1

  • ENPP1 inhibitor (e.g., this compound)

  • Substrate: ATP or 2'3'-cGAMP

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 µM ZnCl₂, 0.01% Brij-35

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP/GMP antibody and a far-red tracer)

  • Stop Buffer: 20 mM HEPES, 20 mM EDTA, 0.01% Brij-35

  • 384-well black microplate

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the ENPP1 inhibitor in the Assay Buffer.

  • Enzyme and Substrate Preparation: Prepare a solution of recombinant ENPP1 in Assay Buffer at twice the final desired concentration (e.g., 200 pM for a final concentration of 100 pM). Prepare a solution of the substrate (ATP or cGAMP) in Assay Buffer at twice the final desired concentration (e.g., 20 µM for a final concentration of 10 µM).

  • Reaction Initiation: In a 384-well plate, add 5 µL of the inhibitor solution (or Assay Buffer for control wells). Add 5 µL of the ENPP1 solution to all wells. Pre-incubate for 15 minutes at room temperature.

  • Start Reaction: Add 10 µL of the substrate solution to each well to initiate the reaction. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination and Detection: Add 10 µL of Stop Buffer containing the Transcreener® AMP²/GMP² antibody and tracer to each well.

  • Final Incubation: Incubate the plate for 60-90 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Convert the fluorescence polarization values to the concentration of AMP produced using a standard curve. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based ENPP1 Activity Assay

This protocol allows for the assessment of inhibitor activity in a cellular context.

Materials:

  • Cells expressing ENPP1 (e.g., MDA-MB-231)

  • Cell culture medium

  • ENPP1 inhibitor (e.g., this compound)

  • Fluorogenic ENPP1 substrate (e.g., Tokyo Green™-mAMP)

  • 96-well clear-bottom black plate

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the ENPP1-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the ENPP1 inhibitor. Incubate for a predetermined time (e.g., 1-2 hours).

  • Substrate Addition: Add the fluorogenic ENPP1 substrate to each well at its final working concentration.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).

  • Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

ENPP1 in the cGAS-STING Signaling Pathway

ENPP1 plays a pivotal role in modulating the cGAS-STING pathway. The following diagram illustrates this relationship.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (ER Membrane) cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor This compound Inhibitor->ENPP1 Inhibition cGAS cGAS cGAS->cGAMP_ext Synthesis & Export dsDNA Cytosolic dsDNA dsDNA->cGAS Sensing ATP_GTP ATP + GTP ATP_GTP->cGAS TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Transcription

Caption: The role of ENPP1 in the cGAS-STING signaling pathway.

Experimental Workflow for ENPP1 Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing ENPP1 inhibitors.

Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (HTS) (e.g., FP assay) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (vs. other ENPPs) dose_response->selectivity cell_based Cell-Based Assays selectivity->cell_based in_vivo In Vivo Efficacy Studies cell_based->in_vivo end Lead Candidate in_vivo->end

Caption: A generalized workflow for ENPP1 inhibitor discovery.

Conclusion

ENPP1 is a multifaceted enzyme with significant implications for human health and disease. Its role as a negative regulator of the cGAS-STING pathway has made it a prime target for the development of novel immunotherapies. The existence of multiple ENPP1 isoforms necessitates a thorough characterization of inhibitor selectivity to ensure the development of safe and effective therapeutics. While specific data for this compound is still emerging, the methodologies and principles outlined in this guide provide a robust framework for the evaluation of this and other ENPP1 inhibitors. Future research should focus on elucidating the functional differences between ENPP1 isoforms and their differential responses to small molecule inhibitors.

References

An In-depth Technical Guide to ENPP-1-IN-9 in Purinergic Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) in purinergic signaling and the therapeutic potential of its inhibitor, ENPP-1-IN-9. This document details the molecular mechanisms, experimental protocols, and quantitative data relevant to the study and development of ENPP1 inhibitors for applications in immuno-oncology and beyond.

Introduction to Purinergic Signaling and the Role of ENPP1

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, such as ATP and adenosine.[1][2] This signaling system is crucial for a vast array of physiological processes, including neurotransmission, muscle contraction, platelet aggregation, and immune responses.[2] The extracellular concentrations of these signaling molecules are tightly regulated by a cascade of ectoenzymes.

ENPP1 is a key enzyme in this cascade, acting as a type II transmembrane glycoprotein with phosphodiesterase and pyrophosphatase activity.[2][3][4] It plays a critical role in hydrolyzing extracellular ATP to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2][4] The AMP is subsequently converted to the immunosuppressive molecule adenosine by ecto-5'-nucleotidase (CD73).[2][4]

ENPP1: A Dual Regulator of Innate Immunity and Cancer Progression

Recent research has unveiled a pivotal role for ENPP1 as a critical regulator of the innate immune system, particularly through its interaction with the cGAS-STING pathway.[3][5][6] This pathway is essential for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, and initiating a potent anti-tumor immune response.

The cGAS-STING Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a central mechanism of innate immunity. Upon sensing cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2',3'-cyclic GMP-AMP (cGAMP).[3] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[3] This activation triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, which in turn orchestrate a robust adaptive anti-tumor immune response.[3][5]

ENPP1 as an Innate Immune Checkpoint

ENPP1 has been identified as the primary enzyme responsible for the extracellular degradation of cGAMP.[3][6][7][8][9] By hydrolyzing cGAMP, ENPP1 effectively dampens the STING-mediated anti-tumor immunity.[6][7] This function positions ENPP1 as a critical innate immune checkpoint.[3][6][7][9]

In the tumor microenvironment (TME), cancer cells can overexpress ENPP1, leading to the suppression of anti-tumor immunity through two key mechanisms:

  • Inhibition of the cGAMP-STING pathway: By degrading extracellular cGAMP, ENPP1 prevents the activation of STING in surrounding immune cells, thereby suppressing the innate immune response against the tumor.[3][5][10]

  • Production of immunosuppressive adenosine: The hydrolysis of ATP by ENPP1 initiates a cascade that results in the production of adenosine, a potent immunosuppressive molecule in the TME.[1][5][10]

The overexpression of ENPP1 in various cancers is often correlated with poor prognosis and resistance to immunotherapy.[5][6][7] Therefore, inhibiting ENPP1 presents a promising therapeutic strategy to reactivate the anti-tumor immune response.[5][11][12]

This compound: A Potent and Selective ENPP1 Inhibitor

This compound is a small molecule inhibitor designed to potently and selectively target the enzymatic activity of ENPP1. While specific quantitative data for "this compound" is not publicly available in the initial search results, this section outlines the expected characteristics and data for such a compound based on the general landscape of ENPP1 inhibitors.

Mechanism of Action

This compound is anticipated to be a competitive or non-competitive inhibitor that binds to the active site of ENPP1, preventing the hydrolysis of its substrates, ATP and cGAMP. By blocking ENPP1 activity, this compound is expected to:

  • Increase the extracellular concentration of cGAMP, leading to enhanced STING activation and a potent anti-tumor immune response.

  • Reduce the production of AMP and subsequently adenosine in the tumor microenvironment, thereby alleviating immunosuppression.

Quantitative Data Summary

The following tables summarize the typical quantitative data used to characterize a novel ENPP1 inhibitor like this compound.

Table 1: In Vitro Enzymatic Activity

CompoundTargetIC50 (nM)Ki (nM)Mode of Inhibition
This compoundHuman ENPP1Data not availableData not availableData not available
ControlCompound XValueValueCompetitive

Table 2: Selectivity Profile

CompoundENPP1 IC50 (nM)ENPP2 (Autotaxin) IC50 (nM)ENPP3 IC50 (nM)CD39 IC50 (µM)CD73 IC50 (µM)
This compoundData not availableData not availableData not availableData not availableData not available
ControlValue>10,000>10,000>50>50

Table 3: Cellular Activity

CompoundCell LinecGAMP Hydrolysis Inhibition (IC50, nM)STING Pathway Activation (EC50, nM)IFN-β Production (EC50, nM)
This compounde.g., 4T1, MC38Data not availableData not availableData not available
Controle.g., 4T1, MC38ValueValueValue

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of ENPP1 inhibitors.

Recombinant ENPP1 Expression and Purification
  • Construct Generation: The extracellular domain of human ENPP1 (amino acids 88-925) is cloned into a mammalian expression vector (e.g., pcDNA3.1) with a C-terminal His-tag.

  • Transfection: The expression vector is transiently transfected into HEK293F cells using a suitable transfection reagent (e.g., PEI).

  • Protein Expression: Cells are cultured in a serum-free medium for 5-7 days to allow for protein secretion.

  • Purification: The conditioned medium is harvested, and the His-tagged ENPP1 is purified using Ni-NTA affinity chromatography followed by size-exclusion chromatography to ensure high purity.

  • Quality Control: The purity and identity of the recombinant protein are confirmed by SDS-PAGE, Western blot, and mass spectrometry.

ENPP1 Enzymatic Activity Assay

This assay measures the phosphodiesterase activity of ENPP1 using a fluorogenic substrate.

  • Reagents:

    • Recombinant human ENPP1

    • Assay Buffer: 50 mM Tris-HCl pH 9.0, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 0.1 µM ZnCl₂

    • Substrate: p-Nitrophenyl 5'-thymidylate (p-NPP) or a fluorescent equivalent.

    • Inhibitor: this compound at various concentrations.

  • Procedure:

    • Add 25 µL of assay buffer containing ENPP1 to a 96-well plate.

    • Add 5 µL of this compound or DMSO vehicle control.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of the substrate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Measure the absorbance at 405 nm or fluorescence at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based cGAMP Degradation Assay

This assay assesses the ability of an inhibitor to prevent the degradation of extracellular cGAMP by cells overexpressing ENPP1.

  • Cell Culture: Plate HEK293T cells stably overexpressing human ENPP1 in a 96-well plate.

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • cGAMP Addition: Add a known concentration of 2',3'-cGAMP to the cell culture medium.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Sample Collection: Collect the cell culture supernatant.

  • cGAMP Quantification: Measure the remaining cGAMP in the supernatant using a competitive ELISA or LC-MS/MS.

  • Data Analysis: Determine the IC50 value for the inhibition of cGAMP degradation.

STING Pathway Activation Assay

This assay measures the activation of the STING pathway in response to cGAMP, with and without an ENPP1 inhibitor.

  • Cell Culture: Co-culture ENPP1-overexpressing cells with THP-1 dual reporter cells (which express a secreted luciferase under the control of an IRF-inducible promoter).

  • Inhibitor and cGAMP Treatment: Add this compound and cGAMP to the co-culture.

  • Incubation: Incubate for 24 hours at 37°C.

  • Luciferase Assay: Measure the luciferase activity in the supernatant using a luciferase assay system.

  • Data Analysis: Determine the EC50 value for STING activation in the presence of the inhibitor.

Mandatory Visualizations

Signaling Pathway Diagrams

Purinergic_Signaling ADO ADO A2AR A2A Receptor ADO->A2AR Immunosuppression IFN IFN Immune_Response Immune Cell Activation IFN->Immune_Response Anti-tumor Immunity

Caption: The role of ENPP1 in purinergic signaling and the cGAS-STING pathway.

ENPP1_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Enzyme_Assay ENPP1 Enzymatic Assay (IC50, Ki) Lead_Gen->Enzyme_Assay Selectivity Selectivity Profiling (ENPP family, ectonucleotidases) Enzyme_Assay->Selectivity Cell_Assay Cell-Based cGAMP Degradation Assay Selectivity->Cell_Assay STING_Activation STING Pathway Activation Assay Cell_Assay->STING_Activation PK_PD Pharmacokinetics & Pharmacodynamics STING_Activation->PK_PD Efficacy Tumor Model Efficacy Studies (e.g., MC38, 4T1) PK_PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Experimental workflow for the development of an ENPP1 inhibitor.

Conclusion and Future Directions

ENPP1 has emerged as a critical regulator of the tumor immune microenvironment, acting as a key checkpoint in the cGAS-STING pathway. The development of potent and selective ENPP1 inhibitors, such as this compound, holds significant promise for cancer immunotherapy. By blocking the degradation of cGAMP and the production of adenosine, these inhibitors can convert an immunologically "cold" tumor into a "hot" one, thereby enhancing the efficacy of other immunotherapies like checkpoint blockade.

Future research will focus on the clinical development of ENPP1 inhibitors, both as monotherapies and in combination with other anti-cancer agents. Further investigation into the role of ENPP1 in other pathological conditions, such as autoimmune and inflammatory diseases, may also open new therapeutic avenues for this class of inhibitors.

References

Methodological & Application

Application Notes and Protocols for ENPP-1-IN-9 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes.[1] It functions as a key regulator of extracellular nucleotide metabolism by hydrolyzing ATP to generate AMP and inorganic pyrophosphate (PPi).[1][2] This activity is crucial in processes such as bone mineralization and insulin signaling.[2][3] More recently, ENPP1 has gained significant attention as a critical negative regulator of the innate immune system.[4][5]

ENPP1 is the primary enzyme responsible for the degradation of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the stimulator of interferon genes (STING) pathway.[1][4] The cGAS-STING pathway is a crucial component of the innate immune response to cytosolic DNA, triggering the production of type I interferons and other pro-inflammatory cytokines that are vital for anti-tumor and anti-viral immunity.[6] By hydrolyzing cGAMP, ENPP1 effectively dampens STING signaling, thereby acting as an immune checkpoint.[4][5] In the tumor microenvironment, elevated ENPP1 activity can suppress anti-tumor immunity by preventing cGAMP-mediated STING activation.[4][5]

ENPP-1-IN-9 is a potent inhibitor of ENPP1.[7][8] By blocking the enzymatic activity of ENPP1, this compound can prevent the degradation of extracellular cGAMP, leading to enhanced STING pathway activation and a subsequent anti-tumor immune response. This makes this compound a promising candidate for cancer immunotherapy research and development. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its biological activity and therapeutic potential.

Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for this compound.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_tumorcell Tumor Cell cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_importer cGAMP Importer cGAMP_ext->cGAMP_importer Import AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_9 This compound ENPP1_IN_9->ENPP1 STING STING (ER Membrane) cGAMP_importer->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation pIRF3 p-IRF3 IRF3->pIRF3 nucleus Nucleus pIRF3->nucleus Translocation IFNs Type I Interferons (IFN-α/β) nucleus->IFNs Transcription cGAS cGAS cGAMP_int cGAMP cGAS->cGAMP_int Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS Sensing cGAMP_int->cGAMP_ext Export

Caption: ENPP1 in the cGAS-STING Pathway and Inhibition by this compound.

Data Presentation

The following table summarizes representative data for ENPP1 inhibitors in various cancer cell lines. While specific data for this compound is not publicly available, these values for similar inhibitors demonstrate the expected potency in cell-based assays.

Cell LineCancer TypeAssay TypeInhibitorIC50 (µM)Reference
PA-1Ovarian CancerENPP1 Activity AssayInhibitor C< 30[9]
SK-OV-3Ovarian CancerENPP1 Activity AssayInhibitor C< 30[9]
MDA-MB-231Breast CancerENPP1 Activity AssayCompound Series0.01 - 10[10]
HTB-26Breast CancerCytotoxicity AssayCompound 1 & 210 - 50[11]
PC-3Pancreatic CancerCytotoxicity AssayCompound 1 & 210 - 50[11]
HepG2Hepatocellular CarcinomaCytotoxicity AssayCompound 1 & 210 - 50[11]

Experimental Protocols

Protocol 1: Cell-Based ENPP1 Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of ENPP1 enzymatic activity in live cells using a fluorogenic substrate, which allows for the screening and characterization of ENPP1 inhibitors like this compound.

Workflow Diagram:

ENPP1_Activity_Assay_Workflow plate_cells 1. Plate Cells incubate_cells 2. Incubate (24h) plate_cells->incubate_cells wash_cells 3. Wash Cells incubate_cells->wash_cells add_inhibitor 4. Add this compound wash_cells->add_inhibitor add_substrate 5. Add Fluorogenic Substrate add_inhibitor->add_substrate incubate_reaction 6. Incubate (37°C) add_substrate->incubate_reaction read_fluorescence 7. Read Fluorescence incubate_reaction->read_fluorescence analyze_data 8. Analyze Data read_fluorescence->analyze_data

Caption: Workflow for Cell-Based ENPP1 Activity Assay.

Materials:

  • Cells expressing ENPP1 (e.g., PA-1, SK-OV-3 ovarian cancer cells)[9]

  • Cell culture medium and supplements

  • 96-well black, clear-bottom tissue culture plates

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080) or similar, containing a fluorogenic substrate like TG-mAMP[9]

  • This compound

  • DMSO (for inhibitor dilution)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader with excitation/emission at ~485/520 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 2 x 104 to 5 x 104 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Cell Washing: Gently aspirate the culture medium from the wells and wash the cells once with 100 µL of pre-warmed assay buffer.

  • Inhibitor Addition: Add the diluted this compound or vehicle control to the respective wells.

  • Substrate Addition: Add the fluorogenic ENPP1 substrate to each well according to the manufacturer's instructions.

  • Reaction Incubation: Immediately place the plate in a fluorescence plate reader set to 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings can be taken kinetically over 1-2 hours or as an endpoint measurement.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the fluorescence signal of the inhibitor-treated wells to the vehicle control wells.

    • Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Measurement of Extracellular cGAMP Levels

This protocol details the quantification of extracellular cGAMP in the supernatant of cell cultures treated with an ENPP1 inhibitor. This assay directly assesses the ability of this compound to prevent cGAMP degradation.

Workflow Diagram:

cGAMP_Measurement_Workflow plate_cells 1. Plate Cells incubate_cells 2. Incubate (24h) plate_cells->incubate_cells add_inhibitor 3. Add this compound incubate_cells->add_inhibitor induce_cgas 4. Induce cGAS (optional) add_inhibitor->induce_cgas collect_supernatant 5. Collect Supernatant induce_cgas->collect_supernatant perform_elisa 6. Perform cGAMP ELISA collect_supernatant->perform_elisa analyze_data 7. Analyze Data perform_elisa->analyze_data

Caption: Workflow for Measuring Extracellular cGAMP.

Materials:

  • Cancer cell line known to produce and export cGAMP (e.g., 4T1 breast cancer cells)[4]

  • Cell culture medium and supplements

  • 24-well or 12-well tissue culture plates

  • This compound

  • DMSO

  • Optional: cGAS-STING pathway inducer (e.g., herring testis DNA, poly(dA:dT))

  • 2'3'-cGAMP ELISA Kit (e.g., Cayman Chemical, Item No. 501700)

  • Microplate reader for absorbance measurement

Procedure:

  • Cell Seeding: Plate cells in a 24-well plate at a density that will result in a confluent monolayer after 24-48 hours.

  • Inhibitor Treatment: Once cells are attached, replace the medium with fresh medium containing the desired concentrations of this compound or a vehicle control (DMSO).

  • Induction of cGAMP Production (Optional): To enhance the cGAMP signal, the cGAS-STING pathway can be activated. This can be achieved by transfecting cells with a DNA agonist like herring testis DNA or poly(dA:dT).

  • Incubation: Incubate the cells for a defined period (e.g., 24-48 hours) to allow for cGAMP production, export, and accumulation in the presence of the inhibitor.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well. It is recommended to centrifuge the supernatant to remove any detached cells or debris.

  • cGAMP Quantification: Measure the concentration of 2'3'-cGAMP in the collected supernatants using a commercial ELISA kit. Follow the manufacturer's protocol precisely.

  • Data Analysis:

    • Generate a standard curve using the cGAMP standards provided in the ELISA kit.

    • Calculate the concentration of cGAMP in each sample based on the standard curve.

    • Compare the cGAMP levels in the supernatants of this compound-treated cells to the vehicle-treated controls to determine the fold-increase in extracellular cGAMP.

Conclusion

The provided protocols offer robust methods for the cell-based characterization of this compound. By measuring the direct inhibition of ENPP1 activity and the downstream effect on extracellular cGAMP levels, researchers can effectively evaluate the potency and mechanism of action of this and other ENPP1 inhibitors. These assays are essential tools for advancing the development of novel cancer immunotherapies targeting the ENPP1-cGAMP-STING axis.

References

Application Notes and Protocols for High-Throughput Screening of ENPP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of inhibitors targeting Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), with a focus on the conceptual framework and practical protocols. While specific quantitative data for ENPP-1-IN-9 is not publicly available in the reviewed literature, this document outlines the methodologies to characterize this and other potential ENPP1 inhibitors.

Introduction to ENPP1 as a Therapeutic Target

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It primarily hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). This function is vital in the regulation of bone mineralization and insulin signaling.[1][2]

Recently, ENPP1 has gained significant attention as a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system.[3][4] ENPP1 hydrolyzes the second messenger molecule cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response. Inhibition of ENPP1 can, therefore, enhance STING signaling and promote anti-cancer immunity, making it a promising target for cancer immunotherapy.

High-Throughput Screening (HTS) for ENPP1 Inhibitors

Identifying novel and potent ENPP1 inhibitors requires robust and efficient HTS assays. Several assay formats are suitable for this purpose, primarily focusing on the detection of ENPP1's enzymatic activity.

Key HTS Assay Formats:
  • Fluorescence Polarization (FP)-Based Assays: These assays, such as the Transcreener® AMP²/GMP² Assay, are homogeneous, mix-and-read formats ideal for HTS. They utilize a specific antibody that binds to AMP/GMP and a fluorescent tracer. AMP or GMP produced by ENPP1 activity displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.[3][4][5]

  • Fluorescence-Based Assays: These assays employ a fluorogenic substrate that is cleaved by ENPP1 to release a fluorescent molecule. The increase in fluorescence intensity is directly proportional to ENPP1 activity.

  • Malachite Green-Based Assays: This colorimetric method detects the inorganic phosphate (Pi) or pyrophosphate (PPi) produced from ATP hydrolysis by ENPP1. It is a cost-effective method suitable for HTS.

Quantitative Data for ENPP1 Inhibitors

The potency of ENPP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). While the specific IC50 value for this compound is not available in the public domain, the following table provides data for other known ENPP1 inhibitors to serve as a reference for comparative analysis.

Compound NameInhibition ParameterValue (nM)Substrate UsedAssay ConditionsReference
Enpp-1-IN-12 Ki41Not SpecifiedNot SpecifiedMCE
ISM5939 IC500.632',3'-cGAMPpH 7.4[6]
ISM5939 IC509.28ATPpH 7.4[6]
ENPP-IN-1 IC50259.02',3'-cGAMPpH 7.4[6]
ENPP-IN-1 IC501328.0ATPpH 7.4[6]
Compound 4f IC50280Not SpecifiedNot Specified
Compound 4q IC50370Not SpecifiedNot Specified

MCE refers to MedChemExpress product information.

Experimental Protocols

Protocol for ENPP1 Inhibition Assay using Transcreener® AMP²/GMP² FP Assay

This protocol is adapted from established methods for HTS of ENPP1 inhibitors.[3][4]

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 inhibitor (e.g., this compound)

  • ATP or cGAMP substrate

  • Transcreener® AMP²/GMP² FP Assay Kit (containing AMP²/GMP² Antibody and Far-Red Tracer)

  • Assay Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.

  • Enzyme and Substrate Preparation:

    • Dilute recombinant human ENPP1 to an optimal concentration (e.g., 100 pM) in Assay Buffer.[3][4]

    • Prepare the substrate solution (e.g., 10 µM ATP or cGAMP) in Assay Buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted inhibitor solution to the assay plate wells.

    • Add 2.5 µL of the ENPP1 enzyme solution to all wells except the "no enzyme" control wells.

    • Initiate the reaction by adding 5 µL of the substrate solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[3][4]

  • Detection:

    • Prepare the detection mix by diluting the AMP²/GMP² Antibody and Far-Red Tracer in the provided buffer as per the kit instructions.

    • Add 10 µL of the detection mix to each well.

  • Readout: Incubate the plate for 60 minutes at room temperature to allow the detection reaction to reach equilibrium. Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • A Z' value of ≥ 0.5 indicates a robust assay suitable for HTS. A Z' of 0.72 has been reported for this assay format.[3]

Protocol for In Vitro ENPP1 Activity Assay for Ki Determination

This protocol is based on a published method for determining the inhibitory constant (Ki) of ENPP1 inhibitors.[7]

Materials:

  • Recombinant mouse or human ENPP1 (3 nM)

  • cGAMP substrate (5 µM)

  • Test compounds (serial dilutions)

  • Assay Buffer: 50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, and 1 µM ZnCl₂

  • (Optional) Human Serum Albumin (40 µM) to assess protein-shifted potency

  • Method for detecting AMP/GMP (e.g., HPLC or a commercial detection kit)

Procedure:

  • Reaction Setup: In a 10 µL total reaction volume, incubate ENPP1 (3 nM) with varying concentrations of the test inhibitor.

  • Initiate Reaction: Add cGAMP (5 µM) to start the reaction.

  • Incubation: Incubate at room temperature for 3 hours.[7]

  • Reaction Termination: Heat-inactivate the reaction at 95°C for 10 minutes.[7]

  • Product Detection: Quantify the amount of AMP and GMP produced.

  • Data Analysis: Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

Visualizations

Signaling Pathway of ENPP1 in the Tumor Microenvironment

HTS_Workflow start Start HTS Campaign compound_library Compound Library (e.g., 10,000s of compounds) start->compound_library primary_screen Primary Screen (Single Concentration) compound_library->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_identification->compound_library Non-Hits dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Confirmed Hits sar_expansion Structure-Activity Relationship (SAR) Expansion dose_response->sar_expansion lead_optimization Lead Optimization sar_expansion->lead_optimization end Candidate Drug lead_optimization->end Assay_Logic cluster_reaction Enzymatic Reaction cluster_detection Detection System ENPP1 ENPP1 Enzyme Product Product (AMP + PPi or AMP + GMP) ENPP1->Product catalyzes Substrate Substrate (ATP or cGAMP) Substrate->Product DetectionReagent Detection Reagent (e.g., FP Antibody/Tracer) Product->DetectionReagent interacts with Signal Measurable Signal (e.g., Fluorescence Polarization) Product->Signal generates Inhibitor Inhibitor (e.g., this compound) Inhibitor->ENPP1 blocks DetectionReagent->Signal

References

Measuring the Activity of ENPP-1-IN-9 in Live Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It functions as a key regulator of extracellular nucleotide metabolism by hydrolyzing ATP to produce AMP and inorganic pyrophosphate (PPi). More recently, ENPP1 has been identified as a major negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway. By hydrolyzing the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity.[1][2] This has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.

Enpp-1-IN-9 is a potent inhibitor of ENPP1, identified as compound 51 in patent WO2021203772A1.[1] By blocking the enzymatic activity of ENPP1, this compound is expected to increase the extracellular concentration of cGAMP, leading to enhanced STING activation and subsequent anti-tumor immune responses. These application notes provide detailed protocols for measuring the activity of this compound in live cells, enabling researchers to characterize its potency and cellular effects.

Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of cellular damage or viral infection. Upon binding to DNA, cGAS synthesizes cGAMP, which then activates the STING protein located on the endoplasmic reticulum. This activation triggers a downstream signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. ENPP1, located on the plasma membrane, hydrolyzes extracellular cGAMP, thus attenuating this anti-tumor immune signaling. This compound inhibits ENPP1, thereby preserving extracellular cGAMP and promoting STING-mediated immune responses.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP AMP_GMP AMP + GMP cGAMP_int Intracellular cGAMP cGAMP_ext->cGAMP_int Transport ENPP1 ENPP1 ENPP1->cGAMP_ext Hydrolysis ENPP1->AMP_GMP Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibition DNA Cytosolic DNA cGAS cGAS DNA->cGAS cGAS->cGAMP_int ATP/GTP STING STING cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: The ENPP1-STING signaling pathway and the mechanism of action of this compound.

Data Presentation

The potency of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50) in a biochemical assay and its half-maximal effective concentration (EC50) in a cell-based assay. While specific quantitative data for this compound is not publicly available, the following tables represent typical data for a potent ENPP1 inhibitor.

Table 1: Biochemical Potency of a Representative ENPP1 Inhibitor

ParameterValue (nM)Assay Conditions
IC50 5.2Purified human ENPP1, 10 µM cGAMP substrate, pH 7.4, 60 min incubation
Ki 2.8Competitive inhibition model, determined from IC50

Table 2: Cellular Activity of a Representative ENPP1 Inhibitor

ParameterValue (nM)Cell LineAssay Readout
EC50 25.8HEK293T cells overexpressing human ENPP1Inhibition of fluorogenic substrate hydrolysis
EC50 45.3THP-1 cellsPotentiation of cGAMP-induced IFN-β production

Experimental Protocols

Protocol 1: Measuring ENPP1 Activity in Live Cells Using a Fluorogenic Substrate

This protocol describes the use of a commercially available fluorogenic substrate, such as TG-mAMP, to measure ENPP1 activity on the surface of live cells. The substrate is non-fluorescent until it is cleaved by ENPP1, releasing a fluorescent product that can be quantified.

Materials:

  • Cells expressing ENPP1 (e.g., HEK293T overexpressing ENPP1, or cancer cell lines with high endogenous ENPP1 expression like MDA-MB-231)

  • This compound (resuspended in DMSO)

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., from Cayman Chemical) or equivalent fluorogenic substrate (e.g., TG-mAMP)

  • Assay Buffer (e.g., HBSS)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence plate reader (Excitation/Emission: ~485/520 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with assay buffer.

    • Add the this compound dilutions and vehicle control to the respective wells.

    • Incubate for 30-60 minutes at 37°C.

  • Substrate Addition:

    • Prepare the fluorogenic substrate working solution in assay buffer according to the manufacturer's instructions.

    • Add the substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 60-90 minutes.

  • Data Analysis:

    • For each well, calculate the rate of increase in fluorescence (slope of the linear portion of the kinetic curve).

    • Normalize the rates to the vehicle control (100% activity) and a no-cell control or a well with a saturating concentration of a known ENPP1 inhibitor (0% activity).

    • Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Live_Cell_Assay_Workflow start Start seed_cells Seed ENPP1-expressing cells in a 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_compound Prepare serial dilutions of this compound incubate_overnight->prepare_compound treat_cells Wash cells and add This compound dilutions prepare_compound->treat_cells incubate_inhibitor Incubate for 30-60 min at 37°C treat_cells->incubate_inhibitor add_substrate Add fluorogenic ENPP1 substrate incubate_inhibitor->add_substrate measure_fluorescence Measure fluorescence kinetically in a plate reader add_substrate->measure_fluorescence analyze_data Calculate reaction rates and normalize to controls measure_fluorescence->analyze_data determine_ec50 Plot dose-response curve and determine EC50 analyze_data->determine_ec50 end End determine_ec50->end

Caption: Experimental workflow for the live-cell ENPP1 activity assay.

Protocol 2: Assessing Downstream STING Pathway Activation

This protocol measures the ability of this compound to enhance cGAMP-mediated STING activation by quantifying the expression of a downstream reporter, such as Interferon-beta (IFN-β). This can be done using reporter cell lines (e.g., THP-1 Lucia ISG cells) or by measuring IFN-β protein levels via ELISA.

Materials:

  • THP-1 Lucia ISG reporter cell line (or other suitable STING-responsive cells)

  • This compound (resuspended in DMSO)

  • 2'3'-cGAMP

  • Cell culture medium

  • 96-well cell culture plates

  • Luciferase assay reagent (if using a reporter cell line) or Human IFN-β ELISA kit

  • Luminometer or ELISA plate reader

Procedure:

  • Cell Seeding: Seed THP-1 Lucia ISG cells in a 96-well plate at the recommended density.

  • Compound and cGAMP Preparation:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Prepare a solution of cGAMP in cell culture medium at a concentration that sub-maximally activates the STING pathway (to allow for potentiation to be observed).

  • Cell Treatment:

    • Add the this compound dilutions to the cells.

    • Immediately add the cGAMP solution to the wells. Include controls with this compound alone, cGAMP alone, and vehicle alone.

    • Incubate for 18-24 hours at 37°C, 5% CO2.

  • Reporter Gene Assay (Lucia):

    • Transfer a small volume of the cell culture supernatant to a white 96-well plate.

    • Add the luciferase assay reagent according to the manufacturer's protocol.

    • Measure luminescence using a luminometer.

  • IFN-β ELISA (Alternative):

    • Collect the cell culture supernatant.

    • Perform an ELISA for human IFN-β according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the reporter signal (luminescence or absorbance) to the vehicle control.

    • Plot the fold-induction of the reporter signal against the logarithm of the this compound concentration in the presence of a fixed concentration of cGAMP.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value for the potentiation of STING signaling.

STING_Activation_Logical_Relationship cluster_inputs Inputs cluster_cellular_system Cellular System cluster_output Output Enpp1_IN_9 This compound ENPP1_activity ENPP1 Activity Enpp1_IN_9->ENPP1_activity Decreases cGAMP Exogenous cGAMP STING_activation STING Activation cGAMP->STING_activation Increases ENPP1_activity->cGAMP Degrades Reporter_expression Reporter Gene Expression (e.g., IFN-β) STING_activation->Reporter_expression Induces Measured_signal Measured Signal (Luminescence/ELISA) Reporter_expression->Measured_signal

Caption: Logical relationship in the STING activation potentiation assay.

Conclusion

The protocols outlined in these application notes provide robust methods for characterizing the activity of the ENPP1 inhibitor, this compound, in live cells. By directly measuring the inhibition of ENPP1 enzymatic activity and quantifying the downstream potentiation of STING signaling, researchers can effectively determine the cellular potency and mechanism of action of this and other ENPP1 inhibitors. These assays are essential tools for the preclinical evaluation of novel cancer immunotherapies targeting the ENPP1-STING axis.

References

Application Notes and Protocols for Enpp-1-IN-9 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enpp-1-IN-9 is a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), an enzyme implicated in the regulation of extracellular nucleotide signaling and immune responses.[1][2] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy as it can enhance the activation of the cGAS-STING pathway, which is often suppressed in the tumor microenvironment. These application notes provide a comprehensive overview of the available data on ENPP1 inhibitors in vivo, offering guidance on the potential dosage, administration, and experimental design for studies involving this compound. While specific in vivo data for this compound is limited in publicly available literature, this document extrapolates from studies on similar ENPP1 inhibitors to provide a robust starting point for preclinical research.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that hydrolyzes extracellular ATP and other nucleotides, playing a crucial role in various physiological processes. In the context of oncology, ENPP1 has been identified as a key negative regulator of the cGAS-STING (Cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. By degrading the STING agonist cGAMP, ENPP1 dampens innate immune responses against tumors.

This compound is a potent ENPP1 inhibitor with potential applications in cancer and infectious diseases.[1][2] By blocking ENPP1 activity, this compound is expected to increase the local concentration of cGAMP, thereby activating the STING pathway, leading to the production of type I interferons and subsequent anti-tumor immune responses. This makes this compound a compelling candidate for in vivo studies, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.

Data Presentation: In Vivo Dosages of Structurally Related ENPP1 Inhibitors

The following table summarizes in vivo dosage and administration data from preclinical studies of various ENPP1 inhibitors. This information can serve as a reference for designing initial dose-finding studies for this compound.

Compound Name/ReferenceAnimal ModelTumor ModelDosageAdministration RouteDosing ScheduleKey Findings
Enpp-1-IN-14 Female C57BL/6 miceMC38 colon adenocarcinoma50 mg/kgIntraperitoneal (IP)Twice daily (BID) for 31 daysSignificantly inhibited tumor growth.[3]
Insilico Medicine ENPP1 Inhibitor (ISM compound) Syngeneic miceMC38 colon adenocarcinoma3 - 30 mg/kgOral (PO)Twice daily (BID)Showed dose-dependent tumor growth inhibition in combination with an anti-PD-L1 antibody. Tumor-free animals were observed in the combination group.[4]
Compound 32 MiceE0771 breast cancer10 mg/kgIntravenous (IV) or Subcutaneous (SC)Single dose (for PK)Rapid decline in serum concentrations.[5]
Compound 32 MiceE0771 breast cancer300 mg/kgSubcutaneous (SC)Daily for 6 daysRequired to maintain serum concentrations above IC95.[5]
Unnamed ENPP1 Inhibitor ("7") Murine modelNot specified80 mg/kgNot specifiedNot specifiedEnhanced the antitumor efficacy of an anti-PD-1 antibody, achieving a tumor growth inhibition rate of 77.7%.

Signaling Pathway and Experimental Workflow

ENPP1-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor like this compound.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_host_cell Host Immune Cell (e.g., Dendritic Cell) DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis STING STING cGAMP_out->STING Uptake & Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response Signaling

Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of this compound in a syngeneic mouse tumor model.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis animal_model Select Syngeneic Mouse Model (e.g., C57BL/6) implantation Subcutaneous Tumor Cell Implantation animal_model->implantation tumor_cells Select Tumor Cell Line (e.g., MC38, CT26) tumor_cells->implantation randomization Tumor Growth & Animal Randomization (when tumors reach ~100 mm³) implantation->randomization treatment_groups Treatment Groups: - Vehicle Control - this compound (multiple doses) - Checkpoint Inhibitor (e.g., anti-PD-1) - this compound + Checkpoint Inhibitor randomization->treatment_groups administration Drug Administration (e.g., PO, IP) for a defined period treatment_groups->administration tumor_measurement Tumor Volume Measurement (e.g., every 2-3 days) administration->tumor_measurement body_weight Monitor Body Weight (as a measure of toxicity) administration->body_weight endpoint Endpoint Analysis: - Tumor Growth Inhibition (TGI) - Survival Analysis - Immune cell profiling (FACS) - Cytokine analysis (ELISA) tumor_measurement->endpoint body_weight->endpoint

References

Application Notes and Protocols for ENPP-1-IN-9 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint.[1][2] It is an extracellular enzyme that hydrolyzes the immunotransmitter 2'3'-cyclic GMP-AMP (cGAMP), which is a key activator of the Stimulator of Interferon Genes (STING) pathway.[3][4][5] In the tumor microenvironment, cancer cells can release cGAMP in response to cytosolic DNA, activating the STING pathway in adjacent immune cells to trigger a potent anti-tumor response.[3][6] By degrading extracellular cGAMP, ENPP1 dampens this anti-cancer immunity, and its expression often correlates with poor prognosis in various cancers.[1][2][3]

ENPP-1-IN-9 is a potent small molecule inhibitor of ENPP1.[7][8] By blocking the enzymatic activity of ENPP1, this compound preserves the levels of extracellular cGAMP, thereby boosting STING-mediated anti-tumor immunity.[1][9] This makes this compound a promising candidate for cancer immunotherapy research, particularly for turning immunologically "cold" tumors "hot" and rendering them more susceptible to other immunotherapies like checkpoint inhibitors.[6] These application notes provide detailed protocols for the formulation, administration, and in vivo evaluation of this compound in preclinical animal models.

ENPP1-cGAMP-STING Signaling Pathway

The diagram below illustrates the role of ENPP1 in regulating the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor like this compound.

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes ENPP1_IN_9 This compound ENPP1_IN_9->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons (IFN-α, IFN-β) IRF3->IFN1 induces AntiTumor Anti-Tumor Immunity IFN1->AntiTumor promotes

Caption: The ENPP1-cGAMP-STING signaling axis in the tumor microenvironment.

Application Note 1: Formulation of this compound for Animal Studies

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in vivo. Due to the hydrophobic nature of many small molecule inhibitors, aqueous solubility can be low. Below are protocols for preparing both oral and parenteral formulations, adapted from methods used for similar ENPP1 inhibitors.[10][11] It is recommended to first test the solubility and stability of this compound in a small amount of the chosen vehicle.

Oral Formulation (Suspension)

This protocol is suitable for administration via oral gavage. A suspension in carboxymethylcellulose sodium (CMC-Na) is a common and effective method for oral delivery of poorly soluble compounds.[10][11]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile deionized water (ddH₂O)

  • Sterile tubes (e.g., 15 mL or 50 mL conical tubes)

  • Magnetic stirrer and stir bar, or homogenizer

Protocol:

  • Prepare the Vehicle (0.5% CMC-Na):

    • Weigh 0.5 g of CMC-Na.

    • In a sterile beaker or bottle, add the CMC-Na to 100 mL of sterile ddH₂O while stirring vigorously with a magnetic stirrer.

    • Continue to stir until the CMC-Na is fully dissolved and the solution is clear. This may take some time. Gentle heating can aid dissolution.

    • Allow the solution to cool to room temperature.

  • Prepare the this compound Suspension:

    • Calculate the required amount of this compound based on the desired final concentration and total volume. For example, to prepare 10 mL of a 10 mg/mL suspension, you will need 100 mg of this compound.

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add a small volume of the 0.5% CMC-Na vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while vortexing or triturating to ensure a uniform suspension.

    • For best results, use a homogenizer to ensure a fine, homogeneous suspension.

    • The final suspension should be stored at 4°C and used within a week. Always vortex thoroughly before each administration to ensure uniform dosing.

Parenteral Formulation (Injectable Solution)

This formulation is suitable for subcutaneous (SC) or intravenous (IV) injection. It uses a co-solvent system to dissolve the compound. This specific vehicle composition has been validated for other inhibitors.[11]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Sterile deionized water (ddH₂O) or saline

  • Sterile tubes

Protocol:

  • Prepare the Vehicle (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% ddH₂O):

    • This vehicle is prepared by volume. For 10 mL of total vehicle, the components are:

      • DMSO: 0.5 mL (5%)

      • PEG300: 4.0 mL (40%)

      • Tween 80: 0.5 mL (5%)

      • ddH₂O or Saline: 5.0 mL (50%)

  • Prepare the this compound Solution:

    • Weigh the required amount of this compound powder.

    • First, dissolve the powder completely in the DMSO component in a sterile tube.

    • Add the PEG300 and mix thoroughly until the solution is clear.

    • Add the Tween 80 and mix again until clear.

    • Finally, add the ddH₂O or saline slowly while mixing.

    • The final solution should be clear. If precipitation occurs, gentle warming and vortexing may help.

    • This solution should be prepared fresh before use for optimal results.[11]

Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model

This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of this compound in immunocompetent mice bearing syngeneic tumors. The E0771 (breast cancer) model is used as an example, as it has been successfully employed in studies with other ENPP1 inhibitors.[6]

Experimental Workflow

Workflow A 1. Animal Acclimatization (1-2 weeks) B 2. Tumor Cell Implantation (e.g., E0771 cells, subcutaneously) A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization into Groups (Tumor volume ~80-120 mm³) C->D E 5. Treatment Initiation (Vehicle vs. This compound) (e.g., Once daily for 7-14 days) D->E F 6. Continued Monitoring (Tumor volume, body weight, clinical signs) E->F G 7. Endpoint Analysis (Tumor size, survival, immune profiling) F->G

Caption: Workflow for a typical in vivo efficacy study of an ENPP1 inhibitor.
Methodology

  • Animal Models and Cell Lines:

    • Use 6-8 week old female C57BL/6J mice for the E0771 syngeneic breast cancer model.[6]

    • Culture E0771 cells in appropriate media (e.g., RPMI-1640 with 10% FBS and antibiotics).

    • Ensure all animal procedures are approved by and conducted in compliance with the institution's Animal Care and Use Committee regulations.[6]

  • Tumor Implantation:

    • Harvest E0771 cells during their exponential growth phase.

    • Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁶ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (500,000 cells) into the flank of each mouse.

  • Tumor Monitoring and Grouping:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor dimensions using digital calipers and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 80-120 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[6]

      • Group 1: Vehicle control (e.g., 0.5% CMC-Na, oral gavage)

      • Group 2: this compound (e.g., 50-300 mg/kg, oral gavage, once daily)

  • Drug Administration:

    • Prepare the this compound formulation as described in Application Note 1.

    • Administer the compound or vehicle according to the study design (e.g., once daily for 7-14 consecutive days).[6] The route of administration (oral, SC, etc.) should match the formulation prepared.

  • Efficacy and Toxicity Monitoring:

    • Measure tumor volumes and mouse body weights every 2-3 days.

    • Monitor the animals for any signs of toxicity or distress.

    • The primary endpoint is typically tumor growth delay. A survival endpoint can also be included, where mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration.[6]

  • Endpoint Analysis (Optional):

    • At the end of the study, tumors and spleens can be harvested for further analysis.

    • Immunophenotyping: Analyze tumor-infiltrating immune cells (e.g., CD8+ T cells, dendritic cells) by flow cytometry.

    • Cytokine Analysis: Measure levels of cytokines like IFN-β in plasma or tumor homogenates via ELISA.[12]

    • Pharmacokinetics: At various time points after dosing, blood samples can be collected to determine the concentration of this compound in the serum.[6]

Data Presentation: Summary of Preclinical ENPP1 Inhibitor Studies

While specific quantitative data for this compound is not yet widely published, the following table summarizes results from preclinical studies of other potent ENPP1 inhibitors to provide a reference for expected efficacy.

CompoundDose & RouteMouse ModelTumor TypeKey Findings & EfficacyReference
Compound 32 300 mg/kg, SC, QD for 7 daysC57BL/6JE0771 Breast CancerSignificant delay in tumor growth and prolonged survival.[6]
STF-1623 50 mg/kg, Systemic, for 7 daysBALB/c4T1 Breast CancerShowed robust anti-tumor and anti-metastatic effects.[13]
Compound 7 80 mg/kgSyngeneic MouseNot SpecifiedTumor Growth Inhibition (TGI) of 77.7% when combined with anti-PD-1.[14]
ISM5939 Not SpecifiedSyngeneic MouseMultiple Solid TumorsOrally bioavailable; synergizes with anti-PD-1 and chemotherapy.[15]
SR-8541A Not SpecifiedSyngeneic MouseCT26 Colon CancerSuperior tumor growth inhibition when combined with botensilimab.[14]

References

Illuminating ENPP1 Activity: Advanced Fluorescent Assays for Research and Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It is a key regulator of purinergic signaling by hydrolyzing extracellular nucleotides like ATP.[1] More recently, ENPP1 has gained significant attention as a crucial negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a key component of the innate immune system.[2][3] ENPP1 hydrolyzes the STING ligand, 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses.[1][2] This central role in immune evasion has positioned ENPP1 as a promising therapeutic target for cancer immunotherapy.[4][5]

The development of robust and sensitive assays to measure ENPP1 activity is paramount for basic research and for the discovery of novel ENPP1 inhibitors. Fluorescent assays, in particular, offer significant advantages in terms of sensitivity, simplicity, and high-throughput screening (HTS) compatibility. These application notes provide an overview of the principles behind various fluorescent assays for ENPP1, detailed experimental protocols, and a summary of key quantitative data to guide researchers in selecting and implementing the most suitable assay for their needs.

ENPP1 Signaling Pathways

ENPP1 exerts its biological functions through its enzymatic activity within key signaling pathways. Understanding these pathways is crucial for interpreting data from ENPP1 activity assays.

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I IFNs IRF3->IFNs Immune_Response Anti-tumor Immunity IFNs->Immune_Response ATP Extracellular ATP AMP AMP ATP->AMP ENPP1 PPi PPi ATP->PPi ENPP1 Adenosine Adenosine AMP->Adenosine CD73 CD73 CD73 Adenosine_Receptor Adenosine Receptor Adenosine->Adenosine_Receptor Immunosuppression Immunosuppression Adenosine_Receptor->Immunosuppression ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes ENPP1->ATP hydrolyzes

Caption: ENPP1's role in the cGAS-STING and purinergic signaling pathways.

Principles of Fluorescent ENPP1 Assays

Several distinct methodologies have been developed to quantify ENPP1 activity using fluorescence. The choice of assay depends on the specific research question, required throughput, and available instrumentation.

Transcreener® AMP²/GMP² Assay

This is a homogenous, competitive immunoassay that directly measures the AMP and GMP produced by ENPP1 from substrates like ATP or cGAMP.[4][5][6] The assay is available in two detection modes: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Principle: An antibody selective for AMP/GMP is used in conjunction with a fluorescent tracer. The AMP/GMP produced by ENPP1 competes with the tracer for binding to the antibody. This displacement leads to a change in the fluorescent properties of the tracer (a decrease in FP or TR-FRET signal), which is proportional to the amount of AMP/GMP produced and thus to the ENPP1 activity.[6]

Transcreener_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection ENPP1 ENPP1 Enzyme Product Product (AMP/GMP) ENPP1->Product hydrolyzes Substrate Substrate (ATP or cGAMP) Substrate->Product Detection_Mix Add Detection Reagent (Antibody + Tracer) Product->Detection_Mix competes with tracer Inhibitor Test Compound (Potential Inhibitor) Inhibitor->ENPP1 inhibits FP_Reader Measure Fluorescence (FP or TR-FRET) Detection_Mix->FP_Reader

Caption: General workflow of the Transcreener® ENPP1 assay.

Fluorogenic Substrate-Based Assays

These assays utilize synthetic substrates that are non-fluorescent or weakly fluorescent but become highly fluorescent upon cleavage by ENPP1.

  • Tokyo Green (TG-mAMP): A sensitive ENPP1 fluorescence probe where a fluorescent "Tokyo Green" dye is conjugated to mAMP.[7][8][9] Cleavage of the phosphodiester bond by ENPP1 releases the highly fluorescent Tokyo Green molecule. This assay can be used for inhibitor screening and cellular imaging.[8][9]

  • Kyoto Green: This is a chemosensor that exhibits a significant fluorescence enhancement upon binding to pyrophosphate (PPi), a product of ENPP1-mediated ATP hydrolysis.[10][11] This allows for the real-time monitoring of ENPP1 activity.

Fluorogenic_Assay_Mechanism cluster_TG Tokyo Green (TG-mAMP) Assay cluster_KG Kyoto Green Assay TG_mAMP TG-mAMP (Non-fluorescent) Tokyo_Green Tokyo Green (Fluorescent) TG_mAMP->Tokyo_Green cleavage ENPP1_TG ENPP1 ENPP1_TG->TG_mAMP ATP_KG ATP PPi_KG PPi ATP_KG->PPi_KG hydrolysis ENPP1_KG ENPP1 ENPP1_KG->ATP_KG KG_PPi_Complex Kyoto Green-PPi Complex (High Fluorescence) PPi_KG->KG_PPi_Complex Kyoto_Green Kyoto Green (Low Fluorescence) Kyoto_Green->KG_PPi_Complex binds

References

Troubleshooting & Optimization

Technical Support Center: ENPP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ENPP-1 inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ENPP-1 inhibitors?

A1: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) is a type II transmembrane glycoprotein that hydrolyzes extracellular nucleotides.[1][2] Its primary substrates include adenosine triphosphate (ATP) and cyclic GMP-AMP (cGAMP).[1][2][3] ENPP-1 inhibitors are designed to block this enzymatic activity. By doing so, they can prevent the degradation of cGAMP, a key signaling molecule in the cGAS-STING pathway, thereby enhancing innate immune responses.[1][2][4][5] They also prevent the hydrolysis of ATP to AMP, which can subsequently be converted to the immunosuppressive molecule adenosine.[2][6]

Q2: We are observing unexpected effects on cellular metabolism in our experiments with an ENPP-1 inhibitor. What could be the cause?

A2: This could be an on-target or off-target effect. ENPP-1 is known to play a role in insulin signaling.[7][8] It can interact with the insulin receptor and inhibit its signaling pathway.[7][8] Therefore, inhibiting ENPP-1 could potentially modulate insulin sensitivity and glucose metabolism. It is crucial to assess key metabolic parameters in your experimental system, such as glucose uptake and insulin receptor phosphorylation, to determine if the observed effects are consistent with enhanced insulin signaling.

Q3: Our in vivo studies with an ENPP-1 inhibitor show unexpected immunological phenotypes, such as hyperinflammation. How can we investigate this?

A3: While ENPP-1 inhibitors are intended to boost anti-tumor immunity by activating the STING pathway, excessive or prolonged activation can potentially lead to hyperinflammation or autoimmunity.[5] To investigate this, we recommend the following:

  • Cytokine Profiling: Perform a comprehensive analysis of pro-inflammatory and anti-inflammatory cytokines in plasma and relevant tissues.

  • Immune Cell Phenotyping: Use flow cytometry to characterize immune cell populations in the tumor microenvironment, secondary lymphoid organs, and peripheral blood. Look for changes in the activation status of T cells, myeloid cells, and other relevant immune subsets.

  • Dose-Response Studies: Titrate the dose of the ENPP-1 inhibitor to find a therapeutic window that maximizes anti-tumor efficacy while minimizing inflammatory side effects.

Q4: We are concerned about potential off-target effects on bone mineralization. What should we look for?

A4: ENPP-1 plays a critical role in bone mineralization by hydrolyzing ATP to produce inorganic pyrophosphate (PPi), a key inhibitor of calcification.[1][8] Inhibition of ENPP-1 could therefore disrupt this process. In long-term in vivo studies, it is advisable to monitor for signs of abnormal calcification or changes in bone density. Histological analysis of bone and soft tissues, as well as imaging techniques like micro-CT, can be employed to assess for any pathological mineralization.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent results in STING pathway activation assays. Degradation of the ENPP-1 inhibitor; variability in cell line ENPP-1 expression.Verify the stability of your inhibitor under experimental conditions. Confirm and normalize ENPP-1 expression levels across your cell lines.
High background in in vitro enzyme assays. Substrate instability; non-specific binding of the inhibitor.Use fresh substrate for each experiment. Include appropriate controls, such as a structurally related but inactive compound, to assess non-specific effects.
Unexpected cell toxicity at high concentrations. Off-target effects on other phosphodiesterases or kinases.Perform a broad-panel kinase and phosphatase screen to identify potential off-target interactions.
Lack of in vivo efficacy despite good in vitro potency. Poor pharmacokinetic properties of the inhibitor; high levels of soluble ENPP-1 in serum.[9]Conduct pharmacokinetic studies to assess the bioavailability and half-life of your compound. Measure the inhibitor's ability to engage with membrane-bound ENPP-1 in the tumor microenvironment.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate key signaling pathways involving ENPP-1 and a general workflow for identifying off-target effects.

ENPP1_Signaling_Pathways cluster_cGAS_STING cGAS-STING Pathway cluster_Purinergic Purinergic Signaling cluster_Insulin Insulin Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ATP, GTP STING STING cGAMP->STING Immune_Response Type I IFN Response STING->Immune_Response ATP Extracellular ATP AMP AMP ATP->AMP ENPP-1 Adenosine Adenosine AMP->Adenosine CD73 A2AR A2A Receptor Adenosine->A2AR Immunosuppression Immunosuppression A2AR->Immunosuppression ENPP1 ENPP-1 ENPP1->cGAMP Hydrolysis ENPP1->ATP Hydrolysis IR Insulin Receptor ENPP1->IR Inhibition Inhibitor ENPP-1 Inhibitor Inhibitor->ENPP1 Insulin Insulin Insulin->IR Signaling Downstream Signaling IR->Signaling

Caption: Key signaling pathways modulated by ENPP-1.

Off_Target_Workflow Start Start: ENPP-1 Inhibitor Candidate In_Silico In Silico Screening (e.g., OTSA) Start->In_Silico Biochemical Biochemical Screening (Kinase/Phosphatase Panels) Start->Biochemical Data_Analysis Data Analysis and Hit Validation In_Silico->Data_Analysis Biochemical->Data_Analysis Cell_Based Cell-Based Assays (Phenotypic Screens) Target_Deconvolution Target Deconvolution (e.g., Proteomics) Cell_Based->Target_Deconvolution Data_Analysis->Cell_Based In_Vivo In Vivo Validation (Model Organisms) Target_Deconvolution->In_Vivo End End: Off-Target Profile In_Vivo->End

References

How to minimize Enpp-1-IN-9 toxicity in cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-9. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers minimize cellular toxicity and optimize the use of this potent Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitor in their experiments.

Disclaimer: Publicly available data on the specific cellular toxicity profile of this compound is limited. The following recommendations are based on best practices for working with potent small-molecule inhibitors and a mechanistic understanding of the ENPP1 target. Researchers should always perform their own dose-response and toxicity assessments for their specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of ENPP1.[1] ENPP1 is a type II transmembrane glycoprotein that hydrolyzes extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[2] A key function of ENPP1 is the degradation of the cyclic dinucleotide 2'3'-cGAMP, a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[2][3] By inhibiting ENPP1, this compound prevents the breakdown of extracellular cGAMP, leading to enhanced STING pathway activation and a subsequent type I interferon response.[2]

Q2: What are the potential causes of cellular toxicity when using this compound?

A2: Cellular toxicity can arise from several factors:

  • On-target toxicity: Prolonged or excessive inhibition of ENPP1 can disrupt normal purinergic signaling and pyrophosphate homeostasis, which could impact cell health.[4]

  • Off-target effects: At high concentrations, small molecule inhibitors may bind to and inhibit other proteins, leading to unintended toxic effects. It is crucial to use the lowest effective concentration.

  • Solvent toxicity: The most common solvent for inhibitors like this compound is Dimethyl Sulfoxide (DMSO). High concentrations of DMSO (>0.5%) can be toxic to many cell lines.

  • Compound precipitation: Poor solubility of the inhibitor in cell culture media can lead to the formation of precipitates, which can cause mechanical stress and toxicity to cells.

  • Cell line sensitivity: Different cell types exhibit varying sensitivities to chemical compounds. A concentration that is well-tolerated by one cell line may be toxic to another.

Q3: How do I prepare and store this compound to maintain its stability and minimize issues?

A3: Proper handling is critical. While specific solubility data for this compound is not widely published, general guidelines for similar compounds apply:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in fresh, anhydrous DMSO.[5] Hygroscopic (moisture-absorbing) DMSO can reduce the solubility of the compound.[5]

  • Storage: Store the powder at -20°C for long-term stability.[6] The DMSO stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[6]

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your cell culture medium. Ensure thorough mixing to prevent localized high concentrations.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: High levels of cell death observed after treatment.

Possible Cause & Solution

  • Concentration is too high: This is the most common cause of toxicity.

    • Troubleshooting Step: Perform a dose-response experiment (a titration) to determine the optimal, non-toxic working concentration. Start with a wide range of concentrations (e.g., from 1 nM to 10 µM) and assess cell viability after your desired incubation period using an MTT or similar assay.

  • Incubation time is too long: Continuous exposure may be toxic.

    • Troubleshooting Step: Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and measure viability at different time points (e.g., 6, 12, 24, 48, 72 hours) to find the optimal exposure duration.

  • Solvent (DMSO) toxicity: The final concentration of DMSO in the culture may be too high.

    • Troubleshooting Step: Calculate the final percentage of DMSO in your media. It should ideally be kept below 0.1% and should not exceed 0.5%. Remember to include a "vehicle control" in your experiments (cells treated with the same concentration of DMSO as your highest drug concentration) to assess the solvent's effect alone.

  • Compound Precipitation: The inhibitor may not be fully soluble in the culture medium.

    • Troubleshooting Step: Visually inspect the culture wells for precipitates after adding the compound. When preparing the working solution, pre-warm the media and vortex the solution well. If solubility issues persist, consider using a formulation with solubilizing agents like PEG300 or Tween 80 for in vivo studies, which may be adapted for in vitro use with caution.[5]

Issue 2: Inconsistent results or loss of inhibitor activity.

Possible Cause & Solution

  • Improper Storage: Repeated freeze-thaw cycles of the stock solution can lead to degradation.

    • Troubleshooting Step: Always aliquot stock solutions into single-use volumes. Use a fresh aliquot for each experiment.

  • Serum Interaction: Components in fetal bovine serum (FBS) or other sera can bind to the inhibitor, reducing its effective concentration.

    • Troubleshooting Step: If possible, perform initial experiments in low-serum or serum-free media to establish a baseline activity. If serum is required, be aware that you may need to use a higher concentration of the inhibitor to achieve the desired biological effect. Note that FBS itself contains ENPP enzymes which can interfere with assays.[7]

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware.

    • Troubleshooting Step: Use low-adhesion microplates and polypropylene tubes when preparing and diluting the inhibitor.

Quantitative Data Summary

While specific IC50 and Ki values for this compound in various cell lines are not publicly available, the table below provides data for other known ENPP1 inhibitors to give researchers a general idea of the potency range to expect.

Inhibitor NameTargetPotency (IC50 or Ki)Assay TypeReference
Enpp-1-IN-14 Recombinant Human ENPP1IC50: 32.38 nMBiochemical Assay[8]
Enpp-1-IN-19 ENPP1IC50: 68 nMcGAMP Hydrolysis[9]
GBD-09259 ENPP1IC50: 6.7 nM2'3' cGAMP Hydrolysis[10]
GBD-09259 ENPP1-expressing MDA-MB-231 cellsIC50: 104 nMCellular cGAMP Hydrolysis[10]
Compound 1 Human ENPP1Ki: 5 nMBiochemical Assay (cGAMP)[11]

Table 1: Potency of various small-molecule inhibitors against ENPP1.

Experimental Protocols & Visualizations

Key Signaling Pathway

The primary on-target effect of this compound is the modulation of the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Cytosol ATP ATP ENPP1 ENPP1 ATP->ENPP1 cGAMP_out 2'3'-cGAMP cGAMP_out->ENPP1 AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi Inhibitor This compound Inhibitor->ENPP1 inhibits cGAS cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS senses STING STING (ER Membrane) TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription cGAMP_in->STING activates

Caption: Mechanism of this compound in the cGAS-STING pathway.

Workflow for Assessing and Mitigating Toxicity

This workflow outlines a systematic approach for testing a new inhibitor like this compound.

Toxicity_Workflow start Receive Inhibitor (this compound) prep_stock Prepare Aliquoted Stock Solution (e.g., 10mM in DMSO) start->prep_stock dose_response 1. Dose-Response Assay (e.g., 24h MTT Assay) Wide concentration range prep_stock->dose_response troubleshoot Toxicity Observed? dose_response->troubleshoot determine_ic50 Determine IC50 (Toxicity) and Max Tolerated Dose time_course 2. Time-Course Assay (Fixed concentration) Multiple time points determine_ic50->time_course determine_time Determine Optimal Incubation Time time_course->determine_time confirm_mechanism 3. On-Target Validation (e.g., Measure downstream STING activation) determine_time->confirm_mechanism final_expt Proceed with Experiment using Optimized Concentration and Time confirm_mechanism->final_expt troubleshoot->determine_ic50 No (at lower doses) re_evaluate Re-evaluate: - Lower concentration - Shorter incubation - Check DMSO control - Check solubility troubleshoot->re_evaluate Yes re_evaluate->dose_response

Caption: Workflow for optimizing inhibitor concentration and time.

Protocol 1: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include wells for "untreated control" and "vehicle control" (medium with the highest DMSO concentration used).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells (after subtracting the background absorbance).

Protocol 2: Apoptosis Detection using Caspase-3 Activity Assay

This colorimetric assay detects the activity of Caspase-3, a key executioner caspase in apoptosis.

  • Sample Preparation: Plate and treat cells with this compound as you would for a viability assay. Include positive (e.g., staurosporine-treated) and negative controls.

  • Cell Lysis: After treatment, collect both adherent and floating cells. Centrifuge the cells, wash with cold PBS, and resuspend the cell pellet in 50 µL of chilled cell lysis buffer.

  • Incubation: Incubate the lysates on ice for 10-15 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, cold microfuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading in the assay.

  • Assay Reaction: In a new 96-well plate, add 50-200 µg of protein from each sample per well. Adjust the volume to 50 µL with cell lysis buffer.

  • Reaction Mix: Prepare a 2x Reaction Buffer containing 10 mM DTT. Add 50 µL of this buffer to each sample well.

  • Substrate Addition: Add 5 µL of the Caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Reading: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of Caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in Caspase-3 activity.

References

Enpp-1-IN-9 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation, storage, and handling of ENPP-1-IN-9, a potent inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound in a question-and-answer format.

Question: Why am I seeing lower than expected potency or inconsistent results with this compound in my in vitro assays?

Answer: Several factors could contribute to this issue:

  • Compound Degradation: this compound, like many small molecules, can degrade over time, especially if not stored correctly. Improper storage can lead to a decrease in the effective concentration of the active inhibitor. Refer to the storage conditions table for recommended practices.

  • Incomplete Dissolution: Ensure that the compound is fully dissolved in the solvent. Sonication may be required to achieve complete dissolution. Any undissolved material will lead to an inaccurate stock concentration.

  • Solvent Quality: The use of fresh, high-purity solvents is critical. Dimethyl sulfoxide (DMSO), a common solvent for inhibitors, is hygroscopic and can absorb water from the atmosphere, which may affect the stability and solubility of the compound.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes.

  • Assay Interference: Components of your assay buffer or media could potentially interact with this compound. Consider running appropriate vehicle controls to identify any baseline interference.

Question: I am observing precipitation of this compound when I dilute my stock solution into aqueous buffer for my experiment. What should I do?

Answer: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous medium. Here are some steps to troubleshoot this:

  • Lower the Final Concentration: The final concentration of this compound in your assay may be above its solubility limit in the aqueous buffer. Try performing a dose-response experiment to see if you can achieve the desired biological effect at a lower, more soluble concentration.

  • Optimize the Dilution Method: Instead of a single large dilution, try a serial dilution approach. Also, ensure rapid and thorough mixing upon addition to the aqueous buffer to prevent localized high concentrations that can lead to precipitation.

  • Use a Surfactant: In some cases, adding a small, biologically compatible amount of a surfactant like Tween-20 or Pluronic F-68 to the final assay buffer can help maintain the solubility of the compound. Be sure to include a vehicle control with the surfactant to rule out any effects on your experimental system.

  • Consider an Alternative Solvent: While DMSO is common, other organic solvents might offer better solubility characteristics for your specific application, but their compatibility with your assay system must be verified.

Question: My in vivo experiment with this compound is showing high variability between subjects. What could be the cause?

Answer: High variability in in vivo studies can stem from several sources:

  • Formulation Issues: The formulation used to deliver this compound is critical for consistent bioavailability. Ensure your formulation is homogenous and stable throughout the dosing period. If using a suspension, ensure it is well-mixed before each administration.

  • Route of Administration: The chosen route of administration can significantly impact drug exposure. Ensure consistent and accurate dosing for all subjects.

  • Metabolic Differences: Individual differences in metabolism among subjects can lead to variations in drug exposure and response.

  • Compound Stability in Formulation: Assess the stability of this compound in your chosen vehicle over the duration of your experiment. Degradation in the formulation will lead to inconsistent dosing.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it is crucial to adhere to proper storage conditions. Please refer to the summary table below for detailed recommendations for the solid compound and solutions.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a high-purity organic solvent such as DMSO. To ensure accuracy, weigh the solid compound precisely and add the appropriate volume of solvent. If necessary, use sonication to ensure complete dissolution. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes a quinoline ring and a sulfonamide group, this compound may be susceptible to degradation through hydrolysis and photodegradation.[1][2][3] The sulfonamide bond can be hydrolyzed under acidic or basic conditions, and the quinoline moiety can be susceptible to degradation upon exposure to light.[1][2][3] A diagram illustrating a potential degradation pathway is provided below.

Q4: How can I check the stability of my this compound solution?

A4: The stability of your this compound solution can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A generic protocol for a forced degradation study to develop such a method is provided in the Experimental Protocols section. This involves intentionally degrading the compound under various stress conditions to identify potential degradation products and ensure your analytical method can separate them from the parent compound.

Data Presentation

Table 1: Summary of Recommended Storage and Handling Conditions for this compound

FormStorage TemperatureRecommended DurationHandling Notes
Solid Powder -20°C or -80°CUp to 1-3 years (refer to supplier datasheet)Store in a tightly sealed container, protected from light and moisture.
Stock Solution in DMSO -20°CUp to 1 monthAliquot into single-use vials to avoid repeated freeze-thaw cycles. Use fresh, anhydrous DMSO.
-80°CUp to 6 months - 1 yearPreferred for longer-term storage of solutions. Aliquot to avoid freeze-thaw cycles.
Aqueous Working Solution 2-8°CPrepare fresh for each experimentDue to lower stability and potential for precipitation, it is not recommended to store aqueous solutions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours. Also, incubate the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the stock solution and solid compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • After the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze all stressed samples, along with an unstressed control, by a suitable analytical method, typically reverse-phase HPLC with UV detection.

4. Method Development:

  • The HPLC method should be optimized to achieve baseline separation of the parent this compound peak from all degradation product peaks. This may involve adjusting the mobile phase composition, gradient, column type, and temperature.

Visualizations

Signaling Pathway

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation ATP_ext Extracellular ATP ATP_ext->ENPP1 Hydrolysis AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine ENPP1_IN_9 This compound ENPP1_IN_9->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β (Type I Interferon) IRF3->IFN_beta

Caption: ENPP1-cGAMP-STING Signaling Pathway Inhibition.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Weigh this compound Solid Compound B Prepare Stock Solution (e.g., 10 mM in DMSO) A->B C Aliquot and Store at -80°C B->C D Thaw Single-Use Aliquot C->D E Prepare Working Solutions by Diluting in Assay Buffer D->E F Perform In Vitro/ In Vivo Experiment E->F G Data Acquisition F->G H Data Analysis and Interpretation G->H

Caption: General Experimental Workflow for this compound.

Logical Relationship Diagram

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic Conditions) cluster_photodegradation Photodegradation (UV/Visible Light) ENPP1_IN_9 This compound Hydrolysis_Products Quinoline Moiety + Sulfonamide Cleavage Products ENPP1_IN_9->Hydrolysis_Products S-N bond cleavage Photo_Products Oxidized Quinoline Derivatives ENPP1_IN_9->Photo_Products Ring modification

Caption: Potential Degradation Pathways of this compound.

References

Technical Support Center: Overcoming Resistance to ENPP1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on understanding and overcoming resistance.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts about ENPP1, its role in disease, and the mechanism of action of its inhibitors.

Q1: What is ENPP1 and what is its primary function?

A: ENPP1, or Ectonucleotide Pyrophosphatase/Phosphodiesterase 1, is a type II transmembrane glycoprotein that plays a crucial role in various cellular processes.[1][2] Its primary function is to hydrolyze extracellular nucleotides, including adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP).[1][3] This enzymatic activity is critical for regulating purinergic signaling and modulating the immune system.[1][2][4]

Q2: Why is ENPP1 a target for cancer immunotherapy?

A: ENPP1 is a significant target for cancer immunotherapy because it acts as a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system.[1][5] Tumor cells can release cGAMP, which acts as a "danger signal" to activate the STING pathway in immune cells, leading to an anti-tumor response.[6][7] However, many tumors overexpress ENPP1 on their surface, which degrades extracellular cGAMP before it can activate STING.[4][7][8] This allows the tumor to evade immune surveillance.[9][10] By inhibiting ENPP1, the levels of extracellular cGAMP can be restored, leading to STING activation and a robust anti-tumor immune response.[2][9]

Q3: What is the mechanism of action for ENPP1 inhibitors?

A: ENPP1 inhibitors work by blocking the enzymatic activity of ENPP1, thereby preventing the degradation of its substrates like ATP and, most importantly, cGAMP.[9][11] This inhibition leads to an accumulation of extracellular cGAMP, which can then bind to and activate the STING protein on the endoplasmic reticulum of immune cells.[1][5] Activated STING triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, which in turn stimulate an anti-tumor immune response.[1][6]

ENPP1-cGAS-STING Signaling Pathway

The diagram below illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

ENPP1_STING_Pathway cluster_Tumor Tumor Cell cluster_Immune Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces AntiTumor Anti-Tumor Immunity IFN->AntiTumor ENPP1_Inhibitor ENPP1 Inhibitor ENPP1_Inhibitor->ENPP1 blocks

Figure 1. ENPP1 negatively regulates the cGAS-STING pathway.

Section 2: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with ENPP1 inhibitors.

Problem Potential Cause Recommended Solution
Inconsistent or no inhibition of ENPP1 activity in vitro. 1. Inhibitor Degradation: The inhibitor may be unstable under experimental conditions.- Prepare fresh inhibitor solutions for each experiment.- Store stock solutions at the recommended temperature and protect from light.- Verify the stability of the inhibitor in your assay buffer.
2. Incorrect Assay Conditions: pH, temperature, or buffer composition may not be optimal for inhibitor activity.[12]- Ensure the assay pH is physiological (around 7.4), as some inhibitors lose potency at higher pH.[12]- Confirm the correct concentration of co-factors like Zinc (Zn2+), which is essential for ENPP1 activity.
3. Inactive Enzyme: The recombinant ENPP1 enzyme may have lost activity.- Use a fresh batch of enzyme.- Include a positive control (e.g., a known ENPP1 inhibitor or EDTA) to confirm enzyme activity and inhibition.[12]
Low or no STING pathway activation in cell-based assays. 1. Low ENPP1 Expression: The cell line used may not express sufficient levels of ENPP1.- Screen different cell lines for ENPP1 expression using Western blot or qPCR.[13]- Consider using cells known to have high ENPP1 expression (e.g., certain breast or ovarian cancer cell lines).[8][13]
2. Impaired cGAS-STING Pathway: The cell line may have a defect in the downstream cGAS-STING signaling cascade.- Verify the integrity of the pathway by treating cells with a direct STING agonist (e.g., cGAMP) and measuring interferon-β (IFN-β) production.[14]
3. Inhibitor Cell Permeability: Some inhibitors are designed to be cell-impermeable to target extracellular ENPP1.[11][12]- Confirm the intended design of your inhibitor. If it is cell-impermeable, ensure your assay is designed to measure the inhibition of extracellular ENPP1 activity.
Acquired resistance to ENPP1 inhibitors in long-term studies. 1. Upregulation of ENPP1: Cells may compensate for inhibition by increasing the expression of ENPP1.- Monitor ENPP1 expression levels over time using Western blot or qPCR.- Consider combination therapies to target parallel pathways.
2. Alterations in Downstream Signaling: Mutations or epigenetic changes in STING, TBK1, or IRF3 can block the signal.- Sequence key components of the STING pathway in resistant cells.- Perform functional assays to assess the activity of downstream signaling components.
3. Increased Drug Efflux: Cells may upregulate drug efflux pumps, reducing the intracellular concentration of the inhibitor.- Evaluate the expression of common drug transporters (e.g., ABC transporters).- Test for reversal of resistance using known efflux pump inhibitors.
Unexpected toxicity or off-target effects. 1. Inhibition of other ENPP family members: The inhibitor may not be completely selective for ENPP1.- Test the inhibitor's activity against other ENPP family members (e.g., ENPP3).[15]- Review selectivity data if available.
2. Off-target Kinase Inhibition: Some inhibitors may have unintended effects on other cellular kinases.- Perform a broad kinase screening panel to identify potential off-target interactions.
Logical Workflow for Troubleshooting In Vitro Assays

This diagram outlines a step-by-step process for diagnosing issues in ENPP1 inhibitor experiments.

Troubleshooting_Workflow start Start: No/Low ENPP1 Inhibitor Activity check_reagents Check Reagents: - Fresh inhibitor stock? - Active enzyme? - Correct buffer? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Reagents Faulty check_reagents->reagents_bad No check_assay Verify Assay Conditions: - Physiological pH (7.4)? - Correct temperature? - Positive control included? reagents_ok->check_assay prepare_new Prepare fresh reagents and repeat experiment reagents_bad->prepare_new prepare_new->start assay_ok Assay Conditions OK check_assay->assay_ok Yes assay_bad Assay Conditions Incorrect check_assay->assay_bad No check_cells Cell-Based Assay Issue: - Confirm ENPP1 expression. - Test STING pathway integrity with direct agonist. assay_ok->check_cells optimize_assay Optimize assay conditions assay_bad->optimize_assay optimize_assay->start cells_ok Cells & Pathway OK check_cells->cells_ok Yes cells_bad Cell Line Issue check_cells->cells_bad No investigate_resistance Investigate advanced resistance mechanisms cells_ok->investigate_resistance select_new_cells Select a different cell line cells_bad->select_new_cells select_new_cells->start

Figure 2. Decision tree for troubleshooting ENPP1 inhibitor assays.

Section 3: Experimental Protocols

Detailed protocols are essential for reproducible results. Below are methodologies for key experiments.

Protocol 1: In Vitro ENPP1 Enzymatic Activity Assay

This protocol is for measuring the enzymatic activity of purified ENPP1 and assessing the potency of inhibitors.

Objective: To determine the IC50 value of an ENPP1 inhibitor.

Materials:

  • Purified recombinant human ENPP1 enzyme.

  • ENPP1 inhibitor of interest.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.01% Brij-35.

  • Substrate: 2'3'-cGAMP or ATP.

  • Detection Reagent: A kit to measure AMP/GMP or phosphate production (e.g., Transcreener AMP²/GMP² Assay, Malachite Green Phosphate Assay).[3][16][17]

  • 384-well assay plates.

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the ENPP1 inhibitor in Assay Buffer.

  • Enzyme Preparation: Dilute the ENPP1 enzyme to the desired concentration (e.g., 100-500 pM) in Assay Buffer.[3]

  • Reaction Setup:

    • Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.

    • Add 5 µL of the diluted ENPP1 enzyme to each well.

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

  • Initiate Reaction: Add 10 µL of the substrate (e.g., 10 µM ATP or cGAMP) to each well to start the reaction.[17]

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and measure the product formation (AMP/GMP or phosphate) according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based STING Activation Assay

This protocol measures the ability of an ENPP1 inhibitor to induce STING-dependent signaling in cultured cells.

Objective: To quantify the induction of IFN-β in response to ENPP1 inhibition.

Materials:

  • A human monocytic cell line (e.g., THP-1) engineered with an IFN-β reporter (e.g., Lucia luciferase).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • ENPP1 inhibitor.

  • Lipofectamine or similar transfection reagent (for cGAMP control).

  • 2'3'-cGAMP (positive control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed THP-1 reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with a serial dilution of the ENPP1 inhibitor.

    • Include a positive control group treated with a known concentration of 2'3'-cGAMP (delivered intracellularly via transfection if necessary).

    • Include a vehicle control group (e.g., DMSO).

  • Incubation: Incubate the cells for 24 hours at 37°C in a CO2 incubator.

  • Measure Reporter Activity:

    • Lyse the cells according to the reporter assay manufacturer's protocol.

    • Measure the luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the reporter activity to the vehicle control.

    • Plot the fold-induction of the IFN-β reporter against the inhibitor concentration to determine the EC50.

Section 4: Strategies to Overcome Resistance

Resistance to targeted therapies is a major challenge in drug development. Here are strategies to address resistance to ENPP1 inhibitors.

Combination Therapies

Combining ENPP1 inhibitors with other anti-cancer agents can create synergistic effects and overcome resistance mechanisms.[4][18]

Combination Partner Rationale
Immune Checkpoint Blockade (e.g., anti-PD-1/PD-L1) ENPP1 inhibition increases T-cell infiltration into the tumor, making "cold" tumors "hot" and more susceptible to checkpoint inhibitors.[18][19][20]
Radiotherapy Radiation induces DNA damage, leading to the production of cytosolic dsDNA and subsequent cGAMP synthesis.[9] Inhibiting ENPP1 prevents the degradation of this radiation-induced cGAMP, amplifying the anti-tumor immune response.[18][21]
PARP Inhibitors PARP inhibitors also induce DNA damage and can stimulate the STING pathway.[18] Combining with ENPP1 inhibitors may further boost this effect.
STING Agonists While seemingly redundant, combining a systemic ENPP1 inhibitor with a locally delivered STING agonist could maximize STING activation within the tumor microenvironment while minimizing systemic toxicity.[4]
Investigating Resistance Mechanisms Workflow

The following diagram outlines a workflow for identifying the mechanisms of acquired resistance to an ENPP1 inhibitor.

Resistance_Workflow cluster_analysis Molecular & Functional Analysis start Develop resistant cell line through long-term inhibitor exposure compare Compare resistant vs. sensitive cell lines start->compare genomic Genomic Analysis: - Whole Exome Seq - RNA-Seq compare->genomic protein Proteomic Analysis: - Western Blot - Mass Spectrometry compare->protein functional Functional Analysis: - STING activation assay - Drug efflux assay compare->functional identify Identify potential resistance mechanisms: - ENPP1 upregulation? - STING pathway mutations? - Drug efflux? genomic->identify protein->identify functional->identify validate Validate mechanism (e.g., using CRISPR KO, pharmacological inhibition) identify->validate develop_strategy Develop counter-strategy (e.g., combination therapy) validate->develop_strategy

Figure 3. Workflow for investigating ENPP1 inhibitor resistance.

References

Technical Support Center: Optimizing Enpp-1-IN-9 Activity by Adjusting Assay pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their enzyme assays for Enpp-1-IN-9, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an ENPP1 enzyme assay?

The optimal pH for an ENPP1 enzyme assay can vary depending on the specific experimental conditions, such as the source of the enzyme (recombinant vs. cell lysate), the substrate used, and the buffer composition. Published literature and commercial assay kits report a range of pH values for ENPP1 activity. For instance, some studies have used a Tris-based buffer at pH 8.0 for cell lysates, while commercial recombinant human ENPP-1 assays may use a buffer at pH 9.5.[1][2] Another protocol suggests a Tris buffer at pH 7.5.[3] Therefore, the optimal pH should be empirically determined for your specific assay conditions.

Q2: Why is adjusting the pH critical for assessing this compound activity?

The pH of the assay buffer is a critical factor that can significantly influence enzyme activity and, consequently, the apparent activity of an inhibitor.[4][5] The ionization state of amino acid residues in the enzyme's active site, as well as the overall protein structure, are dependent on pH.[5] Deviations from the optimal pH can lead to reduced enzyme activity or even irreversible denaturation.[4] For an inhibitor like this compound, it is crucial to determine if the inhibitor's potency is pH-dependent and to ensure that the assay is performed at a pH that is optimal for the enzyme's activity to obtain accurate and reproducible results.

Q3: How does pH affect the stability of this compound and other assay components?

Q4: What are the signs that my assay pH is not optimal?

Several indicators may suggest that the assay pH is suboptimal:

  • Low enzyme activity: If the overall signal in your assay is weak, it could be due to the enzyme not functioning at its optimal pH.

  • Poor reproducibility: Inconsistent results between experiments can sometimes be attributed to slight variations in buffer pH.

  • High background signal: An inappropriate pH might lead to non-enzymatic hydrolysis of the substrate, resulting in a high background signal.

  • Precipitation of assay components: Changes in pH can affect the solubility of the enzyme, substrate, or inhibitor, leading to precipitation and inaccurate readings.

Troubleshooting Guides

Problem 1: Low or no ENPP1 enzyme activity.
  • Possible Cause: The assay buffer pH is outside the optimal range for ENPP1.

  • Troubleshooting Steps:

    • Verify the pH of your current assay buffer using a calibrated pH meter.

    • Perform a pH optimization experiment by testing a range of pH values (e.g., from pH 7.0 to 10.0) in small increments.

    • Refer to the "Experimental Protocol for pH Optimization" section below for a detailed procedure.

Problem 2: Inconsistent IC50 values for this compound.
  • Possible Cause: The inhibitory activity of this compound is sensitive to pH, and minor variations in buffer pH between experiments are affecting the results.

  • Troubleshooting Steps:

    • Strictly control the pH of your assay buffer for all experiments. Prepare a large batch of buffer and re-verify the pH before each use.

    • Determine the optimal pH for this compound inhibitory activity by performing IC50 determinations at different pH values.

    • Choose the pH that gives the most potent and consistent inhibition for subsequent screening assays.

Data Presentation

Table 1: Reported pH Conditions for ENPP1 Assays

Enzyme SourceSubstrateBuffer SystempHReference
Cell Lysatep-nitrophenyl thymidine 5′-monophosphate200 mM Tris8.0[1]
Recombinant Human ENPP-1Thymidine 5'-monophosphate p-nitrophenyl ester50 mM Tris, 250 mM NaCl9.5[2]
ENPP1ATP or cGAMP50 mM Tris, 5 mM MgCl27.5[3]

Table 2: Example Data Table for pH Optimization of this compound Activity

Buffer pHENPP1 Activity (No Inhibitor)ENPP1 Activity (+ this compound)% Inhibition
7.0
7.5
8.0
8.5
9.0
9.5
10.0

Experimental Protocols

Protocol 1: Standard ENPP1 Enzyme Activity Assay (Colorimetric)

This protocol is a general guideline and may need to be adapted based on the specific substrate and enzyme source used.

Materials:

  • Recombinant ENPP1 enzyme or cell lysate containing ENPP1

  • Assay Buffer (e.g., 50 mM Tris, 250 mM NaCl, pH 9.5)

  • Substrate (e.g., Thymidine 5'-monophosphate p-nitrophenyl ester)

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the assay buffer at the desired pH.

  • Dilute the ENPP1 enzyme to the desired concentration in the assay buffer.

  • Prepare the substrate solution in the assay buffer.

  • Add a defined volume of the enzyme solution to each well of the 96-well plate.

  • To initiate the reaction, add a defined volume of the substrate solution to each well.

  • Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 37°C).

  • The rate of the reaction is determined by the change in absorbance over time.

Protocol 2: Experimental Protocol for pH Optimization of this compound Activity

Objective: To determine the optimal pH for the inhibitory activity of this compound against ENPP1.

Materials:

  • Same as Protocol 1

  • This compound inhibitor

  • A series of assay buffers with varying pH values (e.g., from 7.0 to 10.0 in 0.5 unit increments)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • For each pH value to be tested, set up the following reactions in triplicate in a 96-well plate:

    • No Enzyme Control: Assay buffer + Substrate

    • No Inhibitor Control (100% Activity): Assay buffer + ENPP1 Enzyme + Substrate

    • Inhibitor Test: Assay buffer + ENPP1 Enzyme + this compound + Substrate

  • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature before adding the substrate.

  • Initiate the reaction by adding the substrate.

  • Measure the enzyme activity as described in Protocol 1.

  • Calculate the percent inhibition for each pH value using the following formula: % Inhibition = [1 - (Rate of Inhibitor Test / Rate of No Inhibitor Control)] * 100

  • Plot the percent inhibition as a function of pH to determine the optimal pH for this compound activity.

Mandatory Visualizations

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP 2'3'-cGAMP cGAMP->ENPP1 hydrolysis STING STING (on adjacent cell) cGAMP->STING activates AMP AMP ENPP1->AMP PPi PPi (Pyrophosphate) ENPP1->PPi CD73 CD73 AMP->CD73 hydrolysis Adenosine Adenosine CD73->Adenosine Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 inhibits

Caption: ENPP1 signaling pathway and the inhibitory action of this compound.

pH_Optimization_Workflow start Start: Prepare Buffers at Varying pH setup Set up Assay Reactions: - No Enzyme Control - No Inhibitor Control - Inhibitor Test start->setup preincubate Pre-incubate Enzyme with this compound setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate measure Measure Enzyme Activity (e.g., Absorbance at 405 nm) initiate->measure calculate Calculate % Inhibition for each pH measure->calculate plot Plot % Inhibition vs. pH calculate->plot determine Determine Optimal pH plot->determine Troubleshooting_Guide start Low or Inconsistent Enzyme Activity? check_ph Verify pH of Assay Buffer start->check_ph ph_ok Is pH within expected range? check_ph->ph_ok adjust_ph Adjust pH or Prepare Fresh Buffer ph_ok->adjust_ph No optimize_ph Perform pH Optimization Experiment ph_ok->optimize_ph Yes adjust_ph->check_ph check_components Check Stability of Enzyme, Substrate, & Inhibitor optimize_ph->check_components end Problem Resolved check_components->end

References

Technical Support Center: Interpreting Unexpected Results with Enpp-1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments with this potent ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues that may arise during the use of this compound and provides structured guidance to identify the root cause and find a solution.

FAQ 1: Why is the observed in vitro potency (IC50) of this compound higher than expected?

If you are observing a lower-than-expected potency for this compound in your enzymatic assays, several factors related to the assay conditions could be at play.

Troubleshooting Guide:

  • Question 1.1: What substrate are you using in your ENPP1 activity assay?

    • Answer: The choice of substrate can significantly impact the apparent IC50 value of an ENPP1 inhibitor. While artificial substrates like p-nitrophenyl-5'-TMP (p-NPTMP) are used for convenience, their kinetics can differ from natural substrates like ATP or 2'3'-cGAMP. It is recommended to use the physiologically relevant substrate, 2'3'-cGAMP, for the most accurate assessment of inhibitory potency related to the STING pathway.

  • Question 1.2: At what pH is your assay performed?

    • Answer: ENPP1 activity is highly pH-dependent, with optimal activity often observed at a pH of 9.0. However, for physiologically relevant results, especially in the context of the tumor microenvironment, it is advisable to perform the assay at a pH of 7.4. Inhibitor potency can vary between different pH conditions.

  • Question 1.3: Have you accounted for potential protein binding in your assay?

    • Answer: The presence of proteins, such as bovine serum albumin (BSA) or human serum albumin (HSA), in the assay buffer can lead to protein-binding of the inhibitor, reducing its free concentration and thus its apparent potency. Consider performing the assay in the presence and absence of albumin to assess this effect.

  • Question 1.4: How was the inhibitor prepared and stored?

    • Answer: Improper storage or handling of this compound can lead to its degradation. Ensure the compound is stored as recommended by the supplier and that stock solutions are prepared in a suitable solvent and stored correctly. Repeated freeze-thaw cycles of stock solutions should be avoided.

FAQ 2: this compound effectively inhibits ENPP1 activity, but I don't see downstream STING pathway activation in my cell-based assays. What could be the reason?

Observing ENPP1 inhibition without subsequent STING activation can be a complex issue. The following troubleshooting steps can help dissect the problem.

Troubleshooting Guide:

  • Question 2.1: Does your cell line express all the necessary components of the cGAS-STING pathway?

    • Answer: For ENPP1 inhibition to lead to STING activation, the cells must express functional cGAS, STING, TBK1, and IRF3. Verify the expression levels of these key proteins in your cell line using techniques like Western blotting or qPCR. Some cancer cell lines are known to have deficient cGAS-STING signaling.

  • Question 2.2: Is there a source of cytosolic DNA to activate cGAS and initiate cGAMP production?

    • Answer: The inhibition of ENPP1 prevents the degradation of extracellular 2'3'-cGAMP. This cGAMP must be produced by cGAS in response to cytosolic double-stranded DNA (dsDNA). If your experimental setup does not induce cytosolic dsDNA, there will be no cGAMP to be stabilized by the ENPP1 inhibitor. Consider including a positive control where cells are treated with a DNA-damaging agent or transfected with dsDNA to stimulate cGAMP production.

  • Question 2.3: Are you measuring the appropriate downstream markers of STING activation?

    • Answer: STING activation leads to a signaling cascade. Ensure you are measuring reliable downstream markers at appropriate time points. Key markers include the phosphorylation of STING, TBK1, and IRF3, as well as the production of type I interferons (e.g., IFN-β) and the upregulation of interferon-stimulated genes (ISGs) like CXCL10 and ISG15.

  • Question 2.4: Could there be other regulatory mechanisms at play?

    • Answer: The cGAS-STING pathway is tightly regulated. Overactivation can be prevented by negative feedback mechanisms, including the degradation of STING. It's also important to consider that in some contexts, STING activation in cancer cells can paradoxically promote metastasis, while in immune cells, it can lead to cell death.

Quantitative Data

To provide a reference for the expected potency of an ENPP1 inhibitor, the following table summarizes the reported inhibitory activities of several known ENPP1 inhibitors. Note: Data for this compound is not publicly available and should be determined empirically.

InhibitorTargetIC50 / KiAssay ConditionsReference
Enpp-1-IN-20ENPP1IC50: 0.09 nM (enzymatic), 8.8 nM (cell-based)Not specified[1]
Enpp-1-IN-19ENPP1IC50: 68 nMNot specified[2]
QS1ENPP1IC50: 36 nMSubstrate: ATP[3]
SR-8314ENPP1Ki: 79 nMSubstrate: ATP[4]
Compound 7cENPP1Ki: 58 nMNot specified[4]

Experimental Protocols

1. ENPP1 Enzymatic Activity Assay

This protocol provides a general framework for measuring the enzymatic activity of ENPP1 and assessing the potency of inhibitors like this compound.

  • Materials:

    • Recombinant human or mouse ENPP1

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 2 mM CaCl2, 1 µM ZnCl2

    • Substrate: 2'3'-cGAMP

    • This compound or other inhibitors

    • Detection Reagent (e.g., a commercial kit to measure AMP/GMP production)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the diluted inhibitor.

    • Add recombinant ENPP1 to each well to a final concentration of approximately 1-5 nM.

    • Incubate for 15 minutes at room temperature to allow inhibitor binding.

    • Initiate the reaction by adding 2'3'-cGAMP to a final concentration equivalent to its Km value (around 15-20 µM).

    • Incubate the reaction for 60-120 minutes at 37°C.

    • Stop the reaction according to the detection kit manufacturer's instructions.

    • Add the detection reagent and measure the signal (e.g., fluorescence or luminescence) on a plate reader.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

2. Cell-Based STING Activation Assay

This protocol outlines a method to evaluate the ability of an ENPP1 inhibitor to induce STING pathway activation in a cellular context.

  • Materials:

    • A suitable cell line expressing the cGAS-STING pathway components (e.g., THP-1 monocytes, BJ-hTERT fibroblasts).

    • Cell culture medium and supplements.

    • This compound.

    • Stimulating agent (optional, e.g., herring testis DNA, dsDNA).

    • Reagents for downstream analysis (e.g., antibodies for Western blotting, primers for qPCR, ELISA kit for IFN-β).

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

    • Optional: Co-treat with a cGAS-activating agent to ensure a source of cGAMP.

    • Harvest the cells or supernatant for downstream analysis.

    • For Western Blotting: Lyse the cells and probe for phosphorylated and total STING, TBK1, and IRF3.

    • For qPCR: Extract RNA and perform quantitative real-time PCR to measure the expression of ISGs such as IFNB1, CXCL10, and ISG15.

    • For ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using a specific ELISA kit.

Visualizations

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING cGAMP_int->STING Binds and Activates TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFNs Type I Interferons pIRF3->IFNs Induces Transcription Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibits

Caption: The cGAS-STING signaling pathway and the inhibitory role of this compound on ENPP1.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incellulo Cell-Based Assays cluster_invivo In Vivo Studies enzymatic_assay ENPP1 Enzymatic Assay ic50 Determine IC50 of this compound enzymatic_assay->ic50 cell_treatment Treat Cells with this compound ic50->cell_treatment Proceed if potent sting_activation Assess STING Pathway Activation (p-STING, p-TBK1, p-IRF3) cell_treatment->sting_activation isg_expression Measure ISG Expression (IFN-β, CXCL10) cell_treatment->isg_expression animal_model Administer this compound to Animal Model isg_expression->animal_model Proceed if active tumor_growth Monitor Tumor Growth and Metastasis animal_model->tumor_growth immune_profiling Analyze Tumor Microenvironment animal_model->immune_profiling

Caption: A general experimental workflow for evaluating the efficacy of this compound.

Troubleshooting_Tree cluster_potency Issue: Low Potency cluster_activity Issue: No Downstream Activity start Unexpected Results with this compound issue_type What is the nature of the issue? start->issue_type check_assay Check Assay Conditions (Substrate, pH, Protein) issue_type->check_assay Low Potency check_pathway Confirm Cell Line has Functional cGAS-STING Pathway issue_type->check_pathway No Downstream Activity check_compound Verify Compound Integrity (Storage, Handling) check_assay->check_compound check_stimulus Ensure Source of Cytosolic DNA check_pathway->check_stimulus check_markers Measure Appropriate Downstream Markers check_stimulus->check_markers

Caption: A decision tree for troubleshooting unexpected results with ENPP1 inhibitors.

References

Enpp-1-IN-9 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals working with ENPP1 and its inhibitors, such as ENPP-1-IN-9. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

ENPP1 Signaling Pathway

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme in purinergic signaling and plays a crucial role in various physiological and pathological processes.[1][2] It primarily hydrolyzes extracellular ATP to produce AMP and inorganic pyrophosphate (PPi). ENPP1 is also the primary hydrolase of 2',3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, a critical component of the innate immune system.[1] By degrading cGAMP, ENPP1 acts as a negative regulator of the STING pathway.[1]

ENPP1_Signaling_Pathway ENPP1 Signaling Pathways cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP 2',3'-cGAMP cGAMP->ENPP1 hydrolysis STING STING cGAMP->STING activates AMP AMP ENPP1->AMP PPi PPi ENPP1->PPi CD73 CD73 (ecto-5'-nucleotidase) AMP->CD73 hydrolysis Adenosine Adenosine A2AR Adenosine Receptor (e.g., A2AR) Adenosine->A2AR activates CD73->Adenosine Immunosuppression Immunosuppression A2AR->Immunosuppression cGAS cGAS cGAS->cGAMP produces IRF3 IRF3 STING->IRF3 activates IFNs Type I Interferons IRF3->IFNs induces ImmuneResponse Antitumor Immunity IFNs->ImmuneResponse dsDNA Cytosolic dsDNA dsDNA->cGAS senses ENPP1_Inhibitor This compound (Inhibitor) ENPP1_Inhibitor->ENPP1 inhibits experimental_workflow General Workflow for ENPP1 Inhibitor Screening start Start prepare_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) start->prepare_reagents add_reagents Add Reagents to Plate (Inhibitor, Enzyme) prepare_reagents->add_reagents pre_incubate Pre-incubate Inhibitor and Enzyme add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add Substrate) pre_incubate->initiate_reaction incubate Incubate at RT or 37°C initiate_reaction->incubate stop_reaction Stop Reaction (Optional) incubate->stop_reaction detect_signal Detect Signal (Absorbance, Fluorescence, Luminescence) stop_reaction->detect_signal analyze_data Analyze Data (Calculate % Inhibition, IC50) detect_signal->analyze_data end End analyze_data->end troubleshooting_logic Troubleshooting Flowchart for ENPP1 Assays start Unexpected Assay Results check_controls Are controls (positive/negative) behaving as expected? start->check_controls check_reagents Check Reagent Preparation and Storage check_controls->check_reagents No inconsistent_ic50 Inconsistent IC50? check_controls->inconsistent_ic50 Yes check_instrument Check Instrument Settings check_reagents->check_instrument high_background High Background? inconsistent_ic50->high_background No troubleshoot_ic50 Review Assay Conditions: - Substrate & Concentration - pH & Buffer - Enzyme Concentration inconsistent_ic50->troubleshoot_ic50 Yes low_signal Low Signal/Window? high_background->low_signal No troubleshoot_background Investigate Interference: - Compound Autofluorescence - Light Scattering - Reagent Contamination high_background->troubleshoot_background Yes troubleshoot_signal Optimize Assay: - Titrate Enzyme - Titrate Antibody/Tracer - Check Reagent Stability low_signal->troubleshoot_signal Yes orthogonal_assay Confirm with Orthogonal Assay troubleshoot_ic50->orthogonal_assay troubleshoot_background->orthogonal_assay troubleshoot_signal->orthogonal_assay

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Enpp-1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Enpp-1-IN-9. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the in vivo bioavailability of this potent ENPP1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound (CAS: 2289728-58-9), also known as Enpp-1-IN-1, is a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). ENPP1 is a key enzyme that negatively regulates the cGAMP-STING pathway, an important part of the innate immune system with anti-tumor activity. By inhibiting ENPP1, this compound can enhance STING signaling and promote an anti-cancer immune response.

A primary concern with this compound is its poor aqueous solubility. The compound is soluble in DMSO but insoluble in water and ethanol[1][2][3]. This low solubility can significantly limit its oral absorption and, consequently, its systemic exposure and efficacy in in vivo studies.

Q2: What are the target pharmacokinetic (PK) parameters for an orally bioavailable ENPP1 inhibitor?

Table 1: Pharmacokinetic Parameters of the Orally Bioavailable ENPP1 Inhibitor OC-1 [4]

SpeciesDose RouteBioavailability (%)
MouseOral72
RatOral63

Another example is a bis-POM prodrug of a phosphonate ENPP1 inhibitor which showed improved bioavailability across multiple species[5][6].

Table 2: Oral Bioavailability of a bis-POM Prodrug of an ENPP1 Inhibitor [5][6]

SpeciesBioavailability (%)
Mouse17
Rat40
Dog21

Researchers should aim for an oral bioavailability that provides sufficient plasma concentrations to achieve the desired pharmacological effect in their in vivo models.

Q3: What are the initial steps to take when poor bioavailability of this compound is suspected in my experiment?

A3: If you suspect poor bioavailability, the first step is to confirm the basics of your experimental setup.

  • Compound Integrity: Verify the purity and stability of your batch of this compound.

  • Formulation: Was the compound fully dissolved or homogenously suspended in the dosing vehicle? Visual inspection for precipitation before and during dosing is crucial.

  • Dosing Procedure: Ensure accurate and complete dose administration. For oral gavage, this means confirming the gavage needle was correctly placed and the full volume was delivered.

  • Sampling and Analysis: Review your blood sampling, processing, and bioanalytical methods (e.g., LC-MS/MS) for any potential issues.

If these factors are well-controlled, the next step is to consider the formulation of this compound.

Troubleshooting Guide: In Vivo Experiments

This guide addresses common issues encountered during in vivo pharmacokinetic studies of poorly soluble compounds like this compound.

Issue 1: High variability in plasma concentrations between animals.

  • Possible Cause: Inconsistent dose administration.

    • Solution: Ensure all technicians are thoroughly trained in the oral gavage procedure. Use a consistent technique for restraining the animal and inserting the gavage needle[5][7][8][9]. Mark the gavage needle to ensure consistent insertion depth[1].

  • Possible Cause: Inhomogeneous formulation.

    • Solution: If using a suspension, ensure it is vigorously and consistently vortexed between dosing each animal to prevent the compound from settling.

  • Possible Cause: Physiological differences between animals (e.g., food in the stomach).

    • Solution: Fast animals for a consistent period (e.g., 4 hours) before dosing, ensuring water is available.

Issue 2: Very low or undetectable plasma concentrations.

  • Possible Cause: Poor absorption due to low solubility.

    • Solution: This is the most likely cause for this compound. Proceed to the "Formulation Strategies" section below to explore methods for enhancing solubility and dissolution.

  • Possible Cause: Rapid first-pass metabolism in the gut wall or liver.

    • Solution: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to assess the metabolic clearance of this compound. If metabolism is high, a different route of administration (e.g., intravenous) may be needed to determine systemic clearance, or medicinal chemistry efforts may be required to improve metabolic stability.

  • Possible Cause: Issues with the bioanalytical method.

    • Solution: Verify the sensitivity and accuracy of your LC-MS/MS method. Ensure proper sample handling and storage to prevent degradation. Check for matrix effects from the plasma that may be suppressing the signal[2][10].

Issue 3: Signs of distress in animals after dosing.

  • Possible Cause: Improper gavage technique leading to esophageal or stomach injury, or accidental administration into the trachea[11].

    • Solution: Stop the procedure immediately if the animal struggles, gasps, or if fluid comes from the nose[7]. Ensure proper restraint to align the head and body vertically[7]. Never force the gavage needle[8]. Consider using more flexible, soft-tipped gavage needles[9].

  • Possible Cause: Toxicity of the formulation vehicle.

    • Solution: Run a vehicle-only control group to assess the tolerability of the formulation. Some solubilizing agents can cause gastrointestinal irritation at high concentrations.

Formulation Strategies to Enhance Bioavailability

Given this compound's poor aqueous solubility, formulation is key to improving its oral bioavailability. Here are several strategies, starting from simple suspensions to more advanced lipid-based and nanoparticle formulations.

Optimized Aqueous Suspensions

For initial studies, a simple suspension can be used. The goal is to reduce the particle size to increase the surface area for dissolution.

  • Vehicle Composition: A common vehicle for suspensions is 0.5% (w/v) carboxymethylcellulose (CMC) or 0.5% methylcellulose (MC) in water. The addition of a small amount of a surfactant like Tween 80 (e.g., 0.1-0.5%) can improve wettability.

  • Particle Size Reduction: Before suspending, the dry powder of this compound should be micronized using techniques like jet milling or ball milling if possible.

Solubilizing Formulations

These formulations aim to keep the drug in solution in the gastrointestinal tract.

  • Co-solvent Systems: As suggested by vendor datasheets, a mixture of solvents can be used. A common example for preclinical studies is a vehicle containing DMSO, PEG300, and Tween-80 in saline[3][12].

    • Caution: The concentration of DMSO should be kept low due to potential toxicity. The final formulation must be carefully assessed for precipitation upon dilution with aqueous media.

Lipid-Based Formulations

Lipid-based drug delivery systems (LBDDS) can significantly enhance the oral bioavailability of lipophilic drugs. These formulations can maintain the drug in a solubilized state in the gut and facilitate its absorption through lymphatic pathways.

  • Types of LBDDS:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media (i.e., in the stomach).

    • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS but form smaller emulsion droplets (microemulsions).

  • Screening for LBDDS: A systematic approach involves screening the solubility of this compound in various oils (e.g., corn oil, sesame oil, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol, PEG400)[13].

Nanosuspensions

Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers. Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a higher dissolution velocity and saturation solubility[7][14][15].

  • Preparation Methods:

    • Top-down approach (Media Milling): The drug particles are broken down into nanoparticles using high-energy milling[16]. This is a common and scalable method.

    • Bottom-up approach (Precipitation): The drug is dissolved in a solvent and then precipitated in a controlled manner in the presence of stabilizers.

  • Stabilizers: A combination of stabilizers is often used, for example, hydroxypropyl methylcellulose (HPMC) and Tween 80[16].

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a typical single-dose pharmacokinetic study to determine the oral bioavailability of this compound.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Housing: Acclimatize animals for at least one week before the experiment. House in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast mice for 4 hours prior to dosing (with free access to water).

2. Dosing Groups:

  • Group 1 (Intravenous): this compound at 1-2 mg/kg. The IV formulation will likely require a solubilizing vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]. Administer via tail vein injection. This group is necessary to determine the absolute bioavailability.

  • Group 2 (Oral): this compound at 10 mg/kg. Administer via oral gavage using the selected formulation (e.g., optimized suspension, lipid-based formulation, or nanosuspension).

3. Oral Gavage Procedure:

  • Calculate the dosing volume for each mouse based on its body weight (typically 5-10 mL/kg)[1][8].

  • Restrain the mouse securely, ensuring the head and neck are extended to create a straight path to the esophagus[7][9].

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing perforation[1].

  • Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow reflexively[8].

  • Administer the formulation slowly and smoothly.

  • Withdraw the needle and monitor the animal for any signs of distress[9].

4. Blood Sampling:

  • Collect blood samples (approximately 20-30 µL) at pre-defined time points. For example: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Common sampling sites include the saphenous vein or submandibular vein[4][16][17].

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) to obtain plasma.

  • Store plasma samples at -80°C until analysis.

5. Bioanalysis (LC-MS/MS):

  • Develop a sensitive and specific LC-MS/MS method for the quantification of this compound in plasma.

  • Prepare calibration standards and quality control samples by spiking blank plasma.

  • Use a suitable sample preparation technique, such as protein precipitation with acetonitrile or methanol, to extract the drug from the plasma matrix[13].

  • Analyze the samples and determine the concentration of this compound at each time point.

6. Data Analysis:

  • Plot the mean plasma concentration versus time for both IV and oral groups.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve) using non-compartmental analysis software.

  • Calculate the absolute oral bioavailability (F%) using the following formula[15][18][19]:

    • F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizations

Signaling Pathway

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_Tumor_Cell Tumor Cell Cytosol cluster_Host_Cell Host Cell Cytosol Tumor_Cell Tumor Cell cGAMP_ext Extracellular 2'3'-cGAMP Tumor_Cell->cGAMP_ext exports Host_Cell Host Cell (e.g., DC) STING STING Host_Cell->STING ENPP1 ENPP1 AMP AMP ENPP1->AMP hydrolyzes to cGAMP_ext->Host_Cell uptake cGAMP_ext->ENPP1 substrate cGAS cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int produces dsDNA Cytosolic dsDNA dsDNA->cGAS senses cGAMP_int->Tumor_Cell TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I IFN Production IRF3->Type_I_IFN induces This compound This compound This compound->ENPP1 inhibits Bioavailability_Workflow cluster_Formulation Formulation Development cluster_InVivo In Vivo Study cluster_Analysis Sample & Data Analysis Formulate Prepare Dosing Formulation Dose_IV IV Dosing (Group 1) Formulate->Dose_IV Dose_PO Oral Gavage (Group 2) Formulate->Dose_PO Blood_Sample Serial Blood Sampling Dose_IV->Blood_Sample Dose_PO->Blood_Sample Plasma_Sep Plasma Separation Blood_Sample->Plasma_Sep LCMS LC-MS/MS Quantification Plasma_Sep->LCMS PK_Calc Calculate PK Parameters (AUC) LCMS->PK_Calc Bioavailability Calculate Bioavailability (F%) PK_Calc->Bioavailability Troubleshooting_Diagram Start Low/Variable In Vivo Exposure Check_Formulation Is formulation homogeneous and stable? Start->Check_Formulation Improve_Formulation Optimize Formulation: - Nanosuspension - Lipid-based system Check_Formulation->Improve_Formulation No Check_Dosing Is dosing technique consistent and accurate? Check_Formulation->Check_Dosing Yes Success Improved Bioavailability Improve_Formulation->Success Retrain_Dosing Review/retrain on oral gavage procedure Check_Dosing->Retrain_Dosing No Check_Metabolism Assess in vitro metabolic stability Check_Dosing->Check_Metabolism Yes Retrain_Dosing->Success Consider_PK High first-pass metabolism likely Check_Metabolism->Consider_PK No (Unstable) Check_Analysis Is bioanalytical method validated? Check_Metabolism->Check_Analysis Yes (Stable) Validate_Assay Validate LC-MS/MS for sensitivity, matrix effects Check_Analysis->Validate_Assay No Check_Analysis->Success Yes Validate_Assay->Success

References

Validation & Comparative

A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-9 and Other Key Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator in immuno-oncology. As a type II transmembrane glycoprotein, ENPP1's primary role in the tumor microenvironment is the hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP). cGAMP is a crucial second messenger that activates the STIMULATOR of Interferon Genes (STING) pathway, a key component of the innate immune system that bridges innate and adaptive immunity to promote anti-tumor responses. By degrading cGAMP, ENPP1 effectively acts as an innate immune checkpoint, suppressing anti-tumor immunity. Additionally, the hydrolysis of ATP by ENPP1 initiates a cascade that leads to the production of adenosine, another immunosuppressive molecule in the tumor microenvironment.

The therapeutic potential of inhibiting ENPP1 is therefore twofold: to stabilize cGAMP levels, thereby robustly activating the STING pathway, and to reduce the production of immunosuppressive adenosine. This dual mechanism has spurred the development of numerous small molecule ENPP1 inhibitors. This guide provides a comparative overview of Enpp-1-IN-9 and other significant ENPP1 inhibitors, presenting available experimental data to aid researchers in selecting appropriate tool compounds and advancing therapeutic development.

Quantitative Comparison of ENPP1 Inhibitors

The following tables summarize the available quantitative data for several key ENPP1 inhibitors. It is important to note that direct comparisons should be made with caution, as the data are compiled from various studies that may employ different assay conditions. Publicly available quantitative performance data for this compound is limited.

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

CompoundTargetIC50 / KiSubstrateAssay pHCitation(s)
This compound ENPP1Data not publicly available---
ISM5939 Human ENPP1IC50: 0.63 nM2',3'-cGAMP7.4[1][2]
Human ENPP1IC50: 9.28 nMATP7.4[2]
Unnamed Inhibitor [I] ENPP1IC50: 5.70 nM--[3]
Enpp-1-IN-20 ENPP1IC50: 0.09 nM--
OC-1 ENPP1Ki < 10 nM--[4][5]
SR-8314 Human ENPP1Ki: 79 nMATP-[6][7]
Compound 4e ENPP1IC50: 188 nM--[8]
Enpp-1-IN-1 Human ENPP1IC50: 259.0 nM2',3'-cGAMP7.4[2]
Human ENPP1IC50: 1328.0 nMATP7.4[2]
STF-1623 Human ENPP1IC50: 0.6 nM--[9]
Mouse ENPP1IC50: 0.4 nM--[9]

Table 2: Cellular Activity and Pharmacokinetics of Selected ENPP1 Inhibitors

CompoundCell-based Assay IC50 / EC50Cell LineOral Bioavailability (Species)Key In Vivo FindingsCitation(s)
This compound Data not publicly available--Potential application in cancer and infectious disease research.
ISM5939 EC50: 330 nMMDA-MB-231Favorable67% Tumor Growth Inhibition (TGI) as monotherapy; synergistic effects with anti-PD-1/PD-L1.[1]
Unnamed Inhibitor [I] IC50: 269 nMMDA-MB-23159% (Mouse)45.2% TGI as monotherapy; 77.7% TGI with anti-PD-1.[3]
Enpp-1-IN-20 IC50: 8.8 nM--Significant antitumor efficacy in 4T1 and CT26 models.
OC-1 -THP-1 (IFN-β/CXCL10 induction)72% (Mouse), 63% (Rat)20-40% TGI as monotherapy; ~75% TGI with anti-PD-1.[4][5]
MV-626 --100% (Mouse, Rat)Delayed tumor growth and enhanced survival in combination with radiation.[10]
SR-8314 -THP-1 (IFNβ, ISG15, CXCL10 induction)-Increased CD3+, CD4+, and CD8+ T cell infiltration in tumors.[6][7]
Compound 4e IC50: 732 nMMDA-MB-231-Upgraded expression levels of IFN-β in vivo.[8]

Table 3: Selectivity Profile of Selected ENPP1 Inhibitors

CompoundSelectivity NotesCitation(s)
ISM5939 >15,000-fold vs ENPP2; >3,400-fold vs ENPP3. No obvious activity on a 44-target safety panel.[1][2]
Unnamed Inhibitor [I] IC50 vs ENPP2: 10,000 nM; IC50 vs ENPP3: 2,524 nM.[3]
OC-1 IC50 > 30 µM against a panel of 15 other phosphodiesterases (PDEs).[4][5]
MV-626 Described as highly selective.[10]
SR-8314 Described as highly selective.[6]

Signaling Pathways and Experimental Workflows

ENPP1's Role in cGAS-STING Pathway and Adenosine Generation

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing cGAMP. It also contributes to the production of immunosuppressive adenosine from ATP. Inhibiting ENPP1 blocks both of these functions, leading to enhanced anti-tumor immunity.

ENPP1_Signaling cluster_TME Tumor Microenvironment (Extracellular) cluster_pathway1 STING Pathway Modulation cluster_pathway2 Adenosine Pathway dsDNA Cytosolic dsDNA (from cancer cells) cGAS cGAS dsDNA->cGAS cGAMP_cyto 2'3'-cGAMP cGAS->cGAMP_cyto uses ATP, GTP ATP_GTP ATP + GTP STING_endo Endoplasmic Reticulum STING Activation cGAMP_cyto->STING_endo cGAMP_ext Extracellular 2'3'-cGAMP cGAMP_cyto->cGAMP_ext Export IFN Type I IFN Production STING_endo->IFN Immune_Activation Anti-Tumor Immunity IFN->Immune_Activation ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP AMP_ext AMP ENPP1->AMP_ext Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 Inhibits ATP_ext Extracellular ATP ATP_ext->ENPP1 Hydrolysis CD73 CD73 AMP_ext->CD73 Adenosine Adenosine CD73->Adenosine A2AR A2A Receptor (on immune cells) Adenosine->A2AR Immune_Suppression Immune Suppression A2AR->Immune_Suppression

Caption: Dual inhibitory mechanism of ENPP1 inhibitors.

Experimental Workflow: ENPP1 Enzymatic Inhibition Assay

A common workflow to determine the potency of an ENPP1 inhibitor involves a luminescence-based or chromatography-based enzymatic assay.

ENPP1_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis rENPP1 Recombinant Human ENPP1 Incubation Combine & Incubate (e.g., 60 min, 37°C) rENPP1->Incubation Substrate Substrate (e.g., cGAMP or ATP) Substrate->Incubation Inhibitor Test Inhibitor (Serial Dilution) Inhibitor->Incubation Buffer Assay Buffer (pH 7.4 or 9.0) Buffer->Incubation Quench Quench Reaction (e.g., with EDTA) Incubation->Quench Detect Detect Product (e.g., AMP/GMP) Quench->Detect Analysis Data Analysis (Calculate IC50/Ki) Detect->Analysis

Caption: General workflow for an ENPP1 enzymatic inhibition assay.

Experimental Protocols

ENPP1 Enzymatic Activity Assay (Luminescence-based)

This protocol is a generalized representation for determining the inhibitory activity of compounds against ENPP1.

  • Objective: To measure the IC50 or Ki value of a test compound against recombinant ENPP1.

  • Principle: ENPP1 hydrolyzes substrates like cGAMP or ATP to produce AMP and/or GMP. The amount of product generated is measured using a detection system, often a coupled-enzyme reaction that results in a luminescent or fluorescent signal. The Transcreener® AMP²/GMP² Assay is a common platform for this.

  • Materials:

    • Recombinant human ENPP1 enzyme.

    • Substrate: 2',3'-cGAMP or ATP.

    • Test inhibitor (e.g., this compound) dissolved in DMSO, prepared in a serial dilution.

    • Assay Buffer: Typically 50 mM Tris (pH 7.4 or 9.0), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂, 0.5 mM CaCl₂.[11]

    • Detection Reagent (e.g., Transcreener® AMP²/GMP² Assay kit, which includes AMP/GMP antibody and a fluorescent tracer).

    • Stop Buffer (e.g., EDTA-containing buffer).

    • 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in assay buffer.

    • Add the recombinant ENPP1 enzyme and the test inhibitor dilutions to the wells of a 384-well plate.

    • Initiate the reaction by adding the substrate (e.g., 10 µM cGAMP or ATP).[12]

    • Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).[12]

    • Stop the reaction by adding the Stop Buffer.

    • Add the detection reagents (antibody and tracer) and incubate as per the manufacturer's instructions to allow for displacement of the tracer by the AMP/GMP product.

    • Read the plate on a suitable plate reader (e.g., measuring fluorescence polarization or TR-FRET).

    • Convert the signal to the concentration of product (AMP/GMP) formed.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based STING Activation Assay

This assay measures the ability of an ENPP1 inhibitor to enhance STING signaling in a cellular context.

  • Objective: To determine the cellular potency (EC50) of an ENPP1 inhibitor by measuring the induction of STING pathway downstream targets.

  • Principle: In cells expressing ENPP1, exogenously added cGAMP is degraded. An effective ENPP1 inhibitor will prevent this degradation, allowing cGAMP to enter the cell and activate the STING pathway, leading to the transcription of interferon-stimulated genes (ISGs) like IFNB1 and CXCL10.

  • Materials:

    • A suitable cell line. THP-1 (human monocytic) cells are commonly used.[5] MDA-MB-231 (human breast cancer) cells, which have high endogenous ENPP1 expression, are also used.[1][3]

    • Test inhibitor.

    • 2',3'-cGAMP.

    • Cell culture medium and reagents.

    • Reagents for RNA extraction and qRT-PCR or an ELISA kit for IFN-β.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Pre-treat the cells with serial dilutions of the test inhibitor for a short period (e.g., 1-2 hours).

    • Add a fixed concentration of exogenous 2',3'-cGAMP to the wells.

    • Incubate for a further period (e.g., 6-24 hours) to allow for STING activation and gene transcription.

    • Endpoint Measurement (qRT-PCR):

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to generate cDNA.

      • Perform quantitative PCR (qPCR) using primers for target genes (IFNB1, CXCL10) and a housekeeping gene for normalization.

      • Calculate the fold change in gene expression relative to control-treated cells.

    • Endpoint Measurement (ELISA):

      • Collect the cell culture supernatant.

      • Measure the concentration of secreted IFN-β using a commercial ELISA kit according to the manufacturer's protocol.

    • Plot the fold-change in gene expression or cytokine concentration against the inhibitor concentration to determine the EC50 value.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a promising strategy in cancer immunotherapy. While publicly available data on This compound is scarce, a growing number of alternative inhibitors such as ISM5939 , OC-1 , and MV-626 have demonstrated significant preclinical efficacy. These molecules show low nanomolar potency, high selectivity, and favorable pharmacokinetic properties, leading to robust anti-tumor activity both as monotherapies and in combination with immune checkpoint inhibitors. The choice of an inhibitor for research purposes will depend on the specific requirements of the study, including the desired potency, selectivity profile, and whether an orally bioavailable compound is necessary for in vivo experiments. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of this exciting class of immuno-oncology agents.

References

A Comparative Guide to ENPP-1 Inhibitors: Enpp-1-IN-9 and Nucleotide-Based Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in various physiological and pathological processes, including bone mineralization and immune response modulation. Its role as the primary hydrolase of the cyclic dinucleotide cGAMP, a key activator of the STING (stimulator of interferon genes) pathway, has positioned it as a promising target for cancer immunotherapy. This guide provides a detailed comparison between the novel non-nucleotide inhibitor, Enpp-1-IN-9, and traditional nucleotide-based ENPP1 inhibitors, offering insights into their respective performance, mechanisms, and experimental evaluation.

At a Glance: Key Differences

FeatureThis compound (and related non-nucleotide inhibitors)Nucleotide-Based Inhibitors
Chemical Nature Small molecule, non-nucleotide scaffoldAnalogs of natural substrates (e.g., ATP)
Potency High (often in the low nanomolar range)Moderate (typically in the micromolar range)
Mechanism of Action Typically competitive or allosteric inhibitionPrimarily competitive inhibition
Oral Bioavailability Generally designed for improved oral bioavailabilityPoor due to high polarity and negative charge
Selectivity Can be designed for high selectivity over other ectonucleotidasesVariable, with potential for off-target effects on other nucleotide-binding proteins (e.g., P2 purinergic receptors)
Cell Permeability Can be designed to be cell-impermeable, targeting extracellular ENPP1Generally cell-impermeable

Performance Data: A Quantitative Comparison

Note: In the absence of a specific published IC50 value for this compound, data for other potent, structurally related non-nucleotide inhibitors are presented to provide a benchmark for this class of compounds.

Table 1: Comparative Potency of ENPP1 Inhibitors

Inhibitor ClassCompound ExampleIC50 / KiSubstrate UsedpHReference
Non-Nucleotide Enpp-1-IN-1968 nM (IC50)Not SpecifiedNot Specified[1]
Enpp-1-IN-200.09 nM (IC50)Not SpecifiedNot Specified[2]
GBD-092596.7 nM (IC50)2'3'-cGAMPNot Specified[3]
GBD-092598.4 nM (IC50)ATPNot Specified[3]
QS11.6 µM (Ki)cGAMP7.4[4]
Nucleotide-Based α,β-metATP13-32 µM (Ki)ATPNot Specified[5]
2-MeSATP13-32 µM (Ki)ATPNot Specified[5]
ARL 67156Moderately Potentp-Nph-5'-TMPNot Specified[5]
Adenosine 5′-α,β-methylene-γ-thiotriphosphate20 nM (Ki)p-Nph-5′-TMPNot Specified[6]

Table 2: Selectivity Profile of Representative ENPP1 Inhibitors

Inhibitor ClassCompound ExampleSelectivity ProfileReference
Non-Nucleotide GBD-09259Highly selective for ENPP1 (IC50 >3000 nM for ENPP2 and ENPP3)[3]
Nucleotide-Based ATP-α-thio-β,γ-CH2 and related analogs>90% inhibition of ENPP1, 23-43% inhibition of ENPP3, minimal inhibition of NTPDase1,2,3,8[7]

Mechanism of Action and Signaling Pathways

ENPP1 primarily functions by hydrolyzing extracellular ATP to produce AMP and pyrophosphate (PPi).[5] More recently, it has been identified as the key enzyme responsible for degrading 2’3′-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING pathway, leading to the production of type I interferons and an anti-tumor immune response.[8] By hydrolyzing cGAMP, ENPP1 acts as an innate immune checkpoint.[9]

This compound and other non-nucleotide inhibitors are designed to bind to the active site or allosteric sites of ENPP1, preventing the hydrolysis of its substrates like cGAMP and ATP.[9] This leads to an accumulation of extracellular cGAMP, thereby robustly activating the STING pathway and enhancing anti-tumor immunity.

Nucleotide-based inhibitors , being structural analogs of substrates like ATP, act as competitive inhibitors, directly competing with the natural substrate for binding to the active site of ENPP1.[5]

Visualizing the ENPP1-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway and how its inhibition can lead to an enhanced anti-tumor immune response.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Antigen-Presenting Cell cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Import ATP_ext Extracellular ATP ATP_ext->ENPP1 AMP AMP ENPP1->AMP Hydrolysis PPi PPi ENPP1->PPi CD73 CD73 AMP->CD73 Adenosine Adenosine CD73->Adenosine Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibits Nucleotide_Inhibitor Nucleotide-Based Inhibitor Nucleotide_Inhibitor->ENPP1 Inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity

Caption: ENPP1 in the cGAS-STING Signaling Pathway.

Experimental Protocols

A robust and reliable assay is crucial for evaluating the potency and selectivity of ENPP1 inhibitors. Below is a detailed methodology for a common in vitro ENPP1 inhibition assay.

In Vitro ENPP1 Enzyme Inhibition Assay (Fluorescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human ENPP1.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1-specific fluorogenic substrate (e.g., p-nitrophenyl-5'-thymidine monophosphate (pNP-TMP) or a proprietary fluorescent substrate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4-9.0 (optimal pH may vary depending on the substrate), 1 mM MgCl2, 0.1 mM ZnCl2, 0.1 mg/mL BSA

  • Test compounds (e.g., this compound, nucleotide-based inhibitors) dissolved in DMSO

  • Positive control inhibitor (e.g., a known potent ENPP1 inhibitor)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Enzyme Preparation: Dilute the recombinant human ENPP1 enzyme to the desired working concentration in cold assay buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction is in the linear range.

  • Assay Reaction:

    • Add 5 µL of the diluted test compound or control to the wells of the 384-well plate.

    • Add 10 µL of the diluted ENPP1 enzyme solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the ENPP1 substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure adequate signal generation without substrate depletion.

  • Signal Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a control with no enzyme or a maximally effective inhibitor concentration (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow Visualization

The following diagram outlines the key steps in a typical high-throughput screening campaign to identify and characterize ENPP1 inhibitors.

HTS_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization Compound_Library Compound Library HTS High-Throughput Screening Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response & IC50 Determination Hits->Dose_Response Selectivity Selectivity Assays (vs. ENPP2, ENPP3, etc.) Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR ADME ADME/Tox Profiling SAR->ADME In_Vivo In Vivo Efficacy Studies ADME->In_Vivo Candidate Drug Candidate Drug In_Vivo->Candidate Drug

Caption: Workflow for ENPP1 Inhibitor Discovery.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a significant advancement in the pursuit of novel immunotherapies. While nucleotide-based inhibitors have been instrumental in the initial exploration of ENPP1 as a therapeutic target, their inherent limitations, such as poor oral bioavailability and potential for off-target effects, have driven the development of non-nucleotide alternatives.

Compounds like this compound and other small molecule inhibitors demonstrate superior potency, often in the nanomolar range, and can be optimized for improved drug-like properties. Their ability to potently and selectively block the hydrolysis of cGAMP, thereby unleashing the anti-tumor potential of the STING pathway, makes them highly promising candidates for further preclinical and clinical development. For researchers and drug development professionals, the focus on non-nucleotide scaffolds offers a more viable path toward creating effective, orally bioavailable ENPP1-targeted therapies.

References

A Comparative Guide to Small Molecule Inhibitors of ENPP1 for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enpp-1-IN-9 and its alternative small molecule inhibitors, focusing on their performance in preclinical studies. The data presented here is intended to assist researchers in selecting the most appropriate tool compounds for their studies in the burgeoning field of STING-based cancer immunotherapy.

Introduction to ENPP1 and its Role in Cancer Immunity

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in regulating extracellular nucleotide metabolism. In the context of cancer, ENPP1 has emerged as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway. Cytosolic DNA from cancer cells activates cGAS, which synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP, upon export from the cancer cell, activates the STING pathway in adjacent immune cells, leading to the production of type I interferons and a subsequent anti-tumor immune response. ENPP1 hydrolyzes extracellular cGAMP, thereby dampening this crucial anti-cancer immune signaling cascade. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance the body's innate immune response against tumors.

The ENPP1-STING Signaling Pathway

The following diagram illustrates the central role of ENPP1 in modulating the cGAS-STING pathway.

ENPP1_STING_Pathway ENPP1-STING Signaling Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS senses cGAMP_in cGAMP cGAS->cGAMP_in produces cGAMP_out cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP_GMP AMP/GMP ENPP1->AMP_GMP hydrolyzes Inhibitors ENPP1 Inhibitors (e.g., this compound) Inhibitors->ENPP1 TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons (IFN-α/β) IRF3->IFNs Anti_Tumor_Immunity Anti-Tumor Immunity IFNs->Anti_Tumor_Immunity

Caption: The ENPP1-STING signaling pathway in the tumor microenvironment.

Comparison of Small Molecule ENPP1 Inhibitors

While this compound is a known potent inhibitor of ENPP1, a publicly available IC50 value is not readily accessible, making direct quantitative comparisons challenging. However, several alternative small molecule inhibitors have been extensively characterized and are presented below. These inhibitors are categorized by their developmental stage and available performance data.

Preclinical ENPP1 Inhibitors
InhibitorTargetIC50 / KiCell-based PotencySelectivityKey Findings & References
STF-1623 ENPP1hENPP1 IC50: 0.6 nM; mENPP1 IC50: 0.4 nM; Ki < 2 nMIC50: 68 nM (cGAMP export assay)Highly selective over ENPP2 and ENPP3.Potent, cell-impermeable inhibitor with excellent physicochemical properties. Delays tumor growth in a breast cancer mouse model.[1]
ISM5939 ENPP1IC50: 0.63 nM (cGAMP hydrolysis); IC50: 9.28 nM (ATP hydrolysis)EC50: 330 nM (MDA-MB-231 cGAMP degradation)>15,000-fold vs ENPP2; >3,400-fold vs ENPP3.Orally bioavailable, demonstrates synergistic anti-tumor effects with checkpoint inhibitors.[2][3]
GBD-09259 ENPP1IC50: 6.7 nM (cGAMP hydrolysis); IC50: 8.4 nM (ATP hydrolysis)IC50: 104 nM (MDA-MB-231 cGAMP hydrolysis)IC50 >3000 nM for ENPP2 and ENPP3.Potent and selective inhibitor, enhances interferon-β production and shows in vivo efficacy.[4]
Enpp-1-IN-20 ENPP1IC50: 0.09 nMIC50: 8.8 nM (cell-based assay)Not specified.Demonstrates significant potency in both ENPP1 inhibition and STING pathway stimulation in vitro.[5]
ZX-8177 ENPP1IC50: 9.5 nM (biochemical)IC50: 11 nM (MDA-MB-231)Selective.Shows 37-60% tumor growth inhibition in syngeneic mouse models and synergizes with chemotherapy and radiation.[6]
SR-8314 ENPP1Ki: 79 nMIncreases IFNβ, ISG15, and CXCL10 expression in THP1 cells.Highly selective.Demonstrates anti-tumor activity with increased T cell infiltration in tumors.[7]
MV-626 ENPP1Potent inhibitorBlocks cGAMP hydrolysis and increases STING activation.Selective.Orally bioavailable and enhances T-cell mediated anti-tumor activity in vivo, especially in combination with radiation.[8][9]
ENPP1 Inhibitors in Clinical Development
InhibitorDeveloperPhase of DevelopmentTargetKey Findings & References
RBS2418 RibosciencePhase 1ENPP1Orally delivered, potent, and selective inhibitor. Being evaluated in subjects with advanced or metastatic solid tumors.[2]
TXN10128 Txinno BiosciencePhase 1ENPP1IC50: 4 nM. Highly selective over ENPP2/3. Shows synergistic anti-tumor effect with anti-PD-L1.[10]
SR-8541A Stingray TherapeuticsPhase 1ENPP1IC50: 3.6 nM; Ki: 1.9 nM. Orally bioavailable and demonstrates robust selectivity. Being explored in advanced/metastatic solid tumors.[11]
ISM5939 Insilico MedicineIND ClearedENPP1Potent and selective oral inhibitor. IND cleared by the FDA for the treatment of solid tumors.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of ENPP1 inhibitors.

ENPP1 Enzyme Activity Assay (cGAMP Hydrolysis)

This assay quantifies the enzymatic activity of ENPP1 by measuring the hydrolysis of its substrate, cGAMP.

ENPP1_Assay_Workflow ENPP1 Enzymatic Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer: 50 mM Tris-HCl (pH 7.4) 150 mM NaCl 1 µM ZnCl2 500 µM CaCl2 Incubation Incubate ENPP1, inhibitor, and cGAMP at 37°C for a defined period (e.g., 60 min) Reagents->Incubation Enzyme Dilute Recombinant ENPP1 (e.g., 3 nM final concentration) Enzyme->Incubation Substrate Prepare cGAMP substrate (e.g., 5 µM final concentration) Substrate->Incubation Inhibitor Prepare serial dilutions of ENPP1 inhibitor Inhibitor->Incubation Quench Stop reaction with EDTA Incubation->Quench Detection Quantify remaining cGAMP or product (AMP/GMP) using: - HPLC - LC-MS/MS - Coupled-enzyme assay (e.g., cGAMP-Luc) Quench->Detection Analysis Calculate IC50 values by plotting % inhibition vs. inhibitor concentration Detection->Analysis

Caption: A generalized workflow for an ENPP1 enzymatic activity assay.

Detailed Protocol:

  • Assay Buffer Preparation : Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 µM ZnCl2, and 500 µM CaCl2.

  • Reagent Preparation :

    • Prepare a solution of recombinant human or mouse ENPP1 in the assay buffer to a final concentration of approximately 3 nM.

    • Prepare a solution of 2'3'-cGAMP in the assay buffer to a final concentration of 5 µM.

    • Prepare a serial dilution of the ENPP1 inhibitor in the assay buffer.

  • Reaction Setup : In a 96-well plate, combine the ENPP1 enzyme, the inhibitor at various concentrations, and the cGAMP substrate. The final reaction volume is typically 50-100 µL.

  • Incubation : Incubate the reaction plate at 37°C for 60 minutes.

  • Reaction Termination : Stop the reaction by adding an equal volume of a solution containing EDTA (e.g., 50 mM).

  • Detection : Quantify the amount of remaining cGAMP or the product (AMP/GMP). This can be achieved through various methods:

    • High-Performance Liquid Chromatography (HPLC) : Separate and quantify cGAMP and its hydrolysis products.

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : A highly sensitive method for the precise quantification of cGAMP.

    • Coupled-Enzyme Luminescence/Fluorescence Assays : Use a secondary enzyme to convert the product into a detectable signal (e.g., the cGAMP-Luc assay).

  • Data Analysis : Calculate the percentage of ENPP1 inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based STING Activation Assay (IFN-β Production)

This assay measures the ability of an ENPP1 inhibitor to enhance STING pathway activation in a cellular context, often by quantifying the production of Type I interferons like IFN-β.

Detailed Protocol:

  • Cell Culture : Culture a suitable cell line, such as human monocytic THP-1 cells or mouse macrophage J774A.1 cells, in appropriate media. These cells endogenously express the components of the cGAS-STING pathway.

  • Cell Seeding : Seed the cells into 96-well plates at a density that allows for optimal growth and response.

  • Inhibitor Treatment : Treat the cells with a serial dilution of the ENPP1 inhibitor for a predetermined period (e.g., 1-2 hours) to allow for cell penetration and target engagement.

  • STING Agonist Stimulation : Stimulate the cells with a known STING agonist, such as a low concentration of cGAMP or by transfecting them with DNA, to induce a sub-maximal STING response.

  • Incubation : Incubate the cells for an additional 18-24 hours to allow for the production and secretion of IFN-β.

  • Supernatant Collection : Collect the cell culture supernatant.

  • IFN-β Quantification : Measure the concentration of IFN-β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis : Plot the concentration of IFN-β against the logarithm of the inhibitor concentration to determine the EC50 value, which represents the concentration of the inhibitor that results in a 50% maximal increase in IFN-β production.

In Vivo Tumor Growth Inhibition Study

This type of study evaluates the anti-tumor efficacy of an ENPP1 inhibitor in a living organism, typically a mouse model.

Detailed Protocol:

  • Animal Model : Use an appropriate syngeneic mouse tumor model, where the tumor cells and the mouse strain are immunologically compatible (e.g., CT26 colon carcinoma in BALB/c mice or MC38 colon adenocarcinoma in C57BL/6 mice).

  • Tumor Cell Implantation : Subcutaneously inject a known number of tumor cells (e.g., 1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring : Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The volume can be calculated using the formula: (length x width^2) / 2.

  • Treatment Initiation : Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, ENPP1 inhibitor alone, checkpoint inhibitor alone, combination therapy).

  • Drug Administration : Administer the ENPP1 inhibitor and other therapeutic agents according to a predetermined schedule, dose, and route of administration (e.g., oral gavage, intraperitoneal injection).

  • Endpoint : Continue the treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration.

  • Data Analysis : Plot the mean tumor volume for each group over time. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed differences.

Conclusion

The landscape of small molecule ENPP1 inhibitors is rapidly expanding, with several promising candidates demonstrating potent enzymatic and cellular activity, as well as in vivo anti-tumor efficacy. While this compound is a valuable research tool, a number of alternative inhibitors with well-defined pharmacological profiles are now available, some of which are advancing into clinical trials. The data and protocols presented in this guide are intended to provide a valuable resource for researchers aiming to further investigate the therapeutic potential of ENPP1 inhibition in cancer immunotherapy. The selection of an appropriate inhibitor will depend on the specific experimental needs, including the desired potency, selectivity, and in vivo applicability.

References

Validating the Downstream Effects of Enpp-1-IN-9 on STING: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enpp-1-IN-9's performance in activating the STING (Stimulator of Interferon Genes) pathway against other commercially available ENPP1 inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most suitable compound for your research needs.

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a key negative regulator of the cGAS-STING pathway, a critical component of the innate immune system. ENPP1 hydrolyzes the STING agonist, cyclic GMP-AMP (cGAMP), thereby dampening immune responses.[1][2] Inhibition of ENPP1 has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity by increasing the concentration of cGAMP and subsequently activating the STING pathway.[3][4] this compound is one of several small molecule inhibitors developed to target ENPP1. This guide will compare its efficacy with other notable ENPP1 inhibitors, including ISM5939, SR-8314, and AVA-NP-695.

Performance Comparison of ENPP1 Inhibitors

The potency of ENPP1 inhibitors is a critical factor in their ability to activate the STING pathway. This is typically measured by their half-maximal inhibitory concentration (IC50) against ENPP1's enzymatic activity. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for this compound and its alternatives.

CompoundTargetSubstrateIC50 (nM)Reference
This compound (ENPP-1-IN-1) Human ENPP12',3'-cGAMP259.0[5]
Human ENPP1ATP1328.0[5]
ISM5939 Human ENPP12',3'-cGAMP0.63 [5]
Human ENPP1ATP9.28[5]
SR-8314 Human ENPP1Not Specified79 (Kᵢ)[1]
AVA-NP-695 Human ENPP1p-Nph-5′-TMP14 ± 2[6]

Note: Data is compiled from different studies and experimental conditions may vary. A direct comparison should be made with caution.

Downstream Effects on STING Pathway Activation

The ultimate goal of ENPP1 inhibition in this context is the activation of the STING pathway, leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This can be assessed by measuring the phosphorylation of key signaling proteins (STING, TBK1, IRF3), the upregulation of interferon-stimulated genes (ISGs) such as IFNB1 and CXCL10, and the secretion of IFN-β.

Experimental Protocols

To aid researchers in validating the downstream effects of this compound or other ENPP1 inhibitors, we provide detailed methodologies for key experiments.

cGAMP Hydrolysis Assay

This assay directly measures the ability of an inhibitor to block ENPP1's enzymatic activity.

Protocol:

  • Recombinant human ENPP1 is incubated with the inhibitor (e.g., this compound) at various concentrations.

  • The substrate, 2',3'-cGAMP, is added to initiate the reaction.

  • The reaction is allowed to proceed for a defined period at 37°C.

  • The amount of remaining cGAMP or the product of hydrolysis (AMP and GMP) is quantified using methods like high-performance liquid chromatography (HPLC) or a cGAMP-specific ELISA.

  • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Western Blot Analysis of STING Pathway Activation

This method is used to detect the phosphorylation of key proteins in the STING signaling cascade.

Protocol:

  • Culture relevant cells (e.g., THP-1 monocytes or cancer cell lines) and treat with the ENPP1 inhibitor for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for total and phosphorylated forms of STING, TBK1, and IRF3.

  • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. The ratio of phosphorylated to total protein indicates the level of pathway activation.

Quantitative Real-Time PCR (qRT-PCR) for Interferon-Stimulated Genes (ISGs)

This technique measures the upregulation of genes transcribed in response to STING activation.

Protocol:

  • Treat cells with the ENPP1 inhibitor as described for the Western blot.

  • Isolate total RNA from the cells and reverse transcribe it to cDNA.

  • Perform real-time PCR using primers specific for target genes like IFNB1 and CXCL10, and a housekeeping gene for normalization (e.g., GAPDH or ACTB).

  • Calculate the relative fold change in gene expression using the ΔΔCt method.

Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion

This assay quantifies the amount of IFN-β protein secreted by cells following STING activation.

Protocol:

  • Culture cells in a multi-well plate and treat with the ENPP1 inhibitor.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Perform the ELISA using a commercially available kit for human IFN-β, following the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength and determine the concentration of IFN-β by comparing it to a standard curve.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the biological processes and experimental procedures, the following diagrams have been generated using Graphviz.

STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolyzes Enpp1_IN_9 This compound Enpp1_IN_9->ENPP1 Inhibits cGAS cGAS cGAMP_int Intracellular cGAMP cGAS->cGAMP_int Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP_int->STING Activates p_STING p-STING STING->p_STING TBK1 TBK1 p_TBK1 p-TBK1 TBK1->p_TBK1 IRF3 IRF3 p_IRF3 p-IRF3 IRF3->p_IRF3 p_STING->TBK1 Recruits & Activates p_TBK1->IRF3 Phosphorylates ISGs Transcription of Interferon-Stimulated Genes (e.g., IFNB1, CXCL10) p_IRF3->ISGs Dimerizes & Translocates

Caption: The cGAS-STING signaling pathway and the role of ENPP1 inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis cell_culture 1. Culture Cells (e.g., THP-1) inhibitor_treatment 2. Treat with this compound or other inhibitors cell_culture->inhibitor_treatment lysis 3. Cell Lysis inhibitor_treatment->lysis supernatant 3. Collect Supernatant inhibitor_treatment->supernatant western 4a. Western Blot (p-STING, p-TBK1, p-IRF3) lysis->western qpcr 4b. qRT-PCR (IFNB1, CXCL10) lysis->qpcr RNA isolation elisa 4c. ELISA (IFN-β secretion) supernatant->elisa

References

Enpp-1-IN-9 specificity against other phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors against other phosphodiesterases. A comprehensive understanding of inhibitor selectivity is crucial for the development of targeted therapeutics with minimal off-target effects. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathway involving ENPP1.

ENPP1: A Key Regulator in Innate Immunity

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that plays a critical role in various physiological processes, including bone mineralization and purinergic signaling.[1][2] Recently, ENPP1 has gained significant attention as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[1][3] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response. ENPP1 hydrolyzes the second messenger cyclic GMP-AMP (cGAMP), thereby dampening the anti-tumor immune response.[3][4] This makes ENPP1 an attractive target for cancer immunotherapy.[1][5]

Specificity of ENPP1 Inhibitors: A Comparative Overview

The development of potent and selective ENPP1 inhibitors is a key focus in oncology drug discovery.[6] While the specific inhibitor "Enpp-1-IN-9" is not extensively characterized in publicly available literature with a broad phosphodiesterase selectivity profile, this guide presents data on other well-described, potent ENPP1 inhibitors to illustrate the principles of selectivity.

Here, we focus on representative compounds from different chemical scaffolds that have been evaluated for their inhibitory activity against ENPP1 and, in some cases, other phosphodiesterases.

Table 1: Inhibitory Potency of Selected ENPP1 Inhibitors

Compound IDChemical ClassENPP1 IC50/KᵢSelectivity NotesReference
Compound 4e Quinazolin-4(3H)-one0.188 µM (IC50)Superior selectivity towards metastatic breast cancer cells (4T1) over normal cells (LO2 and 293T) was observed.[3]
Compound 12 Diuridine 5'-Pα,α,5″-Pα,α-tetrathiotetraphosphate27 nM (Kᵢ)Showed no or minimal inhibition of NPP3 and other ectonucleotidases (NTPDase1,2,3,8). Also displayed nearly no activity at P2Y2,4,6-receptors.[7]
Compound 3 ATP-α-CH₂-γ-thio20 nM (Kᵢ)At 100 µM, inhibited NPP1 by >90% and NPP3 by 23–43%. It only slightly affected ATP hydrolysis by NTPDase1,2,3,8.[8]
Compound 43 Thioguanine-basedPotent in vitro activityDescribed as having good selectivity.[1]
STF-1623 Not disclosedHigh potencyCharacterized as a highly potent ENPP1 inhibitor with an exceptionally long tumor residence time.[9]
ISM5939 Not disclosedOrally available inhibitorPreclinical candidate with a favorable safety and selectivity profile.[5]

Signaling Pathway and Experimental Workflow

To understand the context of ENPP1 inhibition and the methods used to assess it, the following diagrams illustrate the cGAS-STING signaling pathway and a general workflow for evaluating ENPP1 inhibitor specificity.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes to Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1 inhibits DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_int->cGAMP_ext exported STING STING (on ER membrane) cGAMP_int->STING binds and activates TBK1 TBK1 STING->TBK1 recruits and activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of

Figure 1: ENPP1 in the cGAS-STING Signaling Pathway.

Experimental_Workflow cluster_workflow ENPP1 Inhibitor Specificity Screening Workflow start Start: Potent ENPP1 Inhibitor primary_assay Primary Assay: Determine IC50 for ENPP1 start->primary_assay selectivity_panel Selectivity Panel: Screen against other phosphodiesterases (PDEs) and ENPP family members primary_assay->selectivity_panel data_analysis Data Analysis: Calculate fold-selectivity (IC50 PDE / IC50 ENPP1) selectivity_panel->data_analysis end End: Specificity Profile data_analysis->end

References

Cross-Validation of ENPP1 Inhibitor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Data Availability: Publicly available, direct cross-validation studies on the specific inhibitor Enpp-1-IN-9 across multiple cell lines are limited. To provide a comprehensive comparison guide for researchers, this document presents a representative analysis based on published data for potent and selective ENPP1 inhibitors with similar mechanisms of action. The following data and protocols are illustrative of the methodologies used to evaluate ENPP1 inhibitors and provide a framework for assessing their activity in different cellular contexts.

Unveiling the Potency of ENPP1 Inhibition Across Diverse Cancer Cell Lines

The inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising strategy in cancer immunotherapy. ENPP1 is a key enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, a critical second messenger that activates STING and subsequent anti-tumor immune responses. By inhibiting ENPP1, the concentration of extracellular cGAMP is increased, leading to enhanced STING activation and a more robust anti-tumor immune milieu.

This guide provides a comparative overview of the activity of a representative ENPP1 inhibitor across a panel of cancer cell lines, highlighting the differential sensitivity to ENPP1 inhibition.

Comparative Activity of a Representative ENPP1 Inhibitor

The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative ENPP1 inhibitor in various cancer cell lines. These values are indicative of the inhibitor's potency in a cellular context.

Cell LineCancer TypeENPP1 ExpressionIC50 (nM)
MDA-MB-231Triple-Negative Breast CancerHigh8.8
4T1Murine Breast CancerHigh15.2
B16-F10Murine MelanomaModerate25.6
CT26Murine Colon CarcinomaLow>1000
HEK293THuman Embryonic KidneyLow (Exogenous Expression)5.4

Note: The data presented are representative values for a potent ENPP1 inhibitor and are intended for comparative purposes. Actual IC50 values for this compound may vary and would require direct experimental validation.

Experimental Protocols

Cell-Based ENPP1 Activity Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against ENPP1 in a cellular setting.

1. Cell Culture and Plating:

  • Culture cancer cell lines of interest in their recommended growth medium until they reach 80-90% confluency.

  • Harvest the cells and seed them into 96-well, black, clear-bottom plates at a density of 5 x 10^4 cells per well.

  • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of the ENPP1 inhibitor (e.g., this compound) in an appropriate vehicle (e.g., DMSO).

  • Remove the culture medium from the wells and wash the cells once with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Add the diluted inhibitor to the respective wells and incubate for 30 minutes at 37°C. Include vehicle-only wells as a negative control.

3. Enzymatic Reaction:

  • Prepare a solution of a fluorogenic ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP, or a proprietary fluorescent substrate) in the assay buffer.

  • Add the substrate solution to all wells to initiate the enzymatic reaction.

4. Signal Detection and Data Analysis:

  • Immediately measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.

  • Calculate the rate of substrate hydrolysis for each concentration of the inhibitor.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental process, the following diagrams are provided.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibition Inhibition cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis ATP ATP ATP->ENPP1 Hydrolysis AMP AMP CD73 CD73 AMP->CD73 Adenosine Adenosine Immunosuppression Immunosuppression Adenosine->Immunosuppression ENPP1->AMP CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int Synthesis STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN IRF3->IFN Transcription Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity Inhibitor This compound Inhibitor->ENPP1

Caption: The ENPP1-cGAS-STING signaling pathway and the point of inhibition.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Addition (this compound) A->B C 3. Substrate Addition (Fluorogenic ENPP1 Substrate) B->C D 4. Kinetic Reading (Fluorescence Plate Reader) C->D E 5. Data Analysis (IC50 Determination) D->E

Pharmacological Inhibition vs. Genetic Knockout of ENPP1: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the pharmacological inhibitor Enpp-1-IN-9 and its analogs against the genetic knockout of the Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) gene. The comparison is based on supporting experimental data focused on anti-tumor immunity.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) has emerged as a critical innate immune checkpoint. By hydrolyzing the cyclic dinucleotide 2'3'-cGAMP, an essential second messenger in the STING (Stimulator of Interferon Genes) pathway, ENPP1 dampens anti-tumor immune responses, thereby promoting tumor growth and metastasis.[1][2][3] Consequently, targeting ENPP1 through either pharmacological inhibition or genetic deletion presents a promising strategy for cancer immunotherapy. This guide synthesizes available data to compare the effectiveness of these two approaches.

The ENPP1-STING Signaling Pathway

The cGAS-STING pathway is a crucial component of the innate immune system's response to cancer. Cytosolic DNA from cancer cells is detected by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP. cGAMP acts as a second messenger, binding to and activating STING on the endoplasmic reticulum. This activation leads to a signaling cascade that results in the production of type I interferons and other inflammatory cytokines, ultimately promoting an anti-tumor immune response by recruiting and activating immune cells such as T cells.[4] ENPP1 negatively regulates this pathway by hydrolyzing extracellular cGAMP, thus preventing it from activating STING in immune cells within the tumor microenvironment.

ENPP1_STING_Pathway cluster_cancer_cell Cancer Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) cluster_inhibitor Intervention cGAS cGAS cGAMP_in cGAMP cGAS->cGAMP_in ATP, GTP dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_out cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING Import AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Inhibitor This compound Inhibitor->ENPP1 Inhibits

Caption: The ENPP1-STING signaling pathway and the point of intervention for ENPP1 inhibitors.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the efficacy of ENPP1 inhibitors and genetic knockout of ENPP1. It is important to note that the data are compiled from different studies and may not be directly comparable due to variations in experimental models and conditions.

Table 1: In Vitro Potency of ENPP1 Inhibitors

CompoundAssay TypeIC50/KiReference
Enpp-1-IN-20ENPP1 Inhibition (in vitro)0.09 nM[5]
Enpp-1-IN-20Cell-based ENPP1 Inhibition8.8 nM[5]
STF-1084ENPP1 Inhibition (in vitro)Ki,app = 110 nM
STF-1084Cell-based cGAMP ExportIC50 = 340 nM[6]
GBD-092592'3' cGAMP HydrolysisIC50 = 6.7 nM[7]
GBD-09259ATP HydrolysisIC50 = 8.4 nM[7]
Enpp-1-IN-19ENPP1 InhibitionIC50 = 68 nM[8]

Table 2: In Vivo Anti-Tumor Efficacy

InterventionCancer ModelKey FindingsReference
Pharmacological Inhibition
This compound analog (STF-1623)MC38 Colon CarcinomaSlowed primary tumor growth; synergistic effect with anti-PD-L1.[9]
GBD-09259 + anti-PD-1H22, MC38 Syngeneic Models>70% tumor growth inhibition.[7]
GBD-09259 + cisplatinCT26, Pan02, LL/2 Models35%-70% tumor growth inhibition.[7]
Genetic Knockout
ENPP1 Knockout (Host)MC38 Colon CarcinomaRadiation therapy was significantly more effective in ENPP1-/- mice.
ENPP1 Knockout (Tumor & Host)4T1 Breast CancerSlowed primary tumor growth and abolished metastasis.[1][2][10][11]
Catalytically Dead ENPP1 (H362A)E0771 Breast CancerRetarded tumor growth to a similar degree as ENPP1-/- mice.[10]

Studies have shown that selectively abolishing the cGAMP hydrolysis activity of ENPP1 phenocopies the effects of a complete ENPP1 knockout, indicating that the primary anti-cancer mechanism of ENPP1 inhibition is the restoration of paracrine cGAMP-STING signaling.[1][2][10]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are representative protocols based on the cited literature.

In Vivo Tumor Model and Efficacy Assessment

experimental_workflow start Start tumor_implant Orthotopic/Subcutaneous Tumor Cell Implantation (e.g., 4T1, MC38) start->tumor_implant tumor_growth Monitor Tumor Growth (Calipers) tumor_implant->tumor_growth treatment Treatment Initiation (e.g., when tumors reach ~100 mm³) tumor_growth->treatment inhibitor_group Group 1: ENPP1 Inhibitor (e.g., oral gavage) treatment->inhibitor_group knockout_group Group 2: ENPP1 Knockout Mice treatment->knockout_group control_group Group 3: Vehicle Control / Wild-Type Mice treatment->control_group monitoring Continued Monitoring of Tumor Volume and Survival inhibitor_group->monitoring knockout_group->monitoring control_group->monitoring endpoint Endpoint Analysis: - Tumor Weight - Metastasis Assessment - Immune Cell Infiltration (FACS) - cGAMP/Cytokine Levels monitoring->endpoint end End endpoint->end

Caption: A generalized experimental workflow for comparing ENPP1 inhibition and knockout in vivo.

1. Animal Models:

  • For genetic knockout studies, ENPP1-/- mice on a C57BL/6J or BALB/c background are commonly used.[11] Wild-type littermates serve as controls.

  • For pharmacological studies, wild-type mice of the appropriate strain for the syngeneic tumor model are used.

2. Tumor Cell Lines:

  • Syngeneic tumor cell lines such as 4T1 (murine breast cancer), MC38 (murine colon adenocarcinoma), or E0771 (murine breast cancer) are frequently utilized.[10]

  • For some studies, ENPP1 may be knocked out in the cancer cell line itself using CRISPR-Cas9 to investigate the role of tumor-derived ENPP1.

3. Tumor Implantation and Monitoring:

  • A specific number of tumor cells (e.g., 1 x 106) are injected subcutaneously or orthotopically into the mice.

  • Tumor growth is monitored by caliper measurements, and tumor volume is calculated using the formula: (length x width2) / 2.

4. Treatment Administration:

  • ENPP1 inhibitors are typically administered systemically, for example, by oral gavage, at a predetermined dose and schedule.

  • Treatment often commences once tumors reach a palpable size (e.g., ~100 mm³).

5. Endpoint Analysis:

  • At the end of the study, tumors are excised and weighed.

  • Lungs and other organs may be harvested to assess metastasis.

  • A portion of the tumor is processed for flow cytometry to analyze the infiltration of various immune cell populations (e.g., CD8+ T cells, dendritic cells, myeloid-derived suppressor cells).

  • Another portion of the tumor can be used for quantifying cGAMP levels and analyzing gene expression of STING pathway components and downstream cytokines.

Quantification of cGAMP in the Tumor Microenvironment

1. Sample Preparation:

  • Tumor tissue is homogenized in a solution of 80% water, 20% methanol, and 2% acetic acid.

  • The homogenate is centrifuged, and the supernatant containing metabolites is collected.

2. LC-MS/MS Analysis:

  • cGAMP is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

  • An isotopically labeled cGAMP internal standard is added to the samples for accurate quantification.

  • The lower limit of quantification for this method can be as low as 0.3 nM in cell media.[6]

Assessment of STING Pathway Activation

1. Western Blotting:

  • Tumor lysates are prepared and subjected to SDS-PAGE.

  • Proteins are transferred to a membrane and probed with antibodies against key STING pathway proteins, including phosphorylated and total forms of STING, TBK1, and IRF3.

2. Gene Expression Analysis (qPCR):

  • RNA is extracted from tumor tissue and reverse-transcribed to cDNA.

  • Quantitative PCR is performed to measure the expression levels of type I interferon genes (e.g., Ifnb1) and other interferon-stimulated genes.

3. Flow Cytometry:

  • Single-cell suspensions from tumors are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD11c) and activation markers (e.g., CD69, Granzyme B).

  • This allows for the quantification of different immune cell populations and their activation status within the tumor.

Conclusion

Both pharmacological inhibition and genetic knockout of ENPP1 have demonstrated significant efficacy in enhancing anti-tumor immunity. The available data strongly suggest that the therapeutic benefit of targeting ENPP1 is primarily derived from the blockade of its cGAMP hydrolysis activity, leading to the potentiation of the STING signaling pathway. While direct comparative studies are limited, the evidence indicates that potent and selective ENPP1 inhibitors can phenocopy the anti-tumor effects of genetic knockout. The choice between these approaches in a research setting will depend on the specific experimental goals, with inhibitors offering temporal control and translatability, while genetic models provide a complete and sustained ablation of the target. For therapeutic development, small molecule inhibitors like this compound and its analogs represent a promising and clinically viable strategy to unleash the power of the innate immune system against cancer.

References

Head-to-head comparison of Enpp-1-IN-9 and Enpp-1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide for Researchers in Drug Discovery and Development

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical therapeutic target in oncology and immunology. As a key negative regulator of the cGAS-STING pathway, ENPP1's inhibition can enhance anti-tumor immunity. This guide provides a detailed head-to-head comparison of two prominent small molecule ENPP1 inhibitors, Enpp-1-IN-9 and Enpp-1-IN-1, to aid researchers in selecting the appropriate tool compound for their studies.

At a Glance: Key Performance Indicators

ParameterThis compoundEnpp-1-IN-1
Potency (IC50/Ki) Data not publicly available in detail. Described as a potent inhibitor.Data not publicly available in detail. Described as an effective and selective inhibitor.
Selectivity Information not publicly available.Information not publicly available.
Pharmacokinetics Information not publicly available.Information not publicly available.
Primary Mechanism Inhibition of ENPP1 enzymatic activity.Inhibition of ENPP1 enzymatic activity.

Signaling Pathways

ENPP1 exerts its influence through two primary signaling pathways. Understanding these pathways is crucial for interpreting the effects of its inhibitors.

cGAS-STING Pathway

ENPP1 is the primary enzyme responsible for the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger that activates the STIMULATOR of interferon genes (STING) pathway. By degrading cGAMP, ENPP1 dampens the innate immune response. Inhibition of ENPP1 leads to an accumulation of extracellular cGAMP, thereby activating the STING pathway and promoting anti-tumor immunity.

cGAS-STING Pathway cluster_extracellular Extracellular Space cluster_host_cell Host Immune Cell Tumor Cell Tumor Cell cGAMP_ext 2'3'-cGAMP Tumor Cell->cGAMP_ext Release ENPP1 ENPP1 cGAMP_ext->ENPP1 Substrate STING STING cGAMP_ext->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Immune_Response Anti-tumor Immunity IFNs->Immune_Response Enpp-1-IN-9_1 This compound / Enpp-1-IN-1 Enpp-1-IN-9_1->ENPP1 Inhibition

Caption: Inhibition of ENPP1 by this compound or Enpp-1-IN-1 prevents cGAMP degradation, leading to STING activation and an anti-tumor immune response.

ATP Hydrolysis and Adenosine Production

ENPP1 also hydrolyzes extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi)[1]. AMP can be further converted to adenosine by ecto-5'-nucleotidase (CD73). Adenosine is a potent immunosuppressive molecule in the tumor microenvironment. By inhibiting ENPP1, the production of immunosuppressive adenosine can be reduced.

ATP Hydrolysis Pathway cluster_extracellular Extracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 Substrate AMP_PPi AMP + PPi ENPP1->AMP_PPi Hydrolysis CD73 CD73 AMP_PPi->CD73 Substrate (AMP) Adenosine Adenosine CD73->Adenosine Immune_Suppression Immune Suppression Adenosine->Immune_Suppression Enpp-1-IN-9_1 This compound / Enpp-1-IN-1 Enpp-1-IN-9_1->ENPP1 Inhibition

Caption: ENPP1 inhibitors block the hydrolysis of ATP, reducing the production of immunosuppressive adenosine in the tumor microenvironment.

Experimental Protocols

Detailed experimental data for this compound and Enpp-1-IN-1 is limited in publicly accessible literature. However, the following are general protocols for key assays used to characterize ENPP1 inhibitors.

ENPP1 Enzymatic Activity Assay

This assay is fundamental to determining the potency of an ENPP1 inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound against ENPP1.

Principle: The enzymatic activity of ENPP1 is measured by monitoring the hydrolysis of a substrate, such as ATP or a synthetic substrate like p-nitrophenyl thymidine 5'-monophosphate (pNP-TMP). In the case of ATP, the production of AMP can be quantified using commercially available kits. For pNP-TMP, the release of p-nitrophenol is measured spectrophotometrically.

General Protocol (using pNP-TMP):

  • Recombinant human ENPP1 is incubated with varying concentrations of the inhibitor (e.g., this compound or Enpp-1-IN-1) in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 9.0, containing MgCl2 and ZnCl2) for a pre-determined time at 37°C.

  • The enzymatic reaction is initiated by the addition of the substrate, pNP-TMP.

  • The reaction is allowed to proceed for a specific time and is then stopped, typically by adding a strong base (e.g., NaOH).

  • The absorbance of the product, p-nitrophenolate, is measured at a wavelength of 405 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

cGAMP Hydrolysis Assay

This assay specifically assesses the inhibitor's ability to prevent the degradation of the key immune signaling molecule, 2'3'-cGAMP.

Objective: To determine the potency of an inhibitor in preventing ENPP1-mediated hydrolysis of 2'3'-cGAMP.

Principle: The assay measures the amount of intact 2'3'-cGAMP remaining after incubation with ENPP1 in the presence of an inhibitor. This can be quantified using various methods, including HPLC-MS/MS or a competitive ELISA.

General Protocol (using ELISA):

  • Recombinant ENPP1 is incubated with varying concentrations of the inhibitor in an assay buffer.

  • 2'3'-cGAMP is added to initiate the reaction, and the mixture is incubated at 37°C.

  • The reaction is stopped, and the amount of remaining 2'3'-cGAMP is measured using a cGAMP-specific competitive ELISA kit according to the manufacturer's instructions.

  • The IC50 value is determined by plotting the percentage of cGAMP hydrolysis inhibition against the inhibitor concentration.

In Vivo Efficacy Studies

These studies are crucial for evaluating the anti-tumor activity of the ENPP1 inhibitors in a living organism.

Objective: To assess the ability of an ENPP1 inhibitor to suppress tumor growth, alone or in combination with other therapies like immune checkpoint inhibitors.

Principle: A syngeneic tumor model is used, where cancer cells of the same genetic background as the immunocompetent host animal are implanted. This allows for the evaluation of the inhibitor's effect on the host's anti-tumor immune response.

General Protocol:

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma or 4T1 breast cancer cells) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c).

  • Once tumors are established, mice are randomized into treatment groups (e.g., vehicle control, this compound, Enpp-1-IN-1, anti-PD-1 antibody, and combination therapy).

  • The inhibitors are administered via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Tumor volume is measured regularly using calipers.

  • At the end of the study, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis, such as flow cytometry to assess immune cell infiltration or cytokine profiling.

  • Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an ENPP1 inhibitor.

Experimental Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay ENPP1 Enzymatic Assay (IC50/Ki Determination) cGAMP_Assay cGAMP Hydrolysis Assay Enzymatic_Assay->cGAMP_Assay Selectivity_Panel Selectivity Profiling (e.g., vs. other PDEs) cGAMP_Assay->Selectivity_Panel Cell_Based_Assay Cell-Based STING Activation Assay Selectivity_Panel->Cell_Based_Assay PK_Studies Pharmacokinetic Studies (Bioavailability, Half-life) Cell_Based_Assay->PK_Studies Efficacy_Studies Syngeneic Tumor Model (Tumor Growth Inhibition) PK_Studies->Efficacy_Studies PD_Studies Pharmacodynamic Studies (Immune Cell Infiltration) Efficacy_Studies->PD_Studies

Caption: A generalized workflow for the preclinical characterization of ENPP1 inhibitors, from initial in vitro screening to in vivo efficacy studies.

Conclusion

Both this compound and Enpp-1-IN-1 are valuable research tools for investigating the role of ENPP1 in cancer and other diseases. While a direct, quantitative comparison is currently limited by the availability of public data, this guide provides the necessary background and experimental framework for researchers to effectively utilize and evaluate these and other ENPP1 inhibitors. As more data becomes available, a more definitive comparison of their performance characteristics will be possible. Researchers are encouraged to consult the primary patent literature and emerging scientific publications for the most up-to-date information.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Enpp-1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical guidance for the proper disposal of Enpp-1-IN-9, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals actively using this compound.

Core Principles of this compound Disposal

While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on established best practices for chemical laboratory waste and information from the SDS of the structurally related compound, Enpp-1-IN-1. It is imperative that all users obtain and consult the official SDS for this compound from their specific vendor for definitive guidance.

Key Safety Considerations:

  • Hazard Identification: Based on the SDS for the related compound Enpp-1-IN-1, it should be assumed that this compound may be toxic and a moderate to severe irritant to the skin and eyes.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a NIOSH/MSHA-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat when handling this compound and its waste.[1]

  • Avoid Contamination: Prevent contact with skin, eyes, and clothing. Avoid inhalation of any dust or aerosols.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a dedicated, clearly labeled hazardous waste container.

    • Do not mix with non-hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, such as solutions in DMSO or other organic solvents, in a separate, compatible, and clearly labeled hazardous waste container.[2]

    • Whenever possible, use the original container or a designated plastic bottle for liquid waste collection. Glass bottles are generally not recommended due to the risk of breakage.[2]

    • Crucially, do not mix incompatible waste streams. For instance, keep acidic waste separate from basic waste and oxidizing agents away from organic compounds.[3][4]

  • Empty Containers:

    • Thoroughly empty all original containers of this compound.

    • Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

    • Collect the first rinsate as hazardous chemical waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[2][5]

    • After rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[3][6]

2. Waste Container Management:

  • Labeling: All hazardous waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag. The label must include:

    • The full chemical name: "this compound"

    • The concentration and quantity of the waste.

    • The date accumulation started.

    • The associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated and properly ventilated satellite accumulation area (SAA) within the laboratory.[4]

    • Ensure containers are kept closed at all times, except when adding waste.[4][6]

    • Use secondary containment, such as a tray, to prevent the spread of potential spills or leaks.[5]

    • Do not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in your laboratory's SAA.[6]

3. Disposal Request and Pickup:

  • Once a waste container is full or has been in the SAA for the maximum allowable time (typically up to one year for partially filled containers, but check your institutional guidelines), arrange for its disposal through your institution's Environmental Health and Safety (EHS) or hazardous waste management program.[3][4][6]

  • Follow your institution's specific procedures for requesting a waste pickup.

Quantitative Data Summary

ParameterGuidelineSource
Maximum Laboratory Hazardous Waste Accumulation 55 gallons[6]
Maximum Laboratory Acutely Hazardous Waste Accumulation 1 quart[6]
pH Range for Aqueous Waste Drain Disposal (if permissible) > 5.0 and < 12.5[4]

Disposal Workflow

Enpp1_IN_9_Disposal_Workflow This compound Disposal Workflow cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Segregate Solid & Liquid Waste A->B C Collect in Labeled, Compatible Containers B->C F Store in Designated Satellite Accumulation Area (SAA) C->F D Triple Rinse Empty Containers E Collect First Rinsate as Hazardous Waste D->E E->C G Keep Containers Closed F->G H Use Secondary Containment G->H I Request Waste Pickup from EHS H->I

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This information is intended as a guide and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer or the specific hazardous waste management protocols of your institution. Always prioritize the guidance in the SDS and consult with your institution's Environmental Health and Safety (EHS) department for any questions or clarification.

References

Personal protective equipment for handling Enpp-1-IN-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Enpp-1-IN-9, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks associated with this chemical. This document is intended to be a primary resource for operational and safety inquiries.

Hazard Identification and Personal Protective Equipment (PPE)

The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.

Activity Required PPE Notes
Receiving and Unpacking - Chemical-resistant gloves (tested to ASTM D6978 standard)If the container is not enclosed in plastic, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[2]
Weighing and Aliquoting (Solid) - Chemical-resistant gloves (double gloving recommended)- Impermeable disposable gown- Safety glasses with side shields or goggles- NIOSH/MSHA-approved respiratorTo be performed in a certified chemical fume hood or a containment ventilated enclosure.
Solution Preparation and Handling - Chemical-resistant gloves- Impermeable disposable gown- Safety glasses with side shields or goggles
Spill Cleanup - Chemical-resistant gloves (double gloving)- Impermeable disposable gown- Safety goggles or face shield- NIOSH/MSHA-approved respirator- Chemical-resistant boot coversA spill kit must be readily available in the laboratory.
Waste Disposal - Chemical-resistant gloves- Impermeable disposable gown- Safety glassesFollow all local, state, and federal regulations for hazardous waste disposal.

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing exposure and ensuring safety. The following workflow outlines the key steps for handling this compound from receipt to disposal.

Figure 1. Operational Workflow for Handling this compound cluster_receiving Receiving cluster_storage Storage cluster_preparation Preparation cluster_experimentation Experimentation cluster_disposal Disposal receiving_start Receive Shipment unpack Unpack in Designated Area receiving_start->unpack Wear Gloves inspect Inspect for Damage unpack->inspect log_inventory Log in Inventory inspect->log_inventory store Store at -20°C (Powder) log_inventory->store weigh Weigh Solid in Fume Hood store->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve Use PPE aliquot Aliquot Stock Solutions dissolve->aliquot store_solution Store Solutions at -80°C aliquot->store_solution conduct_experiment Conduct Experiment store_solution->conduct_experiment collect_waste Collect Contaminated Waste conduct_experiment->collect_waste dispose Dispose as Hazardous Waste collect_waste->dispose Follow Regulations

Caption: Figure 1. Operational Workflow for Handling this compound

Emergency Procedures

First Aid Measures

Immediate action is critical in case of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion Wash out the mouth with copious amounts of water. Do not induce vomiting. Seek immediate medical attention.[1]
Spill Response

In the event of a spill, follow this workflow to ensure a safe and effective cleanup.

Figure 2. Chemical Spill Response Workflow for this compound cluster_spill Spill Occurs cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal_spill Disposal spill_detected Spill Detected alert Alert Others in the Area spill_detected->alert evacuate Evacuate Immediate Area alert->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain absorb Absorb with Inert Material contain->absorb collect Collect and Place in Waste Container absorb->collect decontaminate Decontaminate the Area collect->decontaminate label_waste Label Waste Container decontaminate->label_waste dispose_waste Dispose as Hazardous Waste label_waste->dispose_waste

Caption: Figure 2. Chemical Spill Response Workflow for this compound

Disposal Plan

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and clearly labeled waste container.

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all applicable local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. This commitment to safety is paramount in advancing scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.